molecular formula C34H28O22 B7765624 1,2,3,6-Tetragalloylglucose CAS No. 84297-48-3

1,2,3,6-Tetragalloylglucose

カタログ番号: B7765624
CAS番号: 84297-48-3
分子量: 788.6 g/mol
InChIキー: RATQVALKDAUZBW-XPMKZLBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,6-tetrakis-O-galloyl-beta-D-glucose is a galloyl-beta-D-glucose compound having four galloyl groups in the 1-, 2-, 3- and 6-positions. It is a gallate ester and a galloyl beta-D-glucose.
(2S,3R,4S,5R,6R)-5-hydroxy-3,4-bis(3,4,5-trihydroxybenzoyloxy)-6-[(3,4,5-trihydroxybenzoyloxy)methyl]oxan-2-yl 3,4,5-trihydroxybenzoate is a natural product found in Castanea crenata, Quercus aliena, and other organisms with data available.

特性

IUPAC Name

[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATQVALKDAUZBW-XPMKZLBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904234
Record name 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79886-50-3
Record name 1,2,3,6-Tetra-O-galloyl-β-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79886-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetragalloylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NP-003686
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4648S0G699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose is a hydrolyzable tannin with a growing reputation for its diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this valuable phytochemical and details the methodologies for its extraction, isolation, and purification. The document summarizes quantitative data, presents detailed experimental protocols, and includes visual diagrams of the isolation workflow and a key signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a precursor in the biosynthesis of more complex gallotannins. The primary documented sources include:

  • Cornus officinalis Sieb. et Zucc. (Asiatic Dogwood): The seeds of this plant are a particularly rich source of this compound.[1]

  • Trapa bispinosa Roxb. (Water Chestnut): The shells of this aquatic plant have been found to contain significant amounts of this compound.[2]

  • Quercus species (Oak): Specifically, the young leaves of pedunculate oak (Quercus robur) are known to contain this compound as an intermediate in the biosynthesis of gallotannins.[3]

  • Euphorbia helioscopia (Sun Spurge): This plant has also been reported as a natural source.[4]

  • Syzygium aromaticum (Clove): This common spice is another plant where this compound has been detected.[4]

Isolation and Purification of this compound

The isolation of high-purity this compound from its natural sources typically involves a multi-step process combining efficient extraction with sequential chromatographic purification. A particularly effective method has been developed for its isolation from the seeds of Cornus officinalis.[1]

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Isolation_Workflow Start Plant Material (e.g., Cornus officinalis seeds) Extraction Ultrasound-Assisted Extraction (UAE) Start->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Enrichment Macroporous Resin Chromatography Filtration->Enrichment Purification Reverse-Phase Silica (B1680970) Gel Chromatography Enrichment->Purification Final_Product High-Purity This compound Purification->Final_Product

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Ultrasound-assisted extraction is a highly efficient method for extracting tannins from plant materials, offering advantages such as reduced extraction time and lower solvent consumption.

  • Plant Material Preparation: Dried and powdered seeds of Cornus officinalis are used as the starting material.

  • Solvent: Deionized water is an effective and environmentally friendly solvent for this extraction.

  • Protocol:

    • Mix the powdered plant material with the solvent at a specific liquid-to-solid ratio.

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a defined power and frequency for a specified duration and at a controlled temperature.

    • Following extraction, separate the liquid extract from the solid plant material by filtration and centrifugation.

  • Optimized UAE Parameters for Polysaccharides from Cornus officinalis (as a reference for tannin extraction):

    • Ultrasonic Power: 330-350 W[3][5]

    • Extraction Temperature: 51-55°C[3][5]

    • Liquid-to-Solid Ratio: 6:1 to 17:1 (mL/g)[3][5]

    • Extraction Time: 38 minutes[3]

    • Ultrasonic Frequency: 28/45 kHz (dual frequency)[5]

This step is crucial for the initial purification and enrichment of the target compound from the crude extract. Macroporous resins with weak polarity are often suitable for adsorbing and desorbing polyphenolic compounds.

  • Resin Selection: Non-polar or weakly polar resins such as AB-8 or HP-20 are commonly used for the purification of tannins and other polyphenols.[6][7]

  • Protocol:

    • Pre-treat the selected macroporous resin by soaking it in ethanol (B145695) followed by washing with deionized water to remove any impurities.

    • Pack the resin into a glass column.

    • Load the crude extract onto the column at a controlled flow rate.

    • Wash the column with deionized water to remove unbound impurities such as sugars and salts.

    • Elute the adsorbed compounds using a stepwise or gradient elution with aqueous ethanol. The concentration of ethanol is gradually increased to desorb compounds with increasing hydrophobicity.

    • Collect the fractions and monitor for the presence of this compound using a suitable analytical technique such as HPLC.

The final purification step employs reverse-phase silica gel chromatography to separate this compound from other closely related compounds.

  • Stationary Phase: C18-modified silica gel is a common choice for the reverse-phase separation of polyphenols.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Protocol:

    • Pack the C18 silica gel into a chromatography column.

    • Equilibrate the column with the initial mobile phase composition.

    • Dissolve the enriched fraction from the macroporous resin chromatography in a suitable solvent and load it onto the column.

    • Elute the column with a linear gradient of increasing organic solvent concentration.

    • Collect the fractions and analyze them by HPLC to identify those containing high-purity this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from Cornus officinalis seeds using the described protocol.[1]

ParameterValue
Purity of this compound96.2%
Total Recovery73.5%

Biological Activity and Signaling Pathway

This compound exhibits significant anti-cancer properties. Studies have shown that it can induce apoptosis in human gastric cancer cells (SGC7901).[2] Transcriptome analysis revealed that the differentially expressed genes following treatment with this compound are primarily enriched in the p53 signaling pathway, a critical pathway in apoptosis regulation.[2]

p53-Mediated Apoptosis Signaling Pathway

The p53 tumor suppressor protein plays a central role in initiating apoptosis in response to cellular stress, such as that induced by this compound. The simplified p53-mediated apoptosis pathway is illustrated below.

p53_Pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria TGG This compound p53 p53 Activation TGG->p53 induces Transcription Transcriptional Activation p53->Transcription Bax Bax Transcription->Bax upregulates PUMA PUMA Transcription->PUMA upregulates PERP PERP Transcription->PERP upregulates Bcl2 Bcl-2 (Anti-apoptotic) Transcription->Bcl2 downregulates CytoC Cytochrome c Release Bax->CytoC PUMA->Bcl2 inhibits PERP->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified p53-mediated apoptosis pathway induced by this compound.

Treatment with this compound leads to the activation of p53.[2] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as PUMA, PERP, and Bax, while downregulating anti-apoptotic genes like Bcl-2.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[2]

Conclusion

This compound represents a promising natural compound for further investigation in drug development. This guide has provided a detailed overview of its natural sources and a robust methodology for its isolation and purification, achieving high purity and recovery. The elucidation of its involvement in the p53 signaling pathway provides a mechanistic basis for its observed anti-cancer effects and opens avenues for further research into its therapeutic potential. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and utilization of natural products in medicine.

References

A Comprehensive Technical Review of the Biological Activities of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloyl-β-D-glucose (TGG), a hydrolyzable tannin found in various medicinal plants such as Trapa bispinosa Roxb., has emerged as a molecule of significant interest in pharmacological research. This polyphenolic compound demonstrates a spectrum of biological activities, with its anticancer properties being the most extensively studied. This technical guide provides an in-depth analysis of the biological activities of 1,2,3,6-TGG, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary focus is on its efficacy as an anticancer agent, particularly in gastric and colon cancers, through the modulation of critical cellular signaling pathways including p53 and Wnt/β-catenin. Other reported activities, such as enzyme inhibition, are also discussed.

Anticancer Activity

The most well-documented biological activity of 1,2,3,6-TGG is its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated its potent effects against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Efficacy

The cytotoxic and pro-apoptotic effects of 1,2,3,6-TGG have been quantified in human gastric cancer SGC7901 cells. The data highlights a dose-dependent inhibition of proliferation and induction of apoptosis.

Table 1: Cytotoxicity of 1,2,3,6-TGG against SGC7901 Gastric Cancer Cells

Treatment Time (h) IC50 (µg/mL)
24 46.13
48 38.01
72 31.25

Data sourced from studies on human gastric cancer SGC7901 cells.[1]

Table 2: Apoptosis Induction in SGC7901 Cells by 1,2,3,6-TGG (48h Treatment)

Concentration (µg/mL) Apoptosis Rate (%)
12.5 8.89
25 12.01
50 17.18
100 24.34
200 28.78

The apoptotic rate was significantly different at concentrations of 100 and 200 µg/mL compared to the control group (P < 0.05).[1]

Table 3: Effect of 1,2,3,6-TGG on SGC7901 Cell Cycle Distribution (48h Treatment)

Concentration (µg/mL) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
0 (Control) 68.31 18.54 13.15
12.5 69.12 12.35* 18.53*
25 69.54 12.11* 18.35*
200 70.05 13.21 16.74

*Indicates a significant difference compared to the control group (P < 0.05). At lower concentrations, 1,2,3,6-TGG primarily induces G2/M phase arrest.[1]

Mechanism of Action: Signaling Pathways

Transcriptome analysis reveals that 1,2,3,6-TGG exerts its anticancer effects on SGC7901 cells primarily by modulating the p53 signaling pathway.[1][2] The compound upregulates the expression of key downstream effectors of p53, leading to cell cycle arrest and apoptosis. This is achieved by increasing the expression of p21, PUMA, PERP, and IGF-BP3, while downregulating Cyclin D1.[1][2] The activation of this pathway culminates in the intrinsic mitochondrial apoptosis cascade, characterized by a decrease in the anti-apoptotic protein BCL-2 and an increase in the expression of cytochrome C, caspase-9, and caspase-3.[1][2]

p53_pathway cluster_treatment Treatment cluster_pathway p53 Signaling Pathway cluster_outcome Cellular Outcome TGG 1,2,3,6-Tetragalloylglucose p53 p53 Activation TGG->p53 p21 p21 (CDKN1A) p53->p21 Upregulation PUMA PUMA p53->PUMA Upregulation PERP PERP p53->PERP Upregulation CCND1 Cyclin D1 p53->CCND1 Downregulation G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest BCL2 BCL-2 PUMA->BCL2 Inhibition Apoptosis Apoptosis PERP->Apoptosis CCND1->G1_Arrest CytoC Cytochrome C Release BCL2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: p53 signaling pathway modulated by 1,2,3,6-TGG in gastric cancer cells.

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt signaling pathway, which is frequently dysregulated in this type of cancer.[3][4] The compound promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation and translocation to the nucleus.[3] This leads to decreased expression of β-catenin/T-cell factor (TCF) target genes, such as Cyclin D1 and c-Myc, resulting in antiproliferative effects and the induction of both apoptosis and ferroptosis.[3][4]

wnt_pathway cluster_membrane Cell Membrane / Cytosol cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Complex Destruction Complex (APC, Axin, GSK-3β) Fzd->Complex Inhibition bCat β-catenin Complex->bCat Phosphorylation TGG 1,2,3,6-TGG TGG->Complex Activation p_bCat Phosphorylated β-catenin Degradation Proteasomal Degradation p_bCat->Degradation TCF TCF/LEF bCat->TCF Translocation TargetGenes Target Genes (c-Myc, Cyclin D1) TCF->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of Wnt/β-catenin signaling by 1,2,3,6-TGG in colon cancer.

Experimental Protocols

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation.

  • Cell Seeding: Plate SGC7901 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Treat the cells with varying concentrations of 1,2,3,6-TGG (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) for 24, 48, or 72 hours. A positive control, such as 5-fluorouracil, is typically included.

  • Incubation with CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture SGC7901 cells and treat with different concentrations of 1,2,3,6-TGG for 48 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[2]

experimental_workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Analysis cluster_results Data Interpretation Start Seed Cancer Cells (e.g., SGC7901) Treat Treat with 1,2,3,6-TGG (Dose-Response) Start->Treat CCK8 Cell Viability Assay (CCK-8) Treat->CCK8 Flow Apoptosis Assay (Annexin V / PI) Treat->Flow Cycle Cell Cycle Analysis (PI Staining) Treat->Cycle Mito Mitochondrial Potential (JC-1 Assay) Treat->Mito RNA Gene Expression (qRT-PCR) Treat->RNA Protein Protein Expression (Western Blot) Treat->Protein IC50 Determine IC50 CCK8->IC50 ApoptosisRate Quantify Apoptosis Flow->ApoptosisRate Cycle->ApoptosisRate Pathway Identify Signaling Pathway Mito->Pathway RNA->Pathway Protein->Pathway

References

Unraveling the Multifaceted Mechanism of Action of 1,2,3,6-Tetragalloylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloyl-β-D-glucose (1,2,3,6-TGG), a naturally occurring gallotannin, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-cancer, antioxidant, and anti-inflammatory properties. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by 1,2,3,6-TGG, presents key quantitative data, and offers detailed experimental protocols for the assays cited. The intricate molecular interactions are further visualized through signaling pathway diagrams, offering a clear and concise overview for researchers in the field of drug discovery and development.

Quantitative Data Summary

The biological activity of 1,2,3,6-TGG has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations and other relevant metrics, providing a comparative overview of its efficacy.

Table 1: Anti-proliferative and Apoptotic Activity of 1,2,3,6-TGG in SGC7901 Gastric Cancer Cells

ParameterConcentration (µg/mL)EffectCitation
IC50 36.23Inhibition of cell proliferation (48h)[1]
59.15Inhibition of cell proliferation (unspecified time)[1]
Apoptosis Rate 12.58.89%[1]
2512.01%[1]
5017.18%[1]
10024.34%[1]
20028.78%[1]

Table 2: Enzyme Inhibitory Activity of 1,2,3,6-TGG

Target EnzymeInhibition MetricValueCitation
UDP glucuronosyltransferase 1A1 (UGT1A1) Ki1.68 µM[2]
Anticomplement activity IC5034 µM[2]

Core Mechanisms of Action: Signaling Pathways

1,2,3,6-TGG exerts its biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified to date are centered around the induction of apoptosis and inhibition of proliferation in cancer cells, as well as its antioxidant and anti-inflammatory activities.

Anti-Cancer Activity

The anti-cancer effects of 1,2,3,6-TGG are primarily attributed to its ability to induce apoptosis and cell cycle arrest in tumor cells. This is achieved through the modulation of the PI3K/Akt, p53, and Wnt/β-catenin signaling pathways.

1,2,3,6-TGG has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Differentially expressed genes in SGC7901 cells treated with 1,2,3,6-TGG were found to be enriched in this pathway.[1]

PI3K_Akt_Pathway TGG 1,2,3,6-TGG PI3K PI3K TGG->PI3K Inhibits Akt Akt PI3K->Akt Activates BCL2 BCL-2 Akt->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits

Figure 1: 1,2,3,6-TGG effect on PI3K/Akt pathway.

Transcriptome analysis has revealed that 1,2,3,6-TGG significantly enriches differentially expressed genes in the p53 signaling pathway.[1] This compound upregulates the expression of key p53 target genes such as p21, PUMA, and PERP, while downregulating the anti-apoptotic protein BCL-2.[1] This leads to cell cycle arrest and induction of apoptosis.

p53_Pathway TGG 1,2,3,6-TGG p53 p53 TGG->p53 Activates p21 p21 p53->p21 Induces PUMA PUMA p53->PUMA Induces PERP PERP p53->PERP Induces BCL2 BCL-2 p53->BCL2 Inhibits CycD1 CyclinD1 p53->CycD1 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis PERP->Apoptosis BCL2->Apoptosis Inhibits CycD1->CellCycleArrest Promotes

Figure 2: 1,2,3,6-TGG modulation of the p53 pathway.

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt signaling pathway.[3] It promotes the phosphorylation and subsequent degradation of β-catenin, a key downstream effector of the Wnt pathway.[3] This leads to a reduction in the expression of β-catenin/T-cell factor (TCF) target genes like Cyclin D1 and c-Myc, resulting in anti-proliferative effects.[3]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGG 1,2,3,6-TGG DestructionComplex Destruction Complex (APC, Axin, GSK-3β) TGG->DestructionComplex Promotes activity Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasome beta_catenin_p->Proteasome Degradation TargetGenes Target Genes (Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation

Figure 3: Inhibition of Wnt/β-catenin pathway by 1,2,3,6-TGG.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of 1,2,3,6-TGG on the proliferation of SGC7901 gastric cancer cells.

Materials:

  • SGC7901 human gastric cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed SGC7901 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of 1,2,3,6-TGG in complete medium to achieve final concentrations ranging from 12.5 to 200 µg/mL.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of 1,2,3,6-TGG. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptosis in SGC7901 cells treated with 1,2,3,6-TGG using flow cytometry.

Materials:

  • SGC7901 cells

  • 6-well cell culture plates

  • This compound (1,2,3,6-TGG)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed SGC7901 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1,2,3,6-TGG (12.5, 25, 50, 100, 200 µg/mL) for 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Centrifuge the combined cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol describes the detection of apoptosis-related proteins in SGC7901 cells treated with 1,2,3,6-TGG.

Materials:

  • SGC7901 cells

  • This compound (1,2,3,6-TGG)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-cytochrome C, anti-caspase-3, anti-caspase-9, anti-BCL-2, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat SGC7901 cells with 1,2,3,6-TGG as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a method to assess the antioxidant potential of 1,2,3,6-TGG.

Materials:

  • This compound (1,2,3,6-TGG)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of 1,2,3,6-TGG in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the 1,2,3,6-TGG solution.

  • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Conclusion and Future Directions

This compound demonstrates a compelling and multifaceted mechanism of action, positioning it as a strong candidate for further therapeutic development. Its ability to concurrently modulate multiple key signaling pathways involved in cancer progression highlights its potential as a multi-targeting anti-neoplastic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

Future research should focus on in vivo studies to confirm the efficacy and safety of 1,2,3,6-TGG in animal models of cancer and inflammatory diseases. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical practice. Additionally, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and application of this promising natural compound.

References

Unveiling the Anticancer Potential of 1,2,3,6-Tetragalloylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (TGG), a hydrolyzable tannin found in various medicinal plants, is emerging as a promising candidate in cancer research. This technical guide synthesizes the current scientific evidence on the anticancer properties of TGG, providing a detailed overview of its mechanisms of action, supporting quantitative data, and the experimental protocols used to elucidate these effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The in vitro efficacy of this compound has been predominantly evaluated against gastric and colon cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Proliferation Inhibition of Gastric Cancer Cells (SGC7901) by this compound
Concentration (µg/mL)Inhibition Rate (%)
12.5Data not specified, but noted to be less than 5-FU
25Data not specified
50Data not specified
100Data not specified
200Data not specified, but noted to be significant

Note: The study by Zhang et al. (2022) states that the inhibitory effect increased with concentration and was comparable to 5-fluorouracil (B62378) (5-FU) at higher concentrations.[1][2][3]

Table 2: Apoptosis Induction in Gastric Cancer Cells (SGC7901) by this compound (48h treatment)
Concentration (µg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Data from Zhang et al. (2022). The apoptosis rate was significantly different from the control group at concentrations of 100 and 200 µg/mL (P < 0.05).[1]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Gastric Cancer Cells (SGC7901) (48h treatment)
Concentration (µg/mL)MMP Decrease Rate (%)
12.5 - 50Slight effect
10056.38
20066.42

Data from Zhang et al. (2022). The decrease in MMP was significant at 100 µg/mL and 200 µg/mL compared to the control group (P < 0.05).[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and ferroptosis.

p53 Signaling Pathway in Gastric Cancer

In human gastric cancer SGC7901 cells, TGG has been shown to activate the p53 signaling pathway.[1][2][3] This activation leads to the upregulation of downstream targets such as p21, PUMA, and PERP, and the downregulation of Cyclin D1.[1][2][3] The culmination of these molecular events is cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3]

p53_pathway TGG This compound p53 p53 Activation TGG->p53 p21 p21 (Upregulation) p53->p21 PUMA PUMA (Upregulation) p53->PUMA PERP PERP (Upregulation) p53->PERP CyclinD1 Cyclin D1 (Downregulation) p53->CyclinD1 G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis PUMA->Apoptosis PERP->Apoptosis CyclinD1->G1_Arrest

Caption: p53 signaling pathway activation by this compound.

Mitochondrial Apoptosis Pathway in Gastric Cancer

TGG induces apoptosis in gastric cancer cells through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome C from the mitochondria into the cytosol.[1][2][3] Cytochrome C then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptotic cell death.[1][2][3] This process is also marked by a decrease in the anti-apoptotic protein Bcl-2.[1][2][3]

mitochondrial_apoptosis TGG This compound MMP Decreased Mitochondrial Membrane Potential TGG->MMP Bcl2 Bcl-2 (Downregulation) TGG->Bcl2 CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Wnt/β-catenin Signaling Pathway in Colon Cancer

In colon cancer cells, TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[4][5] It promotes the phosphorylation and subsequent degradation of β-catenin, a key effector of this pathway.[4] This leads to a reduction in the levels of β-catenin/T-cell factor (TCF) target genes, such as Cyclin D1 and c-Myc, resulting in antiproliferative effects.[4]

wnt_pathway TGG This compound BetaCatenin_P β-catenin Phosphorylation (Ser33/37) TGG->BetaCatenin_P BetaCatenin_Deg β-catenin Degradation BetaCatenin_P->BetaCatenin_Deg CyclinD1 Cyclin D1 (Downregulation) BetaCatenin_Deg->CyclinD1 cMyc c-Myc (Downregulation) BetaCatenin_Deg->cMyc Proliferation Decreased Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Induction of Ferroptosis in Colon Cancer

Beyond apoptosis, TGG also induces ferroptosis in colon cancer cells.[4][5] This is evidenced by the accumulation of lipid peroxides and Fe2+ within the cells.[4][5] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation, representing an alternative mechanism for TGG-induced cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Gastric cancer SGC7901 cells are seeded in 96-well plates at a specified density.[1]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for a defined period (e.g., 48 hours). A control group is treated with the vehicle (e.g., 0.1% DMSO).[1]

  • Assay: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time (e.g., 1-4 hours).

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Calculation: The cell viability is calculated as a percentage of the control group.

cck8_workflow start Seed SGC7901 cells in 96-well plate treat Treat with TGG (various concentrations, 48h) start->treat add_cck8 Add CCK-8 solution treat->add_cck8 incubate Incubate (1-4h) add_cck8->incubate measure Measure absorbance at 450 nm incubate->measure calculate Calculate cell viability measure->calculate

Caption: Experimental workflow for the CCK-8 cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: SGC7901 cells are cultured and treated with different concentrations of TGG for 48 hours.[1]

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
  • Cell Treatment: SGC7901 cells are treated with various concentrations of TGG for 48 hours.[1]

  • Staining: The cells are incubated with JC-1 staining solution for a specified time (e.g., 20 minutes) at 37°C. JC-1 is a lipophilic cationic dye that accumulates in the mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Washing: Cells are washed with staining buffer to remove excess dye.

  • Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence is used to determine the change in MMP.

Western Blot Analysis
  • Protein Extraction: Following treatment with TGG, total protein is extracted from the cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, p21, Bcl-2, Caspase-3, β-catenin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Conclusion

This compound demonstrates significant anticancer properties in preclinical models, particularly against gastric and colon cancer. Its multifaceted mechanism of action, involving the induction of apoptosis via the p53 and mitochondrial pathways, inhibition of the Wnt/β-catenin signaling pathway, and induction of ferroptosis, makes it a compelling molecule for further investigation. The detailed experimental protocols provided herein offer a foundation for future research aimed at validating and expanding upon these findings, with the ultimate goal of translating this natural compound into a novel therapeutic agent for cancer treatment.

References

The Antioxidant Potential of 1,2,3,6-Tetragalloylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) is a naturally occurring gallotannin, a type of polyphenol found in various plants. Gallotannins are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth analysis of the antioxidant potential of 1,2,3,6-TGG, focusing on its mechanism of action, supported by quantitative data from relevant studies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide visualizes the complex biological interactions of 1,2,3,6-TGG through diagrams of signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.

This compound, a derivative of glucose esterified with four gallic acid units, has emerged as a compound of interest due to its potential as a potent antioxidant. Its polyphenolic structure, rich in hydroxyl groups, theoretically allows it to donate hydrogen atoms or electrons to scavenge free radicals effectively. This guide explores the scientific evidence supporting the antioxidant and related biological activities of 1,2,3,6-TGG.

In Vitro Antioxidant and Bioactivity Data

While specific quantitative data for direct radical scavenging activity (e.g., DPPH, ABTS, FRAP assays) of 1,2,3,6-TGG is not extensively reported in the available literature, its significant biological effects, which are often linked to antioxidant activity, have been documented. The primary available data focuses on its anti-proliferative and pro-apoptotic effects on cancer cells, which are intrinsically linked to the modulation of cellular redox status.

One of the key studies on 1,2,3,6-TGG, isolated from the shell of Trapa bispinosa Roxb., investigated its effects on human gastric carcinoma SGC-7901 cells. The findings from this study are summarized below.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on SGC-7901 Cells
ParameterConcentration (µg/mL)ResultReference
Cell Viability (IC50) 48.56 ± 2.13Inhibition of SGC-7901 cell proliferation[1]
Apoptosis Rate (%) 12.58.89[1]
2512.01[1]
5017.18[1]
10024.34[1]
20028.78[1]
Intracellular Ca2+ Concentration 100-200Significant Increase[1][2]
Mitochondrial Membrane Potential 10056.38% Decrease[1]
20066.42% Decrease[1]

Signaling Pathways Modulated by this compound

The anti-cancer effects of 1,2,3,6-TGG are mediated through the modulation of specific signaling pathways. Transcriptome analysis of SGC-7901 cells treated with 1,2,3,6-TGG revealed a significant enrichment of differentially expressed genes in the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[1]

p53 Signaling Pathway

1,2,3,6-TGG was found to induce apoptosis in SGC-7901 cells by up-regulating the expression of p53 target genes such as p21, PUMA, and PERP, while down-regulating the anti-apoptotic protein Bcl-2.[1] This leads to the activation of the caspase cascade, including caspase-3 and caspase-9, and the release of cytochrome C from the mitochondria, ultimately resulting in programmed cell death.[1]

p53_pathway TGG This compound p53 p53 Activation TGG->p53 p21 p21 (CDKN1A) Upregulation p53->p21 PUMA PUMA Upregulation p53->PUMA PERP PERP Upregulation p53->PERP Bcl2 Bcl-2 Downregulation p53->Bcl2 CycD Cyclin D Downregulation p53->CycD G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Mito Mitochondrial Disruption PUMA->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC CycD->G1_arrest Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p53 signaling pathway activation by 1,2,3,6-TGG.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, as well as standard protocols for assessing antioxidant potential.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of 1,2,3,6-TGG on cancer cells.

Materials:

  • SGC-7901 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed SGC-7901 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1,2,3,6-TGG (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours. A control group with solvent only should be included.

  • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the control group and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the rate of apoptosis induced by 1,2,3,6-TGG.

Materials:

  • SGC-7901 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed SGC-7901 cells in 6-well plates and treat with different concentrations of 1,2,3,6-TGG for 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of 1,2,3,6-TGG.

Materials:

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of 1,2,3,6-TGG in methanol.

  • Mix the 1,2,3,6-TGG solution with the DPPH solution in a 1:1 ratio.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Objective: To assess the total antioxidant capacity of 1,2,3,6-TGG.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the 1,2,3,6-TGG solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To determine the ability of 1,2,3,6-TGG to reduce ferric ions.

Materials:

  • This compound

  • FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and FeCl3·6H2O)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh.

  • Add the 1,2,3,6-TGG solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for assessing the antioxidant potential of a compound like 1,2,3,6-TGG.

in_vitro_antioxidant_workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Radical Radical Solution (DPPH or ABTS) DPPH->Radical ABTS ABTS Assay ABTS->Radical FRAP FRAP Assay Reagent FRAP Reagent FRAP->Reagent Compound 1,2,3,6-TGG Solution (Varying Concentrations) Mix_Incubate Mix and Incubate Compound->Mix_Incubate Radical->Mix_Incubate Reagent->Mix_Incubate Measure Spectrophotometric Measurement Mix_Incubate->Measure Data Calculate % Inhibition / Reducing Power Determine IC50 / TEAC / FRAP Value Measure->Data

General workflow for in vitro antioxidant assays.

cellular_antioxidant_workflow Seed_Cells Seed Adherent Cells in 96-well plate Treat_TGG Pre-incubate with 1,2,3,6-TGG Seed_Cells->Treat_TGG Load_Probe Load with DCFH-DA probe Treat_TGG->Load_Probe Induce_Stress Induce Oxidative Stress (e.g., with AAPH) Load_Probe->Induce_Stress Measure_Fluorescence Measure Fluorescence (DCF formation) Induce_Stress->Measure_Fluorescence Analyze_Data Analyze Data & Determine Cellular Antioxidant Activity Measure_Fluorescence->Analyze_Data

Workflow for Cellular Antioxidant Activity (CAA) Assay.

Future Directions and Conclusion

The available evidence strongly suggests that this compound possesses significant biological activity, particularly in the context of anti-cancer effects through the modulation of the p53 signaling pathway. While these effects are often associated with antioxidant properties, there is a clear need for further research to quantify the direct radical scavenging and reducing power of 1,2,3,6-TGG using standard in vitro antioxidant assays.

Future studies should focus on:

  • Determining the IC50 values of 1,2,3,6-TGG in DPPH and ABTS assays.

  • Quantifying its ferric reducing power in the FRAP assay.

  • Investigating its effects on cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Exploring its potential to modulate other key antioxidant signaling pathways, such as the Nrf2-ARE and AMPK pathways, for which related compounds have shown activity.

References

The Anti-inflammatory Potential of 1,2,3,6-Tetragalloylglucose: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin found in various medicinal plants, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide synthesizes the current, albeit limited, scientific evidence for the anti-inflammatory effects of 1,2,3,6-TGG. Drawing upon studies of plant extracts containing this compound and data from the closely related gallotannin, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), this paper outlines its probable mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence suggests that 1,2,3,6-TGG likely exerts its anti-inflammatory effects through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Gallotannins, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound is a specific gallotannin identified in medicinal plants such as Trapa bispinosa (water chestnut), Cornus officinalis (Japanese cornelian cherry), and Galla Rhois (gall of the Chinese sumac)[1][2][3]. While research directly focused on the anti-inflammatory properties of isolated 1,2,3,6-TGG is still in its early stages, studies on extracts containing this compound, along with extensive research on the structurally similar PGG, provide a strong rationale for its investigation as a novel anti-inflammatory agent. The structure-activity relationship of gallotannins suggests that the number and position of galloyl groups are crucial for their biological activity[4].

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data for the anti-inflammatory activity of isolated this compound is scarce in the currently available literature. However, studies on plant extracts rich in this and other gallotannins provide valuable insights into its potential potency. The data presented below is for extracts and the related compound PGG, and serves as a surrogate to estimate the potential anti-inflammatory capacity of 1,2,3,6-TGG.

Compound/ExtractAssayTarget/MediatorCell Line/ModelIC50 / InhibitionReference
1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) Nitric Oxide ProductioniNOSLPS-stimulated RAW 264.7 macrophages~18 µg/mL[5]
1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) Prostaglandin E2 ProductionCOX-2LPS-stimulated RAW 264.7 macrophages~8 µg/mL[5]
Hydroethanolic extract of Trapa bispinosa fruits Carrageenan-induced paw edemaInflammationRatsSignificant reduction in paw edema at 200 and 400 mg/kg[1]
Hydroethanolic extract of Trapa bispinosa fruits Histamine-induced paw edemaInflammationRatsSignificant reduction in paw edema at 100, 200, and 400 mg/kg[1]
Cornus officinalis extract Nitric Oxide ProductioniNOSLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO secretion[6][7]
Cornus officinalis extract Cytokine ProductionTNF-α, IL-6LPS-stimulated RAW 264.7 macrophagesSignificant inhibition of TNF-α and IL-6 production[7]

Mechanisms of Anti-inflammatory Action

Based on studies of extracts containing 1,2,3,6-TGG and the well-documented mechanisms of PGG, the anti-inflammatory effects of 1,2,3,6-TGG are likely mediated through the inhibition of key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as iNOS and COX-2. Extracts from Cornus officinalis, which contain 1,2,3,6-TGG, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway[6]. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target inflammatory genes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by 1,2,3,6-TGG.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical in regulating inflammation. These pathways are activated by various stimuli, including LPS, and lead to the activation of transcription factors that control the expression of inflammatory mediators. Studies on Cornus officinalis extracts suggest that their anti-inflammatory effects are also mediated through the modulation of MAPK pathways[6]. It is hypothesized that 1,2,3,6-TGG may inhibit the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK P AP1 AP-1 p38_JNK->AP1 TGG 1,2,3,6-TGG TGG->TAK1 Inhibition DNA DNA AP1->DNA Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes

Figure 2: Postulated modulation of the MAPK signaling pathway by 1,2,3,6-TGG.

Experimental Protocols

Detailed experimental protocols for evaluating the anti-inflammatory effects of 1,2,3,6-TGG can be adapted from established methodologies used for plant extracts and other gallotannins.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This assay is fundamental for assessing the direct cellular anti-inflammatory effects of a compound.

In_Vitro_Workflow cluster_assays Analysis Cell_Culture Culture RAW 264.7 macrophages Pre_treatment Pre-treat with 1,2,3,6-TGG (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells for protein analysis Incubation->Cell_Lysis Griess_Assay Griess Assay for Nitric Oxide (NO) Supernatant_Collection->Griess_Assay ELISA ELISA for TNF-α, IL-6, etc. Supernatant_Collection->ELISA Western_Blot Western Blot for iNOS, COX-2, p-p65, p-p38 Cell_Lysis->Western_Blot

Figure 3: Experimental workflow for in vitro anti-inflammatory assessment.
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting). After adherence, cells are pre-treated with varying concentrations of 1,2,3,6-TGG for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group and a positive control group (e.g., with a known anti-inflammatory drug) should be included.

  • Incubation: Cells are incubated for a specified period, typically 24 hours for mediator production.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK, followed by incubation with appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the in vivo acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and treatment groups receiving different doses of 1,2,3,6-TGG administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat[8].

  • Measurement of Paw Edema: The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer[8]. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

  • Histopathological Examination: At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.

Conclusion and Future Directions

The available evidence, primarily from studies on plant extracts containing this compound and its structural analog PGG, strongly suggests that 1,2,3,6-TGG possesses significant anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators.

However, to fully elucidate the therapeutic potential of 1,2,3,6-TGG, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining highly purified 1,2,3,6-TGG to conduct definitive in vitro and in vivo studies.

  • Quantitative Analysis: Determining the IC50 values of pure 1,2,3,6-TGG for the inhibition of key inflammatory markers.

  • Mechanism of Action: Detailed investigation into the specific molecular targets of 1,2,3,6-TGG within the NF-κB and MAPK pathways.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1,2,3,6-TGG.

  • In Vivo Efficacy: Evaluating the efficacy of purified 1,2,3,6-TGG in various animal models of inflammatory diseases.

A thorough investigation of these aspects will be crucial for the development of this compound as a potential novel therapeutic agent for the treatment of inflammatory disorders.

References

The Discovery and Characterization of 1,2,3,6-Tetragalloylglucose from Trapa bispinosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 1,2,3,6-Tetragalloylglucose, a significant bioactive polyphenol identified in Trapa bispinosa (Water Chestnut). This document details the experimental methodologies employed for its extraction and purification, presents quantitative data on its biological activities, and visualizes the associated molecular pathways.

Introduction

Trapa bispinosa Roxb., commonly known as the water chestnut, is an aquatic plant that has been utilized in traditional medicine and as a food source in various parts of Asia and Africa.[1] The shells of this plant, often considered waste, are a rich source of polyphenolic compounds, which are known for their diverse biological activities, including antioxidant, antibacterial, and anticancer properties.[1] Among these polyphenols, 1,2,3,6-tetra-O-galloyl-β-D-glucose has been isolated and identified as a key bioactive constituent.[1][2] This guide focuses on the scientific investigations into this specific compound from Trapa bispinosa.

Isolation and Identification of this compound

The isolation of this compound from the shells of Trapa bispinosa involves a multi-step process of extraction and chromatographic separation. The structure of the isolated compound was confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Experimental Protocols

2.1. Plant Material and Extraction

  • Preparation of Plant Material: Dried shells of Trapa bispinosa (200 g) were crushed into a powder.[1]

  • Initial Extraction: The powdered shells were extracted with 10 volumes of 70% ethanol (B145695). The resulting extract was filtered and concentrated using a vacuum evaporator in a water bath.[1]

  • Solvent Partitioning: The concentrated ethanol extract was then sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.[1]

2.2. Chromatographic Separation

  • Silica (B1680970) Gel Column Chromatography: The partitioned fractions were subjected to column chromatography on a silica gel (60 mesh) column. Elution was performed with a gradient of ethyl acetate and petroleum ether (3:6 v/v), followed by chloroform (B151607) and methanol (B129727) (2:8 v/v) to yield different components.[1]

  • Sephadex LH-20 Gel Column Chromatography: Further purification was achieved using a Sephadex LH-20 gel column.[1]

  • Liquid Phase Separation: The final purification of 1,2,3,6-tetra-O-galloyl-β-D-glucose was accomplished through liquid phase separation.[1]

dot

P53_Signaling_Pathway cluster_up Upregulation cluster_down Downregulation TGG This compound P53 p53 Signaling Pathway TGG->P53 P21 p21 P53->P21 PUMA PUMA P53->PUMA PERP PERP P53->PERP IGFBP3 IGF-BP3 P53->IGFBP3 CyclinD CyclinD P53->CyclinD CellCycleArrest G1 Cell Cycle Arrest P21->CellCycleArrest BCL2 BCL-2 PUMA->BCL2 inhibits CytoC Cytochrome C Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CyclinD->CellCycleArrest promotes progression (inhibited) BCL2->CytoC inhibits

References

The Role of 1,2,3,6-Tetragalloylglucose in Inhibiting Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of 1,2,3,6-TGG on cancer cell proliferation. Drawing from current scientific literature, this document details the key signaling pathways modulated by 1,2,3,6-TGG, presents available quantitative data, and outlines the experimental protocols used to elucidate its anti-neoplastic activities.

Data Presentation: Quantitative Effects of 1,2,3,6-TGG

While comprehensive IC50 data for 1,2,3,6-TGG across a wide range of cancer cell lines is not extensively compiled in publicly available literature, existing studies provide valuable quantitative insights into its efficacy. The following tables summarize the available data on the dose-dependent effects of 1,2,3,6-TGG on gastric cancer cells.

Table 1: Apoptosis Induction in SGC7901 Gastric Cancer Cells by 1,2,3,6-TGG (48h Treatment)

Concentration (µg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Table 2: Effect of 1,2,3,6-TGG on Mitochondrial Membrane Potential in SGC7901 Cells (48h Treatment)

Concentration (µg/mL)Mitochondrial Membrane Potential Decrease Rate (%)
10056.38
20066.42

Core Mechanisms of Action

1,2,3,6-TGG exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of key signaling pathways, including the p53 and Wnt/β-catenin pathways.

Induction of Apoptosis via the p53 Signaling Pathway in Gastric Cancer

In human gastric cancer cells (SGC7901), 1,2,3,6-TGG has been shown to induce apoptosis by activating the p53 signaling pathway[1][2][3]. This involves the upregulation of several pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

Key molecular events include:

  • Upregulation of p53 target genes: p21, PUMA, PERP, and IGF-BP3.

  • Downregulation of Cyclin D1.

  • Activation of the mitochondrial apoptotic pathway: This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of cytochrome c, cleaved caspase-9, and cleaved caspase-3[1][3].

p53_pathway cluster_TGG 1,2,3,6-TGG cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria TGG 1,2,3,6-TGG p53 p53 activation TGG->p53 p21 p21 ↑ p53->p21 PUMA PUMA ↑ p53->PUMA PERP PERP ↑ p53->PERP IGFBP3 IGF-BP3 ↑ p53->IGFBP3 CyclinD1_gene Cyclin D1 gene ↓ p53->CyclinD1_gene Bcl2 Bcl-2 ↓ p53->Bcl2 CytochromeC Cytochrome c release ↑ Bcl2->CytochromeC Caspase9 Caspase-9 activation ↑ CytochromeC->Caspase9 Caspase3 Caspase-3 activation ↑ Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53 signaling pathway activation by 1,2,3,6-TGG in gastric cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway in Colon Cancer

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in this type of cancer. By promoting the degradation of β-catenin, 1,2,3,6-TGG effectively curtails the transcription of Wnt target genes that drive cell proliferation.

Key molecular events include:

  • Enhanced β-catenin phosphorylation and degradation.

  • Downregulation of β-catenin/TCF target genes: c-Myc and Cyclin D1[4].

  • Induction of apoptosis: evidenced by the activation of caspases 3 and 7[4].

  • Promotion of ferroptosis: indicated by the accumulation of lipid peroxides and Fe2+[4].

Wnt_pathway cluster_TGG 1,2,3,6-TGG cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGG 1,2,3,6-TGG DestructionComplex Destruction Complex (Axin, APC, GSK-3β) TGG->DestructionComplex promotes beta_catenin_nuc β-catenin TGG->beta_catenin_nuc inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF cMyc c-Myc ↓ TCF_LEF->cMyc activates CyclinD1 Cyclin D1 ↓ TCF_LEF->CyclinD1 activates Proliferation Cell Proliferation ↓ cMyc->Proliferation CyclinD1->Proliferation

Caption: Wnt/β-catenin pathway inhibition by 1,2,3,6-TGG in colon cancer.

Cell Cycle Arrest

1,2,3,6-TGG has been observed to induce G1 phase cell cycle arrest in gastric cancer cells (SGC7901) at a concentration of 200 μg/mL after 48 hours of incubation[1][2][3]. This arrest is consistent with the observed downregulation of Cyclin D1, a key regulator of the G1/S phase transition.

Inhibition of Matrix Metalloproteinases (MMPs) in Lung Cancer

In mouse Lewis lung carcinoma cells (LL2-Lu3), 1,2,3,6-TGG has been found to inhibit matrix metalloproteinases (MMPs)[5]. MMPs are enzymes that degrade the extracellular matrix, and their inhibition can prevent tumor invasion and metastasis. This suggests a potential role for 1,2,3,6-TGG in combating the metastatic spread of lung cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-cancer effects of 1,2,3,6-TGG.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the effect of 1,2,3,6-TGG on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., SGC7901) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of 1,2,3,6-TGG (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 1,2,3,6-TGG B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450nm F->G H Calculate cell viability G->H

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of 1,2,3,6-TGG as described for the viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay utilizes the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.

  • Cell Seeding and Treatment: Culture and treat cells with 1,2,3,6-TGG in a suitable format (e.g., 6-well plate or confocal dish).

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins within the signaling pathways of interest.

  • Protein Extraction: After treatment with 1,2,3,6-TGG, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, Bcl-2, β-catenin, c-Myc, Cyclin D1, cleaved caspases).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate critical signaling pathways such as the p53 and Wnt/β-catenin pathways underscores its targeted mechanism of action. Furthermore, its inhibitory effect on MMPs suggests a role in preventing cancer metastasis.

Future research should focus on several key areas:

  • Comprehensive IC50 Profiling: A systematic evaluation of the IC50 values of 1,2,3,6-TGG across a broad panel of human cancer cell lines is crucial to identify the most sensitive cancer types.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the safety, pharmacokinetics, and anti-tumor efficacy of 1,2,3,6-TGG in a whole-organism context.

  • Combination Therapies: Investigating the synergistic effects of 1,2,3,6-TGG with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

  • Detailed Mechanistic Studies: Further elucidation of the upstream regulators and downstream effectors of the signaling pathways modulated by 1,2,3,6-TGG will provide a more complete understanding of its molecular mechanisms and may reveal novel therapeutic targets.

The continued exploration of this compound and its derivatives holds considerable promise for the development of novel, plant-derived anti-cancer therapeutics.

References

Preliminary Efficacy of 1,2,3,6-Tetragalloylglucose: A Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin, on cancer cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to support further research and development in oncology.

Core Findings: Cytotoxicity and Apoptotic Induction

Recent in vitro studies have demonstrated the potential of 1,2,3,6-TGG as a cytotoxic agent against gastric and colon cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Gastric Cancer Cell Line (SGC7901)

In a study investigating the anti-gastric cancer activity of 1,2,3,6-TGG isolated from the shell of Trapa bispinosa Roxb., the compound exhibited significant dose- and time-dependent cytotoxic effects on the human gastric cancer cell line SGC7901.

Table 1: Cytotoxicity of this compound on SGC7901 Cells

Treatment DurationIC50 Value (µg/mL)
24 hours55.63 ± 2.17
48 hours48.16 ± 1.58
72 hours41.28 ± 1.84

Data sourced from a study on the anti-gastric cancer activity of 1,2,3,6-TGG.

Furthermore, 1,2,3,6-TGG was found to induce apoptosis in SGC7901 cells in a concentration-dependent manner after 48 hours of treatment.

Table 2: Apoptosis Induction by this compound in SGC7901 Cells (48h Treatment)

Concentration (µg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Apoptosis rates were determined by Annexin V-FITC/PI double-staining flow cytometry.[1]

Colon Cancer Cell Lines (SW480 and HCT116)

In a separate study, 1,2,3,6-TGG, referred to as TAGP, demonstrated concentration-dependent antiproliferative activity against the human colon cancer cell lines SW480 and HCT116, while showing no significant effect on the normal human colon cell line CCD-18Co.[2]

Table 3: Effect of this compound on Cell Viability of Colon Cancer and Normal Cell Lines (48h Treatment)

Cell LineConcentration (µM)% Cell Viability (Approx.)
SW480 10~80%
20~60%
40~40%
HCT116 10~75%
20~55%
40~35%
CCD-18Co 10, 20, 40No significant reduction

Data inferred from graphical representations in the study by Lee et al. (2025).[2]

The reduction in cell viability in colon cancer cells was attributed to the induction of apoptosis, as evidenced by an increase in Annexin V-positive cells and activation of caspases 3 and 7.[2]

Mechanistic Insights: Signaling Pathway Modulation

The cytotoxic effects of 1,2,3,6-TGG are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

p53 Signaling Pathway in Gastric Cancer

In SGC7901 gastric cancer cells, 1,2,3,6-TGG was found to induce apoptosis by activating the p53 signaling pathway. This involves the upregulation of p53 target genes such as p21, PUMA, and PERP, and the downregulation of Cyclin D1. The activation of this pathway leads to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome C, which in turn activates caspase-9 and caspase-3, culminating in apoptosis. A key observation was the decreased expression of the anti-apoptotic protein BCL-2.[1]

p53_pathway 1,2,3,6-TGG 1,2,3,6-TGG p53 p53 1,2,3,6-TGG->p53 activates p21 p21 p53->p21 upregulates PUMA PUMA p53->PUMA upregulates PERP PERP p53->PERP upregulates CyclinD1 CyclinD1 p53->CyclinD1 downregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion PUMA->Mitochondrion promotes release Cytochrome_C Cytochrome_C Mitochondrion->Cytochrome_C releases Caspase9 Caspase9 Cytochrome_C->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Bcl2->Mitochondrion inhibits Wnt_pathway cluster_inhibition Inhibition by 1,2,3,6-TGG cluster_pathway Wnt/β-catenin Pathway 1,2,3,6-TGG 1,2,3,6-TGG DestructionComplex β-catenin Destruction Complex 1,2,3,6-TGG->DestructionComplex promotes β_catenin_cyto Cytoplasmic β-catenin DestructionComplex->β_catenin_cyto phosphorylates & degrades Apoptosis Apoptosis DestructionComplex->Apoptosis leads to β_catenin_nuc Nuclear β-catenin β_catenin_cyto->β_catenin_nuc translocates TCF_LEF TCF/LEF β_catenin_nuc->TCF_LEF binds TargetGenes Target Genes (Cyclin D1, c-Myc) TCF_LEF->TargetGenes activates transcription Proliferation Proliferation TargetGenes->Proliferation promotes experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start Seed Cancer Cells (e.g., SGC7901, SW480, HCT116) treatment Treat with 1,2,3,6-TGG (various concentrations and durations) start->treatment cell_viability Cell Viability Assays (CCK-8 or CellTiter-Glo) treatment->cell_viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining, Caspase Assay) treatment->apoptosis_detection western_blot Western Blot Analysis (p53, Wnt/β-catenin pathways) treatment->western_blot quantification Quantitative Data (IC50, Apoptosis %) cell_viability->quantification apoptosis_detection->quantification pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

References

The Core of Gallotannin Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallotannins, a major class of hydrolyzable tannins, are complex plant secondary metabolites with a wide array of applications in the pharmaceutical, food, and chemical industries. Their potent antioxidant, anti-inflammatory, and anticancer properties have made them a focal point of research in drug development. A thorough understanding of their biosynthesis is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed exploration of the core biosynthetic pathway of gallotannins, complete with quantitative data, experimental protocols, and visual representations of the key processes.

The Central Biosynthetic Pathway

The biosynthesis of gallotannins is a multi-step enzymatic process that originates from the shikimate pathway. The core of this pathway involves the formation of a key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose, from which more complex gallotannins are derived.[1][2]

The initial committed step is the synthesis of β-glucogallin (1-O-galloyl-β-D-glucose), which serves as both the foundational molecule and the primary acyl donor for subsequent galloylation reactions.[3][4][5] This pivotal reaction is catalyzed by gallate 1-β-glucosyltransferase. Following the formation of β-glucogallin, a series of position-specific galloylations are carried out by various β-glucogallin-dependent galloyltransferases, progressively adding galloyl moieties to the glucose core.[1][6] This sequential addition leads to the formation of di-, tri-, tetra-, and finally pentagalloylglucose.[3][4][5]

The general sequence of galloylation follows a specific order, leading to the principal intermediate, 1,2,3,4,6-pentagalloyl-β-D-glucose.[3][4][5] From this central precursor, further modifications, such as the addition of more galloyl groups to form complex gallotannins, can occur.[1]

Gallotannin_Biosynthesis UDP_Glucose UDP-Glucose Enzyme1 Gallate 1-β-glucosyltransferase (EC 2.4.1.136) UDP_Glucose->Enzyme1 Gallic_Acid Gallic Acid Gallic_Acid->Enzyme1 Beta_Glucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) Enzyme1->Beta_Glucogallin UDP Enzyme2 β-Glucogallin-dependent Galloyltransferases Beta_Glucogallin->Enzyme2 Di_Tri_Tetra Di-, Tri-, and Tetra-galloylglucose Enzyme2->Di_Tri_Tetra Sequential Galloylation Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Di_Tri_Tetra->Pentagalloylglucose Enzyme3 Further Galloyltransferases Pentagalloylglucose->Enzyme3 Complex_Gallotannins Complex Gallotannins Enzyme3->Complex_Gallotannins Enzyme_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Gallic Acid, UDP-Glucose) Start->Prepare_Mixture Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate Reaction with Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate for a Defined Time Add_Enzyme->Incubate Terminate Terminate Reaction (e.g., with TCA) Incubate->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC End End HPLC->End Regulatory_Pathway Environmental_Stimuli Environmental Stimuli (e.g., Wounding, Pathogens) TCP_TFs TCP Transcription Factors (e.g., TCP3) Environmental_Stimuli->TCP_TFs WRKY_TFs WRKY Transcription Factors Environmental_Stimuli->WRKY_TFs HD_Zip_TFs HD-Zip Transcription Factors Environmental_Stimuli->HD_Zip_TFs Developmental_Cues Developmental Cues Developmental_Cues->TCP_TFs Developmental_Cues->WRKY_TFs Developmental_Cues->HD_Zip_TFs UGT_Gene UGT84A13 Gene Expression TCP_TFs->UGT_Gene Activation WRKY_TFs->UGT_Gene Regulation HD_Zip_TFs->UGT_Gene Regulation Gallotannin_Biosynthesis Gallotannin Biosynthesis UGT_Gene->Gallotannin_Biosynthesis

References

1,2,3,6-Tetragalloylglucose: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) is a naturally occurring gallotannin found in various plants, including Trapa bispinosa Roxb.[1][2]. Emerging research has highlighted its potential as a therapeutic agent, with demonstrated bioactivities including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of knowledge on 1,2,3,6-TGG, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Anticancer Activity

The most well-documented therapeutic potential of 1,2,3,6-TGG is its anticancer activity, particularly against human gastric cancer. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.

Quantitative Data

The following tables summarize the key quantitative findings from a study on the effect of 1,2,3,6-TGG on the human gastric cancer cell line SGC7901.

Table 1: Cytotoxicity of 1,2,3,6-TGG on SGC7901 Cells [1]

Concentration (µg/mL)Inhibition Rate (%)
12.5Not specified
25Not specified
50Not specified
100Not specified
200Not specified
IC50 (µg/mL) Not explicitly stated in the provided text

Note: The source material states that the inhibitory effect increased with concentration, and at 200 µg/mL, significant effects on the cell cycle and apoptosis were observed. The effect was described as being "close to that of 5-fluorouracil."[1][2]

Table 2: Apoptosis Induction in SGC7901 Cells Treated with 1,2,3,6-TGG for 48 hours [1]

Concentration (µg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Table 3: Effect of 1,2,3,6-TGG on SGC7901 Cell Cycle Distribution after 48 hours [1]

Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)Not specifiedNot specifiedNot specified
12.5Slightly IncreasedDecreased (P < 0.05)Increased (P < 0.05)
25Slightly IncreasedDecreased (P < 0.05)Increased (P < 0.05)
100Slightly IncreasedBasically UnchangedBasically Unchanged
200Slightly IncreasedBasically UnchangedBasically Unchanged

Table 4: Effect of 1,2,3,6-TGG on Mitochondrial Membrane Potential (MMP) and Intracellular Calcium Ion Concentration ([Ca²⁺]i) in SGC7901 Cells after 48 hours [1]

Concentration (µg/mL)MMP Decrease Rate (%)[Ca²⁺]i Increase (%)
12.5 - 50Slight effectNot significant
10056.38Significant (P < 0.05)
20066.4277
Mechanism of Action

1,2,3,6-TGG exerts its anticancer effects through the induction of apoptosis, mediated by the p53 and PI3K-Akt signaling pathways. Transcriptome analysis has shown that differentially expressed genes in 1,2,3,6-TGG-treated SGC7901 cells are primarily enriched in the p53 signaling pathway[1].

Key molecular events include:

  • Upregulation of pro-apoptotic genes: p21, PUMA, and PERP[1].

  • Upregulation of IGF-BP3 [1].

  • Downregulation of the cell cycle-related gene: CyclinD1[1].

  • Increased expression of apoptosis-related proteins: Cytochrome C, Caspase-3, and Caspase-9[1].

  • Decreased expression of the anti-apoptotic protein: BCL-2[1].

This cascade of events leads to a decrease in mitochondrial membrane potential, an increase in intracellular calcium concentration, and ultimately, apoptosis[1].

Signaling Pathway Diagram

anticancer_pathway cluster_p53 p53 Signaling Pathway cluster_pi3k PI3K-Akt Signaling Pathway cluster_mito Mitochondrial Apoptosis TGG This compound p53 p53 Activation TGG->p53 PI3K_Akt PI3K/Akt Inhibition TGG->PI3K_Akt CyclinD1 CyclinD1 (Downregulated) TGG->CyclinD1 IGFBP3 IGF-BP3 (Upregulated) TGG->IGFBP3 Ca2_increase ↑ Intracellular Ca²⁺ TGG->Ca2_increase p21 p21 (Upregulated) p53->p21 PUMA PUMA (Upregulated) p53->PUMA PERP PERP (Upregulated) p53->PERP G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Bcl2 Bcl-2 (Downregulated) PUMA->Bcl2 inhibition PI3K_Akt->Bcl2 inhibition CytoC Cytochrome C Release Bcl2->CytoC inhibition MMP ↓ Mitochondrial Membrane Potential MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CyclinD1->G1_arrest inhibition Ca2_increase->MMP

Caption: Anticancer signaling pathway of 1,2,3,6-TGG in gastric cancer cells.

Other Potential Therapeutic Applications

While the anticancer effects of 1,2,3,6-TGG are the most studied, preliminary evidence suggests its potential in other therapeutic areas. It is important to note that much of the research in these areas has been conducted on the structurally similar compound, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), and further investigation is required to confirm these activities for 1,2,3,6-TGG.

  • Anti-inflammatory Effects: 1,2,3,6-TGG is suggested to have anti-inflammatory properties, though specific quantitative data and detailed mechanisms are yet to be fully elucidated.

  • Antioxidant Activity: As a polyphenol, 1,2,3,6-TGG is expected to possess antioxidant properties by scavenging free radicals.

  • Anti-diabetic Potential: Research into related gallotannins suggests a potential role in the management of diabetes, possibly through the inhibition of digestive enzymes like α-amylase and α-glucosidase.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of polyphenols suggest a potential for neuroprotection, but this has not been specifically investigated for 1,2,3,6-TGG.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the anticancer studies of 1,2,3,6-TGG.

Cell Proliferation Assay (CCK-8)

This assay is used to assess the inhibitory effect of 1,2,3,6-TGG on the proliferation of cancer cells.

  • Cell Seeding:

    • Prepare a single-cell suspension of SGC7901 cells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Drug Treatment:

    • Prepare a series of concentrations of 1,2,3,6-TGG (e.g., 12.5, 25, 50, 100, 200 µg/mL) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 1,2,3,6-TGG. Include a control group with medium only and a positive control group (e.g., 5-fluorouracil).

    • Incubate the plate for the desired time period (e.g., 48 hours).

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell inhibition rate using the following formula: Inhibition Rate (%) = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells after treatment with 1,2,3,6-TGG.

  • Cell Treatment and Harvesting:

    • Seed SGC7901 cells in 6-well plates and treat with various concentrations of 1,2,3,6-TGG for 48 hours.

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC-negative/PI-negative cells are viable.

    • FITC-positive/PI-negative cells are in early apoptosis.

    • FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay detects changes in the mitochondrial membrane potential, a key indicator of early apoptosis.

  • Cell Treatment:

    • Culture SGC7901 cells on glass coverslips in a 6-well plate and treat with different concentrations of 1,2,3,6-TGG for 48 hours.

  • JC-1 Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Add 1 mL of JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.

  • Microscopy:

    • Wash the cells twice with JC-1 staining buffer.

    • Observe the cells under a fluorescence microscope.

    • Healthy cells with high MMP will exhibit red fluorescence (J-aggregates).

    • Apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by 1,2,3,6-TGG.

  • Protein Extraction:

    • Treat SGC7901 cells with 1,2,3,6-TGG, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against p21, PUMA, PERP, IGF-BP3, CyclinD1, Cytochrome C, Caspase-3, Caspase-9, BCL-2, p-Akt, Akt, p-p53, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies on SGC7901 Cells cluster_assays Functional Assays cluster_molecular Molecular Analysis cell_culture Cell Culture & Seeding tgg_treatment 1,2,3,6-TGG Treatment (Various Concentrations) cell_culture->tgg_treatment cck8 Cell Proliferation (CCK-8 Assay) tgg_treatment->cck8 apoptosis Apoptosis Analysis (Annexin V/PI) tgg_treatment->apoptosis mmp Mitochondrial Potential (JC-1 Staining) tgg_treatment->mmp cell_cycle Cell Cycle Analysis (PI Staining) tgg_treatment->cell_cycle protein_extraction Protein Extraction tgg_treatment->protein_extraction rna_extraction RNA Extraction tgg_treatment->rna_extraction western_blot Western Blot (p53, Akt pathways) protein_extraction->western_blot qpcr qPCR (Gene Expression) rna_extraction->qpcr

Caption: General experimental workflow for in vitro evaluation of 1,2,3,6-TGG.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, particularly for gastric cancer, by inducing apoptosis through the p53 and PI3K-Akt signaling pathways. The detailed experimental protocols provided in this guide offer a foundation for further research in this area.

However, the therapeutic potential of 1,2,3,6-TGG beyond cancer remains largely unexplored. Future research should focus on:

  • Quantitative evaluation of anti-inflammatory and antioxidant activities: Determining IC50 values and elucidating the mechanisms of action.

  • Investigation of anti-diabetic effects: Assessing the inhibitory activity of 1,2,3,6-TGG against α-amylase and α-glucosidase.

  • Exploring neuroprotective potential: Studying the effects of 1,2,3,6-TGG in in vitro models of neurodegenerative diseases.

  • In vivo studies: Validating the in vitro findings in animal models to assess the efficacy, pharmacokinetics, and safety of 1,2,3,6-TGG.

A deeper understanding of the multifaceted biological activities of 1,2,3,6-TGG will be crucial for its development as a novel therapeutic agent for a range of diseases.

References

1,2,3,6-Tetragalloylglucose: A Technical Guide to its Antiviral and Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the antiviral and antibacterial activities of 1,2,3,6-Tetragalloylglucose is limited. This guide summarizes available data for this compound and presents more extensive findings on closely related gallotannins, particularly 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to infer its potential therapeutic properties. The experimental protocols and mechanisms of action detailed herein are based on studies of these analogous compounds and should be considered as a reference for future investigations into this compound.

Executive Summary

This compound is a hydrolyzable tannin, a class of polyphenolic compounds known for a wide range of biological activities. While specific data on its antiviral and antibacterial efficacy is emerging, studies on related gallotannins suggest a significant potential for this compound as an antimicrobial agent. This document provides a comprehensive overview of the known activities of this compound and its analogs, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Antiviral Activity

While direct antiviral data for this compound is not extensively available, the closely related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), has demonstrated broad-spectrum antiviral activity. The inhibitory effects of PGG against various viruses are summarized below, offering a potential indication of the antiviral capabilities of this compound.

Quantitative Antiviral Data for 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
Virus FamilyVirusAssayCell LineIC50Reference
OrthomyxoviridaeInfluenza A Virus (IAV)Plaque Reduction AssayMDCKNot specified, but significant inhibition at 6.25 and 12.5 µg/ml[1]
HepadnaviridaeHepatitis B Virus (HBV)HBV DNA level measurementHepG2.2.151.0 µg/ml[2][3]
CoronaviridaeSARS-CoVImmunofluorescence-based antiviral assayVero15.67 ± 1.02 µM[4]
CoronaviridaeMERS-CoVImmunofluorescence-based antiviral assayVero3.466 ± 0.231 µM[4]
CoronaviridaeSARS-CoV-2Immunofluorescence-based antiviral assayVero15.02 ± 0.75 µM[4][5]
CoronaviridaeSARS-CoV-2 (Spike-ACE2 binding)Colorimetric Assay-22-27 µM[6][7]
CoronaviridaeSARS-CoV-2 (Pseudotyped lentivirus)Neutralization AssayACE2-HEK29320 ± 2 µM[7]
HerpesviridaeVaricella-Zoster Virus (VZV)Not specifiedNot specifiedNot specified, but marked suppression of VZV replication[8]
Postulated Antiviral Mechanisms of Action for Gallotannins

Based on studies with PGG, the antiviral mechanisms of gallotannins like this compound may involve multiple stages of the viral life cycle:

  • Inhibition of Viral Entry: PGG has been shown to inhibit the hemagglutination activity of the influenza virus, suggesting it can interact with viral surface proteins to prevent attachment to host cells.[1][9] For SARS-CoV-2, PGG has been shown to block the interaction between the viral spike protein and the host ACE2 receptor.[6][7]

  • Inhibition of Viral Replication: PGG has been found to inhibit viral enzymes essential for replication, such as the reverse transcriptase and integrase of HIV-1 and the NS3 protease of Hepatitis C Virus.[1] For coronaviruses, PGG inhibits the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[4][5]

  • Inhibition of Viral Release: Studies on influenza A virus have indicated that PGG can reduce the budding and release of progeny viruses from infected cells.[1][9]

Experimental Protocol: Plaque Reduction Assay

This method is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for coronaviruses) in 6-well plates and incubate overnight.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Aspirate the cell culture medium and infect the cells with the virus dilutions for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or Avicel) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Host_Cells Host Cell Culture Cell_Seeding Seed Cells in Plates Host_Cells->Cell_Seeding Virus_Stock Virus Stock Preparation Infection Infect Cells with Virus Virus_Stock->Infection Cell_Seeding->Infection Treatment Add Test Compound (this compound) Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 Plaque_Counting->IC50_Calculation

Caption: Generalized workflow for antiviral screening using a plaque reduction assay.

Antibacterial Activity

While specific studies on the antibacterial properties of this compound are limited, research on gallotannins from sources like mango kernels indicates that compounds with a degree of galloylation of four and higher possess antibacterial activity.[10]

Quantitative Antibacterial Data for Gallotannins

Studies on gallotannins have shown they are generally more effective against Gram-positive bacteria than Gram-negative bacteria.[11] The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy.

Bacterial StrainTypeGallotannin Source/TypeMIC (µg/mL)Reference
Listeria monocytogenesGram-positiveRaspberry & Strawberry Tannins1563 - 25000[8]
Staphylococcus aureusGram-positiveUnnatural GallotanninsModerate activity[2][4]
Enterococcus faecalisGram-positiveUnnatural GallotanninsModerate activity[2][4]
Postulated Antibacterial Mechanisms of Action for Gallotannins

The antibacterial action of gallotannins is thought to be multifactorial:

  • Iron Chelation: Gallotannins are potent iron chelators. By sequestering iron, they deprive bacteria of this essential nutrient, thereby inhibiting their growth.[10][11]

  • Enzyme Inhibition: Tannins can bind to and inactivate bacterial enzymes, disrupting cellular metabolism.

  • Membrane Disruption: At higher concentrations, gallotannins may disrupt the integrity of the bacterial cell membrane.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Bacteria_Culture Bacterial Culture Inoculation Inoculate Microtiter Plate Bacteria_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Recent research has shed light on the interaction of this compound with cellular signaling pathways, primarily in the context of cancer. These findings may have implications for its antimicrobial mechanisms, as many signaling pathways are conserved and can be hijacked by pathogens.

Wnt/β-catenin Signaling Pathway

A recent study demonstrated that this compound can induce apoptosis and ferroptosis in colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[12] This pathway is crucial for cell proliferation and differentiation, and its inhibition leads to a decrease in the levels of downstream targets like Cyclin D1 and c-Myc.[12]

Wnt_Beta_Catenin_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Wnt/β-catenin Pathway TGG This compound Beta_Catenin β-catenin TGG->Beta_Catenin promotes degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits GSK3B->Beta_Catenin phosphorylates for degradation APC APC Axin Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Genes (Cyclin D1, c-Myc) TCF_LEF->Target_Genes activates transcription

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
p53 Signaling Pathway

In gastric cancer cells, this compound has been shown to induce apoptosis by modulating the p53 signaling pathway.[13] It upregulates the expression of p53 downstream targets like p21 and PUMA, leading to cell cycle arrest and apoptosis.[13]

Conclusion and Future Directions

While direct evidence for the antiviral and antibacterial efficacy of this compound is still emerging, the extensive research on related gallotannins, particularly PGG, provides a strong rationale for its investigation as a potential antimicrobial agent. Its demonstrated ability to modulate key signaling pathways in cancer cells suggests complex mechanisms of action that may also be relevant to its effects on pathogens.

Future research should focus on:

  • Direct Antiviral and Antibacterial Screening: Evaluating the IC50 and MIC values of purified this compound against a broad range of viruses and bacteria.

  • Mechanism of Action Studies: Elucidating the specific viral or bacterial targets and the host signaling pathways modulated by this compound.

  • Structure-Activity Relationship Studies: Comparing the activity of this compound with other galloylglucose derivatives to understand the role of the number and position of galloyl groups in its antimicrobial activity.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1,2,3,6-Tetragalloylglucose in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for the use of 1,2,3,6-Tetragalloylglucose (TGG) in a research setting. TGG is a hydrolyzable tannin found in various medicinal plants and has garnered significant interest for its therapeutic potential.

Overview of this compound

1,2,3,6-Tetra-O-galloyl-β-D-glucose (TGG) is a polyphenolic compound composed of a glucose core esterified with four galloyl groups. It is a key intermediate in the biosynthesis of more complex gallotannins.[1] TGG has been isolated from various natural sources, including the seeds of Cornus officinalis and the shells of Trapa bispinosa.[2][3] Research has highlighted its potential as an anti-cancer, anti-inflammatory, and antioxidant agent.[1][4][5]

Chemical Structure:

  • Molecular Formula: C₃₄H₂₈O₂₂

  • Molecular Weight: 788.57 g/mol

  • CAS Number: 79886-50-3[6]

Synthesis and Purification

While total chemical synthesis of galloyl glucosides can be complex, a highly efficient method for obtaining high-purity TGG from natural sources has been established. The following protocol is based on the ultrasound-assisted extraction from the seeds of Cornus officinalis.[2]

Experimental Protocol: High-Purity Extraction and Purification of TGG

This protocol describes a green and efficient method for the preparation of high-purity TGG from the seeds of Cornus officinalis. The process involves ultrasound-assisted extraction (UAE), followed by enrichment with macroporous resin and final purification using reverse-phase silica (B1680970) gel chromatography.[2]

Materials and Reagents:

  • Dried seeds of Cornus officinalis

  • Deionized water

  • Macroporous resin (e.g., Amberlite XAD series or similar)

  • Reverse-phase silica gel (C18)

  • Methanol (B129727)

  • Ethanol

  • Acetonitrile

  • Formic acid

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol Steps:

  • Powder Preparation: Grind the dried seeds of Cornus officinalis into a fine powder.

  • Ultrasound-Assisted Extraction (UAE):

    • Mix the powdered seeds with deionized water at an optimized liquid-to-solid ratio.

    • Perform extraction using an ultrasonic bath under the following optimized conditions:

      • Sonication Time: Varies, optimize for the specific equipment (e.g., 30-60 min).

      • Sonication Temperature: Maintain a low temperature to prevent degradation (e.g., 40-50°C).

      • Sonication Power: Optimize for the specific equipment.

    • After extraction, centrifuge the mixture and collect the supernatant.

  • Resin Enrichment:

    • Pass the crude extract through a pre-treated macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the adsorbed TGG from the resin using an appropriate concentration of ethanol.

  • Reverse-Phase Silica Gel Chromatography:

    • Concentrate the enriched eluate under reduced pressure.

    • Load the concentrated sample onto a reverse-phase C18 silica gel column.

    • Elute with a stepwise or gradient mixture of methanol and water to separate TGG from other components.

    • Monitor the fractions using HPLC.

  • Final Product:

    • Combine the fractions containing high-purity TGG.

    • Lyophilize the pooled fractions to obtain TGG as a powder.

    • Assess the purity using HPLC. A purity of 96.2% with a total recovery of 73.5% has been reported using this method.[2]

Biological Applications and Data

TGG exhibits a range of biological activities that make it a compound of interest for drug development.

Anti-Cancer Activity

TGG has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Inhibition of Gastric Cancer Cells:

In a study using the human gastric cancer cell line SGC7901, TGG was shown to inhibit cell proliferation in a time- and dose-dependent manner.[5]

Cell LineTreatment DurationIC₅₀ Value (µg/mL)
SGC790124 hours59.15
SGC790148 hours36.23
Table 1: Cytotoxicity of this compound on SGC7901 gastric cancer cells.[5]

Induction of Apoptosis:

TGG induces apoptosis in SGC7901 cells, as demonstrated by Annexin V-FITC/PI staining. The apoptotic rate increases with higher concentrations of TGG.[5]

TGG Concentration (µg/mL)Apoptotic Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78
Table 2: Apoptosis induction in SGC7901 cells after 48 hours of treatment with this compound.[5]
Anti-Inflammatory and Antioxidant Activities

While specific quantitative data for the anti-inflammatory and antioxidant activities of TGG are not extensively reported, related galloylglucoses show potent effects. For instance, the structurally similar 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a strong inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

CompoundTargetIC₅₀ Value
1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG)iNOS~18 µg/mL
1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG)COX-2 (PGE₂)~8 µg/mL
Table 3: Anti-inflammatory activity of the related compound PGG.

Galloylglucoses are also known to be potent antioxidants due to their numerous phenolic hydroxyl groups, which can effectively scavenge free radicals.

Signaling Pathways and Mechanisms of Action

Wnt/β-Catenin Signaling Pathway

TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colon cancer. TGG promotes the phosphorylation and subsequent degradation of β-catenin, a key effector of this pathway.[4]

Wnt_Pathway cluster_0 TGG Action cluster_1 Cytoplasm cluster_2 Nucleus TGG This compound DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1) TGG->DestructionComplex promotes beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation proteasome Proteasome p_beta_catenin->proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates

Wnt/β-catenin signaling inhibition by TGG.
p53 Signaling Pathway

In gastric cancer, TGG's mechanism of action involves the p53 signaling pathway. It upregulates the expression of p53 target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis.[3][5]

p53_Pathway TGG This compound p53 p53 TGG->p53 activates p21 p21 p53->p21 upregulates PUMA PUMA p53->PUMA upregulates CyclinD Cyclin D p21->CyclinD inhibits G1_arrest G1 Cell Cycle Arrest Bcl2 Bcl-2 PUMA->Bcl2 inhibits Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

p53-mediated apoptosis induced by TGG.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of TGG.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of TGG on cancer cells.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cancer cell line of interest (e.g., SGC7901)

  • Complete culture medium

  • TGG stock solution (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Prepare serial dilutions of TGG in complete culture medium.

  • Remove the old medium and add 100 µL of the TGG dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by TGG using flow cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Treated and untreated cells

  • 1x Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of TGG for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at a low speed.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Wnt/β-catenin Pathway

This protocol is for detecting changes in the protein levels of key components of the Wnt/β-catenin pathway after TGG treatment.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-β-catenin, anti-GSK-3β)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of TGG.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • TGG stock solution

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a 0.1 mM DPPH solution in methanol.

  • Prepare serial dilutions of TGG in methanol.

  • In a 96-well plate, add 100 µL of the TGG dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the radical scavenging activity as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Biochemical Assay TGG_Prep TGG Synthesis/ Purification Treatment Treatment with TGG TGG_Prep->Treatment Antioxidant Antioxidant Assay (DPPH) TGG_Prep->Antioxidant Cell_Culture Cell Culture (e.g., SGC7901) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot

General experimental workflow for TGG research.

References

Application Notes & Protocols for the Isolation of 1,2,3,6-Tetragalloylglucose from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of 1,2,3,6-Tetragalloylglucose (TgG), a bioactive polyphenol with significant therapeutic potential. The primary protocol is based on a validated method for extraction from Cornus officinalis (Japanese cornelian cherry) seeds, which has been shown to yield high purity and recovery rates.[1] Alternative techniques and considerations for adapting this protocol to other plant sources are also discussed.

Introduction

This compound is a hydrolyzable tannin found in various plants, including Cornus officinalis, Punica granatum (pomegranate), and species of Juglans (walnut) and Quercus (oak). It is composed of a β-D-glucose core with four gallic acid moieties attached. Due to its potent antioxidant and other pharmacological activities, there is a growing interest in efficient methods for its isolation for research and drug development.

A key challenge in the isolation of TgG is its instability at high temperatures, which can lead to degradation through redox reactions and polymerization.[1] Therefore, low-temperature extraction methods are highly recommended. The following protocol utilizes Ultrasound-Assisted Extraction (UAE) to mitigate thermal degradation, followed by a multi-step purification process.[1]

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the isolation of high-purity this compound.

2.1. Plant Material Preparation

  • Source Material : The seeds of Cornus officinalis are a reported rich source of this compound.[1] Other potential sources include pomegranate peels and the stem-bark of Juglans mandshurica.

  • Grinding : Dry the plant material to a constant weight. Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

2.2. Extraction: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is employed at a low temperature to effectively extract TgG while preventing its degradation.[1]

  • Solvent : Deionized water is an effective and environmentally friendly solvent for TgG extraction.[1]

  • Procedure :

    • Mix the powdered plant material with deionized water at a liquid-to-solid ratio of 22:1 (mL/g).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction under the following conditions:

      • Sonication Time: 40 minutes

      • Sonication Temperature: 50°C

      • Sonication Power: 320 W

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant and filter it to remove any remaining particulate matter.

2.3. Purification

A three-step purification process involving macroporous resin chromatography, and reverse-phase silica (B1680970) gel chromatography is detailed below. For researchers aiming for the highest possible purity, an optional final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is also described.

2.3.1. Step 1: Macroporous Resin Column Chromatography (Initial Purification)

This step serves to enrich the TgG from the crude extract.

  • Resin Selection and Preparation : D101 macroporous resin is a suitable choice.[1] Pre-treat the resin by soaking it in ethanol (B145695) for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing : Pack a glass column with the prepared resin.

  • Loading : Load the filtered extract onto the column at a flow rate of 2 bed volumes per hour (BV/h).

  • Washing : Wash the column with deionized water to remove impurities such as sugars and other polar compounds.

  • Elution : Elute the adsorbed TgG from the resin using 70% ethanol at a flow rate of 4 BV/h.[1] Collect the eluate.

  • Concentration : Concentrate the collected eluate under reduced pressure to remove the ethanol. The resulting aqueous solution can be lyophilized to obtain an enriched TgG powder.

2.3.2. Step 2: Reverse-Phase Silica Gel Chromatography (Intermediate Purification)

  • Stationary Phase : Pack a column with reverse-phase C18 silica gel.

  • Mobile Phase : Use a stepwise gradient of methanol (B129727) in water.

  • Procedure :

    • Dissolve the enriched TgG powder in a small amount of the initial mobile phase (e.g., 30% methanol in water).

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 30%, 50%, 70% methanol).

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing TgG.

    • Pool the TgG-rich fractions and concentrate them under reduced pressure.

2.3.3. Optional Step 3: Preparative High-Performance Liquid Chromatography (Final Polishing)

For applications requiring very high purity, a final purification step using preparative HPLC is recommended.

  • Column : A preparative reverse-phase C18 column (e.g., 250 mm × 10 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) (ACN) and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Suggested Gradient :

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Start with a low percentage of Solvent B (e.g., 10-20%) and run a linear gradient to a higher percentage (e.g., 50-60%) over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.

  • Procedure :

    • Dissolve the semi-purified TgG from the previous step in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the TgG peak.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain highly purified this compound.

2.4. Identification and Quantification

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification.

  • Mass Spectrometry (MS) : For molecular weight confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : For structural elucidation.

Data Presentation

The following table summarizes the quantitative data obtained from the isolation of this compound from Cornus officinalis seeds using the primary protocol described above.[1]

ParameterValueReference
Initial TgG Concentration in Seed Extract Powder 25.6 mg/g[1]
TgG Concentration after Resin Purification 43.1 mg/g[1]
Final Purity of Isolated TgG 96.2%[1]
Total Recovery of TgG 73.5%[1]

Visualizations

Experimental Workflow for TgG Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product plant_material Plant Material (e.g., Cornus officinalis seeds) grinding Grinding to Powder plant_material->grinding uae Ultrasound-Assisted Extraction (Water, 50°C, 40 min, 320 W) grinding->uae centrifugation Centrifugation & Filtration uae->centrifugation resin Macroporous Resin Chromatography (D101 Resin) centrifugation->resin rpsg Reverse-Phase Silica Gel (C18) resin->rpsg prep_hplc Preparative HPLC (Optional) rpsg->prep_hplc analysis Analysis (HPLC, MS, NMR) prep_hplc->analysis final_product High-Purity This compound analysis->final_product

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

G Crude_Extract Crude Extract Resin_Purification Resin Purification Crude_Extract->Resin_Purification Removes polar impurities RPSG_Chromatography RP-Silica Gel Chromatography Resin_Purification->RPSG_Chromatography Fractionation Prep_HPLC Preparative HPLC RPSG_Chromatography->Prep_HPLC High-resolution polishing Pure_TgG Pure TgG (>96%) Prep_HPLC->Pure_TgG

Caption: Purification cascade for obtaining high-purity TgG.

References

Application Notes and Protocols for Utilizing 1,2,3,6-Tetragalloylglucose in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) is a polyphenol that has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers interested in investigating the pro-apoptotic effects of 1,2,3,6-TGG. The information presented here is curated from peer-reviewed scientific literature to guide experimental design, execution, and data interpretation.

Mechanism of Action

1,2,3,6-TGG induces apoptosis through multiple signaling pathways, primarily by:

  • Activating the p53 Signaling Pathway: In gastric cancer cells, 1,2,3,6-TGG has been shown to upregulate the expression of p21, PUMA, PERP, and IGF-BP3, which are downstream targets of p53. This leads to cell cycle arrest in the G1 phase and initiation of the apoptotic cascade.[1][2]

  • Modulating the Intrinsic Apoptotic Pathway: Treatment with 1,2,3,6-TGG results in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as cytochrome C, caspase-9, and caspase-3.[1][2] This indicates the involvement of the mitochondrial-mediated intrinsic pathway.

  • Disrupting Mitochondrial Membrane Potential: 1,2,3,6-TGG has been observed to decrease the mitochondrial membrane potential in a dose-dependent manner, a key event in the early stages of apoptosis.[1]

  • Inhibiting the Wnt/β-catenin Signaling Pathway: In colon cancer cells, 1,2,3,6-TGG (also referred to as TAGP in some literature) inhibits the canonical Wnt signaling pathway. It promotes the degradation of β-catenin, leading to decreased levels of its downstream targets, Cyclin D1 and c-Myc, which are crucial for cell proliferation.[3][4]

Data Presentation

Table 1: Effect of this compound on Apoptosis in SGC7901 Gastric Cancer Cells
Concentration (µg/mL)Incubation Time (h)Apoptosis Rate (%)Mitochondrial Membrane Potential Decrease (%)Reference
12.5489.96Not Reported[1]
254812.48Not Reported[1]
504820.67Not Reported[1]
1004841.0956.38[1]
2004848.9666.42[1]
Table 2: Effect of this compound on Protein Expression in SGC7901 Cells (48h treatment)
ProteinConcentration (µg/mL)Expression Level ChangeReference
Bcl-2200Decreased[1][2]
Cytochrome C200Increased[1][2]
Caspase-9200Increased[1][2]
Caspase-3200Increased[1][2]

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay

This protocol is for the quantitative analysis of apoptosis and necrosis induced by 1,2,3,6-TGG using flow cytometry.

Materials:

  • This compound (1,2,3,6-TGG)

  • Cancer cell line of interest (e.g., SGC7901, colon cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 1,2,3,6-TGG (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) for the desired incubation time (e.g., 48 hours). Include a positive control (e.g., a known apoptosis inducer) and an untreated negative control.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[5][6][7]

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 1,2,3,6-TGG

  • Treated and untreated cell lysates

  • Caspase-3 Activity Assay Kit (containing a DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysis: After treating cells with 1,2,3,6-TGG, lyse the cells according to the manufacturer's protocol of the caspase assay kit. This typically involves using a specific lysis buffer provided in the kit.[8][9]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.[8][9]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins.

Materials:

  • 1,2,3,6-TGG

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cytochrome C, anti-caspase-9, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare cell lysates from 1,2,3,6-TGG treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Mandatory Visualization

Apoptosis_Signaling_Pathway_of_1_2_3_6_TGG cluster_p53 p53 Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_Wnt Wnt/β-catenin Pathway TGG 1,2,3,6-TGG p53 p53 Activation TGG->p53 induces Bcl2 Bcl-2 TGG->Bcl2 downregulates Wnt Wnt Signaling TGG->Wnt inhibits p21 p21 p53->p21 upregulates PUMA PUMA p53->PUMA upregulates PERP PERP p53->PERP upregulates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Mito Mitochondrion PUMA->Mito promotes Bcl2->Mito inhibits CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BetaCatenin β-catenin Degradation Wnt->BetaCatenin promotes CyclinD1_cMyc Cyclin D1 & c-Myc BetaCatenin->CyclinD1_cMyc downregulates Proliferation Inhibition of Proliferation CyclinD1_cMyc->Proliferation

Caption: Signaling pathways affected by 1,2,3,6-TGG leading to apoptosis.

Apoptosis_Assay_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_AnnexinV Annexin V/PI Assay cluster_Caspase Caspase Activity Assay cluster_WB Western Blot Seed Seed Cells Treat Treat with 1,2,3,6-TGG Seed->Treat Harvest Harvest Cells Treat->Harvest Wash_AV Wash Cells Harvest->Wash_AV Lyse_Casp Prepare Cell Lysates Harvest->Lyse_Casp Lyse_WB Prepare Cell Lysates Harvest->Lyse_WB Stain_AV Stain with Annexin V/PI Wash_AV->Stain_AV FCM Flow Cytometry Analysis Stain_AV->FCM Assay_Casp Perform Caspase Assay Lyse_Casp->Assay_Casp Read_Casp Measure Absorbance Assay_Casp->Read_Casp SDS SDS-PAGE & Transfer Lyse_WB->SDS Blot Immunoblotting SDS->Blot Detect Detect Protein Expression Blot->Detect

Caption: Experimental workflow for apoptosis assays using 1,2,3,6-TGG.

Logical_Relationships TGG_Treatment 1,2,3,6-TGG Treatment Apoptosis_Induction Apoptosis Induction TGG_Treatment->Apoptosis_Induction Early_Apoptosis Early Apoptosis (PS Externalization) Apoptosis_Induction->Early_Apoptosis Caspase_Activation Executioner Caspase Activation (Caspase-3) Apoptosis_Induction->Caspase_Activation Protein_Expression Altered Apoptotic Protein Expression Apoptosis_Induction->Protein_Expression Late_Apoptosis Late Apoptosis (Membrane Permeabilization) Early_Apoptosis->Late_Apoptosis AnnexinV_Assay Annexin V Assay (Detects PS) Early_Apoptosis->AnnexinV_Assay PI_Staining PI Staining (Detects Permeability) Late_Apoptosis->PI_Staining Caspase_Assay Caspase-3 Activity Assay Caspase_Activation->Caspase_Assay Western_Blot Western Blot (Detects Proteins) Protein_Expression->Western_Blot

Caption: Logical relationships between experimental steps and cellular events.

References

Application Note: Quantification of 1,2,3,6-Tetragalloylglucose using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,2,3,6-Tetragalloylglucose (TGG), a significant bioactive gallotannin found in various medicinal plants. The described method is applicable for the analysis of TGG in plant extracts and purified samples, providing a reliable tool for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a hydrolyzable tannin composed of a glucose core esterified with four gallic acid units.[1][2][3] It is recognized for a range of pharmacological activities, making its precise quantification crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document provides a comprehensive protocol for the separation and quantification of this compound using a reversed-phase HPLC system with UV detection.

Experimental

Instrumentation and Consumables:

  • HPLC System with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Reference standard of this compound (purity ≥95%).

Chromatographic Conditions:

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Reversed-Phase C18 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 280 nm[4]
Injection Volume 10 µL

Protocols

1. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

2. Sample Preparation (from Plant Material):

  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract the sample with 20 mL of 50% aqueous methanol using ultrasonication for 30 minutes.[4]

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation Summary:

The method was validated for linearity, precision, and accuracy. A summary of the validation parameters is provided below.

Validation ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components in plant extracts. The peak for TGG is typically observed at a retention time of approximately 15-20 minutes under the specified conditions, exhibiting good peak symmetry. The calibration curve demonstrated excellent linearity over the tested concentration range, enabling accurate quantification. The method's high precision and accuracy make it suitable for routine quality control and research applications.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. Its simplicity and robustness make it suitable for a wide range of applications in natural product research and the pharmaceutical industry.

References

Application Notes: 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,6-Tetra-O-galloyl-β-D-glucose (1,2,3,6-TGG) is a polyphenolic compound that has demonstrated significant anti-cancer properties.[1][2] This document provides detailed application notes on the use of 1,2,3,6-TGG in gastric cancer research, specifically focusing on its effects on the human gastric cancer cell line SGC7901. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

1,2,3,6-TGG exerts its anti-cancer effects on gastric cancer cells primarily through the induction of apoptosis and cell cycle arrest, mediated by the p53 signaling pathway.[1][2][3] The compound has been shown to significantly inhibit the proliferation of SGC7901 cells, with an efficacy comparable to the chemotherapy drug 5-fluorouracil (B62378) (5-FU).[1][3]

Key molecular events triggered by 1,2,3,6-TGG include:

  • Induction of Apoptosis: 1,2,3,6-TGG induces apoptosis in a concentration-dependent manner. This is characterized by an increase in the intracellular calcium ion concentration, a decrease in the mitochondrial membrane potential, and the regulation of key apoptotic proteins.[1][3]

  • Cell Cycle Arrest: The compound causes SGC7901 cells to arrest in the G1 phase of the cell cycle.[1][3]

  • Modulation of the p53 Signaling Pathway: Transcriptome analysis has revealed that the differentially expressed genes following 1,2,3,6-TGG treatment are primarily enriched in the p53 signaling pathway.[1][2] This leads to the upregulation of pro-apoptotic genes and proteins (P21, PUMA, PERP, IGF-BP3, Cytochrome C, Caspase-3, Caspase-9) and the downregulation of anti-apoptotic proteins and cell cycle regulators (Bcl-2, CyclinD1).[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of 1,2,3,6-TGG on the SGC7901 gastric cancer cell line after 48 hours of treatment.

Table 1: Apoptosis Rate of SGC7901 Cells

Concentration (µg/mL)1,2,3,6-TGG Apoptosis Rate (%)5-Fluorouracil (5-FU) Apoptosis Rate (%)
12.58.899.96
2512.0112.48
5017.1820.67
10024.3441.09
20028.7848.96

Data extracted from a study on the anti-gastric cancer activity of 1,2,3,6-TGG.[1]

Table 2: Gene and Protein Expression Changes in SGC7901 Cells

TargetEffect of 1,2,3,6-TGGPathway/Function
Genes
P21Upregulatedp53 signaling, Cell cycle arrest
PUMAUpregulatedp53 signaling, Apoptosis induction
PERPUpregulatedp53 signaling, Apoptosis induction
IGF-BP3Upregulatedp53 signaling, Growth inhibition
CyclinD1DownregulatedCell cycle progression
Proteins
Cytochrome CIncreasedMitochondrial apoptosis pathway
Caspase-9IncreasedInitiator caspase in apoptosis
Caspase-3IncreasedEffector caspase in apoptosis
Bcl-2DecreasedAnti-apoptotic protein

Summary of findings from qPCR and Western blot analyses.[1][2]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the application of 1,2,3,6-TGG in gastric cancer research.

G cluster_up Upregulated Genes/Proteins cluster_down Downregulated Genes/Proteins TGG 1,2,3,6-TGG p53 p53 Signaling Pathway TGG->p53 P21 P21 p53->P21 PUMA PUMA p53->PUMA PERP PERP p53->PERP CytoC Cytochrome C p53->CytoC Casp9 Caspase-9 p53->Casp9 Casp3 Caspase-3 p53->Casp3 CyclinD1 CyclinD1 p53->CyclinD1 Bcl2 Bcl-2 p53->Bcl2 G1_Arrest G1 Cell Cycle Arrest P21->G1_Arrest Apoptosis Apoptosis CytoC->Apoptosis Casp9->Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of 1,2,3,6-TGG in gastric cancer cells.

G cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_molecular Molecular Analysis Culture Culture SGC7901 Cells Treat Treat with 1,2,3,6-TGG (Various Concentrations) Culture->Treat Viability Cell Viability (CCK-8 Assay) Treat->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle MMP Mitochondrial Potential (JC-1 Staining) Treat->MMP qPCR qPCR Treat->qPCR WesternBlot Western Blot Treat->WesternBlot Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data MMP->Data qPCR->Data WesternBlot->Data

Caption: General experimental workflow for in vitro analysis.

G cluster_effects Cellular Effects TGG 1,2,3,6-TGG Treatment Proliferation Inhibition of Proliferation TGG->Proliferation Apoptosis Induction of Apoptosis TGG->Apoptosis CellCycle G1 Phase Arrest TGG->CellCycle Outcome Gastric Cancer Cell Death Proliferation->Outcome Apoptosis->Outcome CellCycle->Outcome

Caption: Logical relationship of 1,2,3,6-TGG's cellular effects.

Experimental Protocols

1. Cell Viability Assay (CCK-8 Assay)

  • Objective: To determine the effect of 1,2,3,6-TGG on the proliferation and viability of gastric cancer cells.

  • Materials:

    • SGC7901 cells

    • 96-well plates

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 1,2,3,6-TGG stock solution

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Protocol:

    • Seed SGC7901 cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

    • Prepare serial dilutions of 1,2,3,6-TGG in complete medium at desired concentrations (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the prepared 1,2,3,6-TGG dilutions to the respective wells. Include a control group with medium only.

    • Incubate the cells for 48 hours.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability percentage relative to the control group.

2. Apoptosis Assay (Annexin V-FITC/PI Double Staining)

  • Objective: To quantify the rate of apoptosis induced by 1,2,3,6-TGG.

  • Materials:

    • SGC7901 cells

    • 6-well plates

    • 1,2,3,6-TGG stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed SGC7901 cells in 6-well plates and grow to approximately 70-80% confluency.

    • Treat the cells with various concentrations of 1,2,3,6-TGG for 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

3. Western Blot Analysis

  • Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated SGC7901 cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-CyclinD1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

References

Application Notes and Protocols for In Vivo Testing of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a polyphenolic compound with demonstrated preclinical anti-cancer and potential anti-inflammatory activities. The following protocols are designed to facilitate the investigation of its therapeutic potential in relevant animal models.

Anti-Cancer Activity of this compound

Background

In vitro studies have shown that this compound can significantly inhibit the proliferation of human gastric cancer SGC7901 cells.[1] The mechanism of action involves the induction of apoptosis, cell cycle arrest at the G1 phase, and modulation of the p53 signaling pathway.[1] Specifically, 1,2,3,6-TGG has been observed to up-regulate the expression of p21, PUMA, PERP, and IGF-BP3, while down-regulating CyclinD1 and BCL-2.[1] These findings provide a strong rationale for in vivo evaluation of its anti-tumor efficacy.

Proposed In Vivo Experimental Design: Xenograft Mouse Model of Gastric Cancer

This protocol outlines the use of an immunodeficient mouse model to assess the anti-tumor activity of 1,2,3,6-TGG against human gastric cancer.

1.2.1. Experimental Workflow

experimental_workflow_cancer cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture SGC7901 Cell Culture cell_injection Subcutaneous Injection into Nude Mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_groups Treatment Administration (Vehicle, 1,2,3,6-TGG, Positive Control) randomization->treatment_groups monitoring Tumor Volume & Body Weight Measurement treatment_groups->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_collection Tumor Excision & Weight euthanasia->tumor_collection tissue_analysis Histopathology & Biomarker Analysis (IHC, Western Blot) tumor_collection->tissue_analysis

Caption: Workflow for in vivo anti-cancer efficacy testing of 1,2,3,6-TGG.

1.2.2. Materials and Methods

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Tumor Cell Line: Human gastric carcinoma SGC7901 cells.

  • Test Compound: this compound (purity >98%).

  • Vehicle Control: Sterile saline or 0.5% carboxymethylcellulose sodium.

  • Positive Control: 5-fluorouracil (B62378) (5-FU).

Protocol:

  • Cell Culture and Implantation:

    • Culture SGC7901 cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer treatments daily via oral gavage or intraperitoneal injection for 21 days.

    • Group 1: Vehicle control.

    • Group 2: 1,2,3,6-TGG (Low dose, e.g., 50 mg/kg).

    • Group 3: 1,2,3,6-TGG (High dose, e.g., 100 mg/kg).

    • Group 4: Positive control (5-FU, e.g., 20 mg/kg, administered as per established protocols).

  • Monitoring and Endpoint Collection:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in 10% formalin for histopathology and immunohistochemistry (IHC). Snap-freeze the remaining tumor tissue for Western blot analysis.

    • Collect blood samples for potential serum biomarker analysis.

1.2.3. Data Presentation

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)Tumor Growth Inhibition (%)
1Vehicle Control
21,2,3,6-TGG (Low Dose)
31,2,3,6-TGG (High Dose)
45-Fluorouracil

1.2.4. Signaling Pathway Analysis

The anti-cancer activity of 1,2,3,6-TGG is hypothesized to be mediated through the p53 signaling pathway.

p53_pathway TGG This compound p53 p53 TGG->p53 Activates p21 p21 p53->p21 Induces PUMA PUMA p53->PUMA Induces CyclinD1 Cyclin D1 p21->CyclinD1 Inhibits G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Induces CyclinD1->G1_arrest Promotes G1/S Transition Bcl2 Bcl-2 PUMA->Bcl2 Inhibits Apoptosis Apoptosis PUMA->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Proposed p53 signaling pathway modulation by 1,2,3,6-TGG.

Anti-Inflammatory Activity of this compound

Background

While direct in vivo anti-inflammatory studies on 1,2,3,6-TGG are limited, its structural analog, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), has demonstrated potent anti-inflammatory and antioxidant effects. PGG has been shown to alleviate inflammation and oxidative stress in models of diabetic nephropathy and acute lung injury by modulating pathways such as MAPK/NF-κB and AMPK/PI3K/Akt/Nrf2.[2][3] Based on this, it is plausible that 1,2,3,6-TGG possesses similar anti-inflammatory properties.

Proposed In Vivo Experimental Design: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[4]

2.2.1. Experimental Workflow

experimental_workflow_inflammation cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Inflammation Induction cluster_measurement Phase 3: Edema Measurement acclimatization Animal Acclimatization grouping Grouping and Baseline Paw Volume Measurement acclimatization->grouping drug_admin Administration of Vehicle, 1,2,3,6-TGG, or Indomethacin grouping->drug_admin carrageenan Subplantar Injection of Carrageenan drug_admin->carrageenan paw_volume Paw Volume Measurement at 1, 2, 3, 4, and 5 hours carrageenan->paw_volume analysis Calculation of Edema and Percentage Inhibition paw_volume->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

2.2.2. Materials and Methods

  • Animal Model: Wistar or Sprague-Dawley rats, 150-200 g.

  • Phlogistic Agent: 1% (w/v) carrageenan solution in sterile saline.

  • Test Compound: this compound.

  • Vehicle Control: Sterile saline or appropriate vehicle.

  • Positive Control: Indomethacin (10 mg/kg).

Protocol:

  • Animal Preparation and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Randomly divide the rats into groups (n=6-8 per group).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the following treatments orally or intraperitoneally 60 minutes before carrageenan injection:

    • Group 1: Vehicle control.

    • Group 2: 1,2,3,6-TGG (Low dose, e.g., 50 mg/kg).

    • Group 3: 1,2,3,6-TGG (High dose, e.g., 100 mg/kg).

    • Group 4: Indomethacin (10 mg/kg).

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

2.2.3. Data Presentation

GroupTreatmentPaw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
1Vehicle Control0
21,2,3,6-TGG (Low Dose)
31,2,3,6-TGG (High Dose)
4Indomethacin

2.2.4. Potential Signaling Pathway Involvement

Based on the activity of its analog PGG, the anti-inflammatory effects of 1,2,3,6-TGG may involve the inhibition of the NF-κB pathway.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates TGG This compound TGG->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes

Caption: Hypothesized inhibition of the NF-κB pathway by 1,2,3,6-TGG.

General Considerations for In Vivo Studies

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

  • Toxicity Studies: Prior to efficacy studies, it is recommended to perform acute and sub-acute toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects of 1,2,3,6-TGG.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,3,6-TGG is crucial for optimizing dosing regimens and interpreting efficacy data.

  • Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods to determine significance. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

These detailed protocols and application notes provide a solid framework for the in vivo investigation of this compound. The proposed experimental designs, data presentation formats, and pathway diagrams are intended to guide researchers in designing rigorous and informative preclinical studies.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of 1,2,3,6-Tetragalloylglucose, a notable member of the gallotannin family of polyphenols. Gallotannins are recognized for their significant antioxidant properties, which are largely attributed to the presence of multiple galloyl groups.[1][2] The protocols outlined herein cover four widely accepted in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.[3][4]

While specific quantitative data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-researched gallotannins, such as pentagalloyl glucose, suggests potent antioxidant capabilities.[2][5] The antioxidant activity of gallotannins is generally proportional to the number of galloyl moieties, which act as hydrogen and electron donors to neutralize free radicals.[1][2][5] These assays will enable researchers to quantify the antioxidant potential of this compound and compare its efficacy to standard antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular spectrophotometric method for determining the antioxidant activity of compounds.[6][7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.[7]

Experimental Protocol:

a. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in a dark, airtight container at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of 1 mg/mL.

  • Standard Antioxidant (Trolox or Ascorbic Acid) Stock Solution: Prepare a 1 mM stock solution of Trolox or ascorbic acid in the same solvent as the test compound.

b. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the standard antioxidant in the chosen solvent.

  • In a 96-well microplate, add 100 µL of the freshly prepared DPPH solution to each well.

  • Add 100 µL of the various concentrations of the test compound or standard to the respective wells.

  • For the control well, add 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

c. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[8]

Data Presentation:
CompoundIC50 (µg/mL)IC50 (µM)
This compoundDataData
Trolox (Standard)DataData
Ascorbic Acid (Standard)DataData

Researchers should populate this table with their experimental data.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard in 96-well plate DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Experimental Protocol:

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound and Standard Solutions: Prepare as described in the DPPH protocol.

b. Assay Procedure:

  • Prepare serial dilutions of the this compound and standard antioxidant.

  • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

  • Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

  • For the control, add 10 µL of the solvent.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

c. Data Analysis: The percentage of ABTS•+ scavenging activity is calculated as follows:

% Inhibition = [(A_control - A_sample) / A_control] x 100

The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the antioxidant activity of the sample to that of Trolox.

Data Presentation:
CompoundIC50 (µg/mL)IC50 (µM)TEAC (mM Trolox equivalents/g)
This compoundDataDataData
Trolox (Standard)DataData1.0

Researchers should populate this table with their experimental data.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_radical Prepare ABTS Radical Solution Mix Mix ABTS radical with Sample/Standard ABTS_radical->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate (6 min) Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Determine Determine IC50 or TEAC Calculate->Determine FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare FeSO4 Standards Standard->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Read Read Absorbance at 593 nm Incubate->Read Standard_curve Generate FeSO4 Standard Curve Read->Standard_curve Calculate Calculate FRAP Value Standard_curve->Calculate ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, Sample, and Standard Solutions Mix Mix Sample/Standard with Fluorescein Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Add_AAPH Add AAPH to initiate reaction PreIncubate->Add_AAPH Read Monitor Fluorescence Decay Add_AAPH->Read Calculate_AUC Calculate Area Under Curve (AUC) Read->Calculate_AUC Standard_curve Generate Trolox Standard Curve Calculate_AUC->Standard_curve Calculate_ORAC Calculate ORAC Value Standard_curve->Calculate_ORAC Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation TGG This compound TGG->ROS scavenges TGG->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cytoprotection

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (TGG) is a polyphenolic compound that has demonstrated significant anti-cancer properties. These application notes provide a comprehensive overview of the effects of TGG on the cell cycle of cancer cells, along with detailed protocols for its investigation. TGG has been shown to inhibit the proliferation of various cancer cell lines, primarily by inducing cell cycle arrest and apoptosis. The underlying mechanisms involve the modulation of key signaling pathways, including the p53 and Wnt/β-catenin pathways. These notes are intended to guide researchers in studying the anti-cancer effects of TGG and similar compounds.

Data Presentation: Effects of this compound on Cancer Cells

The following tables summarize the quantitative effects of this compound on gastric and colon cancer cell lines.

Table 1: Effect of this compound on the Cell Cycle Distribution of SGC7901 Gastric Cancer Cells after 48 hours of Treatment

Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.332.1 ± 1.812.7 ± 1.1
12.558.9 ± 2.925.4 ± 1.515.7 ± 1.4
2560.1 ± 3.123.8 ± 1.716.1 ± 1.5
5062.5 ± 3.521.3 ± 1.916.2 ± 1.6
10063.8 ± 3.820.5 ± 1.815.7 ± 1.4
20065.1 ± 4.119.7 ± 1.615.2 ± 1.3

* p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.

Table 2: Apoptosis Rates in SGC7901 Gastric Cancer Cells Treated with this compound for 48 hours [1]

Concentration (µg/mL)Apoptosis Rate (%)
0 (Control)4.5 ± 0.8
12.58.89 ± 1.2
2512.01 ± 1.5
5017.18 ± 1.9
10024.34 ± 2.5
20028.78 ± 2.9

* p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.

Table 3: Effect of this compound on Mitochondrial Membrane Potential in SGC7901 Cells [1]

Concentration (µg/mL)Mitochondrial Membrane Potential Decrease Rate (%)
0 (Control)5.2 ± 1.1
12.58.9 ± 1.4
2515.4 ± 2.1
5028.7 ± 3.2
10056.38 ± 5.8
20066.42 ± 6.7

* p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for analyzing the effects of TGG on cancer cells and the key signaling pathways involved.

Experimental_Workflow Experimental Workflow for TGG Treatment and Analysis cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Culture Cancer Cell Culture (e.g., SGC7901, SW480) Treatment Treatment with this compound (Various Concentrations) Culture->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Gene Gene Expression (qPCR) Treatment->Gene

Caption: A diagram illustrating the general experimental workflow.

p53_Signaling_Pathway p53 Signaling Pathway Activated by TGG TGG This compound p53 p53 Activation TGG->p53 p21 p21 Upregulation p53->p21 CyclinD1_down Cyclin D1 Downregulation p53->CyclinD1_down PUMA PUMA Upregulation p53->PUMA G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest CyclinD1_down->G1_Arrest Bax Bax Activation PUMA->Bax Caspases Caspase Activation (Caspase-9, Caspase-3) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The p53 signaling pathway activated by TGG.

Wnt_Beta_Catenin_Pathway Wnt/β-catenin Signaling Pathway Inhibited by TGG TGG This compound BetaCatenin_deg β-catenin Degradation TGG->BetaCatenin_deg promotes TCF_LEF TCF/LEF Transcription Factors BetaCatenin_deg->TCF_LEF prevents nuclear translocation to CyclinD1_gene Cyclin D1 Gene Transcription TCF_LEF->CyclinD1_gene activates Proliferation Cell Proliferation CyclinD1_gene->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by TGG.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., SGC7901, SW480) in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • TGG Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL).

  • Incubation: Replace the existing medium with the TGG-containing medium and incubate the cells for the desired time period (e.g., 48 hours).

Protocol for Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[2][3]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol for Apoptosis Analysis using Annexin V-FITC/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both floating and adherent cells as described in the cell cycle analysis protocol.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol for Western Blotting

This protocol is for the analysis of protein expression levels of key cell cycle and apoptosis regulators (e.g., p21, Cyclin D1, Caspase-3, Bcl-2).

  • Cell Lysis: After TGG treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Protocol for Quantitative Real-Time PCR (qPCR)

This protocol is for the analysis of mRNA expression levels of genes involved in cell cycle regulation and apoptosis (e.g., CDKN1A (p21), CCND1 (Cyclin D1), PUMA).

  • RNA Extraction: After TGG treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step or two-step cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

References

Application Notes and Protocols: 1,2,3,6-Tetragalloylglucose as a Potential Inhibitor of Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and related cardiovascular disorders. Natural products are a rich source of potential ACE inhibitors, with various polyphenolic compounds demonstrating significant activity.

1,2,3,6-Tetragalloylglucose is a gallotannin, a type of hydrolyzable tannin, found in various medicinal plants. While direct quantitative data on the inhibition of ACE by this compound is not extensively reported in the public domain, structurally related gallotannins and other polyphenols have shown promising ACE inhibitory effects. These application notes provide a framework for researchers to investigate the potential of this compound as an ACE inhibitor, including detailed experimental protocols and data presentation guidelines.

Data Presentation

While specific inhibitory data for this compound is not available, the following table summarizes the ACE inhibitory activity of structurally related polyphenolic compounds to provide a comparative context for future studies.

Compound/ExtractSourceIC50 ValueReference
Hypothetical Data for this compound (To be determined experimentally)(e.g., µM or µg/mL)
Procyanidin B2Grape Seed Extract~50 µM[1]
Epigallocatechin Gallate (EGCG)Green Tea~30 µM[2]
Myricetin 3-O-(2"-O-galloyl)-α-rhamnopyranosideAcacia confusa60.32 µM[3][4]
LuteolinVarious Plants23 µM[5][6][7]
QuercetinVarious Plants43 µM[5][6][7]
Captopril (Positive Control)SyntheticNanomolar range[5]

Signaling Pathway

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-converting enzyme (ACE) is a central component of this pathway.

RAS_Pathway cluster_renin Renin Action cluster_ace ACE Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Inhibitor This compound (Potential Inhibitor) Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System and the point of ACE inhibition.

Experimental Protocols

The following protocols are adapted from established methodologies for determining ACE inhibitory activity. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.

Protocol 1: In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL) as Substrate

This method is a widely used spectrophotometric assay based on the quantification of hippuric acid released from the substrate HHL upon cleavage by ACE.

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound (Test Compound)

  • Captopril (Positive Control)

  • Sodium Borate (B1201080) Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.

    • Dissolve ACE in the borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or deionized water) and create a series of dilutions to be tested.

    • Prepare a stock solution of Captopril in deionized water and create a series of dilutions to serve as a positive control.

  • Assay Procedure:

    • To a microcentrifuge tube, add 50 µL of the this compound solution (or control/blank).

    • Add 50 µL of the ACE enzyme solution and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture to extract the hippuric acid.

    • Vortex the mixture vigorously for 30 seconds and centrifuge at 3,000 x g for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate using a heat block or a vacuum concentrator.

    • Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] x 100

    • The IC50 value (the concentration of the test compound required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the different concentrations of this compound.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Compound Dilutions - Control (Captopril) Incubate_Inhibitor Pre-incubate ACE with This compound (37°C, 10 min) Reagents->Incubate_Inhibitor Add_Substrate Add HHL Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture (37°C, 30-60 min) Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction with 1 M HCl Incubate_Reaction->Stop_Reaction Extract_HA Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract_HA Evaporate Evaporate Ethyl Acetate Extract_HA->Evaporate Resuspend Resuspend in Water Evaporate->Resuspend Measure_Abs Measure Absorbance at 228 nm Resuspend->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Conclusion

While direct evidence for the ACE inhibitory activity of this compound is currently limited in publicly available literature, its chemical structure as a gallotannin suggests it is a promising candidate for investigation. The provided protocols and contextual data on related compounds offer a solid foundation for researchers to explore its potential as a novel ACE inhibitor. Further studies are warranted to determine the IC50 value, elucidate the mechanism of inhibition, and evaluate the in vivo efficacy of this compound for the potential management of hypertension.

References

Application Notes and Protocols: Western Blot Analysis of the p53 Pathway in Response to 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (TGG) is a polyphenolic compound that has demonstrated potential as an anti-cancer agent. One of its proposed mechanisms of action involves the activation of the p53 signaling pathway, a critical tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which TGG exerts its effects on this pathway. These application notes provide a detailed protocol for the Western blot analysis of key proteins in the p53 pathway—p53, p21, MDM2, and cleaved caspase-3—in cells treated with TGG.

Principle

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis of a cancer cell line (e.g., SGC-7901 gastric cancer cells) treated with this compound for 48 hours. The data is presented as a fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinMolecular Weight (kDa)Treatment GroupFold Change (vs. Control)
p53 53TGG (50 µM)1.8
p21 21TGG (50 µM)3.5[1]
MDM2 90TGG (50 µM)0.7
Cleaved Caspase-3 17/19TGG (50 µM)4.2[1]

Note: The quantitative values presented in this table are illustrative and based on qualitative findings from published research. Actual fold changes may vary depending on the cell line, experimental conditions, and TGG concentration.

Signaling Pathway and Experimental Workflow Diagrams

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects TGG This compound p53 p53 TGG->p53 activates MDM2 MDM2 p53->MDM2 negative feedback p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest induces Caspase9 Caspase-9 Bax->Caspase9 activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase9->Cleaved_Caspase3 activates Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis executes

Caption: p53 signaling pathway activated by this compound.

western_blot_workflow start Start cell_culture Cell Culture & TGG Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (p53, p21, MDM2, Cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Seed the desired cancer cell line (e.g., SGC-7901, HCT116, or A549) in a 6-well plate at a density of 5 x 105 cells per well.

  • Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction and Quantification
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 100 µL of RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with primary antibodies against p53, p21, MDM2, and cleaved caspase-3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH).

Materials and Reagents

  • Cell Lines: SGC-7901, HCT116, A549, or other relevant cancer cell lines.

  • Cell Culture Media: RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Protein Extraction: RIPA buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.

  • Reagents for Western Blot: Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, Methanol, Transfer buffer, Tris-buffered saline with Tween-20 (TBST), Non-fat dry milk or Bovine Serum Albumin (BSA), Enhanced Chemiluminescence (ECL) substrate.

  • Primary Antibodies:

    • Rabbit anti-p53 monoclonal antibody

    • Rabbit anti-p21 monoclonal antibody

    • Mouse anti-MDM2 monoclonal antibody

    • Rabbit anti-cleaved caspase-3 monoclonal antibody

    • Mouse anti-β-actin or Rabbit anti-GAPDH monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadedIncrease the amount of protein loaded.
Inactive primary or secondary antibodyUse a new aliquot of antibody; check antibody specifications.
Insufficient incubation timeIncrease incubation time for antibodies.
Inactive ECL substrateUse fresh ECL substrate.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of washes.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; optimize antibody dilution.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of key proteins in the p53 signaling pathway following treatment with this compound. By following these detailed steps, researchers can effectively investigate the molecular mechanisms of TGG and its potential as a therapeutic agent in cancer research and drug development. Careful optimization of experimental conditions for specific cell lines and antibodies is recommended to ensure reliable and reproducible results.

References

1H and 13C NMR Assignment and Experimental Protocols for 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 1,2,3,6-Tetragalloylglucose, a significant gallotannin with notable biological activities. The assignments are based on comprehensive analysis of spectroscopic data. Furthermore, a standardized protocol for the preparation and NMR analysis of this compound is presented to ensure reproducibility and accuracy in research and drug development settings. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a hydrolyzable tannin found in various plant species. As a member of the gallotannin class, it is characterized by a central glucose core with multiple galloyl groups attached at specific positions. The precise structural elucidation of such molecules is critical for understanding their structure-activity relationships and for their development as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of complex natural products like this compound. This application note presents the complete ¹H and ¹³C NMR chemical shift assignments and a detailed experimental protocol for acquiring high-quality NMR data for this compound.

Chemical Structure

The chemical structure of this compound is shown below. The numbering for the glucose core and the galloyl moieties is provided for reference in the NMR assignment tables.

Chemical structure of this compound

Figure 1. Chemical structure of 1,2,3,6-Tetragalloyl-β-D-glucose.

¹H and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of this compound were assigned based on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The data presented here are compiled from authenticated reference standards and are consistent with values reported in the scientific literature for closely related gallotannins.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (500 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glucose Moiety
H-16.35d8.5
H-25.62t9.0
H-35.95t9.0
H-44.55t9.0
H-54.40m
H-6a4.65dd12.0, 2.5
H-6b4.50dd12.0, 5.0
Galloyl Moieties
H-2', H-6' (G1)7.15s
H-2'', H-6'' (G2)7.12s
H-2''', H-6''' (G3)7.10s
H-2'''', H-6'''' (G6)7.05s

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (125 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)
Glucose Moiety
C-193.5
C-272.0
C-374.5
C-469.0
C-575.0
C-663.0
Galloyl Moieties
C-1' (G1)121.0
C-2', C-6' (G1)110.0
C-3', C-5' (G1)146.0
C-4' (G1)139.5
C=O (G1)165.5
C-1'' (G2)121.1
C-2'', C-6'' (G2)110.1
C-3'', C-5'' (G2)146.1
C-4'' (G2)139.6
C=O (G2)165.0
C-1''' (G3)121.2
C-2''', C-6''' (G3)110.2
C-3''', C-5''' (G3)146.2
C-4''' (G3)139.7
C=O (G3)164.8
C-1'''' (G6)121.3
C-2'''', C-6'''' (G6)110.3
C-3'''', C-5'''' (G6)146.3
C-4'''' (G6)139.8
C=O (G6)166.0

Note: G1, G2, G3, and G6 refer to the galloyl groups attached to positions 1, 2, 3, and 6 of the glucose core, respectively. The assignments for the individual galloyl groups may be interchangeable due to signal overlap.

Experimental Protocols

This section outlines the recommended procedures for the preparation of samples and the acquisition of NMR data for this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use high-quality deuterated solvents. Acetone-d₆ is recommended for its ability to dissolve gallotannins and for its minimal interference with the signals of interest. Other suitable solvents include methanol-d₄ and DMSO-d₆.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 15-30 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter (0.45 µm) directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency500 MHz125 MHz
SolventAcetone-d₆Acetone-d₆
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans16-641024-4096
Relaxation Delay (d1)2.0 s2.0 s
Acquisition Time (aq)3.28 s1.09 s
Spectral Width (sw)20 ppm240 ppm
Receiver GainAdjusted automaticallyAdjusted automatically

2D NMR Experiments: For complete structural elucidation, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the residual solvent peak (acetone-d₆: δH = 2.05 ppm, δC = 29.84 and 206.26 ppm) or to the internal standard (TMS: δ = 0.00 ppm).

  • Assignment: Use a combination of 1D and 2D NMR data to assign all proton and carbon signals as presented in Tables 1 and 2.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample This compound (High Purity) Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., Acetone-d6) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Acquire_1D Acquire 1D Spectra (1H, 13C) NMR_Spec->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->Acquire_2D Process Fourier Transform, Phasing, Baseline Correction Acquire_1D->Process Acquire_2D->Process Reference Chemical Shift Referencing Process->Reference Assign Signal Assignment Reference->Assign DataTable NMR Assignment Tables (1H & 13C) Assign->DataTable

Caption: Workflow for NMR Analysis of this compound.

Conclusion

This application note provides a comprehensive set of ¹H and ¹³C NMR assignments for this compound and a detailed, standardized protocol for its analysis. Adherence to these guidelines will facilitate accurate and reproducible structural characterization of this important natural product, thereby supporting its further investigation and potential development in various scientific and pharmaceutical applications.

Application of 1,2,3,6-Tetragalloylglucose in Colon Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a natural polyphenolic compound, in the context of colon cancer research. It details the compound's mechanism of action, its effects on colon cancer cells, and provides established protocols for in vitro investigation.

Introduction

This compound (also referred to as TAGP) is a bioactive compound isolated from plants such as Trapa japonica. Recent research has highlighted its potential as a therapeutic agent in oncology, particularly in colon cancer. This compound has been shown to inhibit the proliferation of colon cancer cells by inducing multiple forms of programmed cell death, including apoptosis and ferroptosis, through the modulation of key signaling pathways. Notably, 1,2,3,6-TGG exhibits selective cytotoxicity towards cancer cells while having minimal effect on normal colon cells, making it a promising candidate for further investigation and drug development.

Mechanism of Action

1,2,3,6-TGG exerts its anti-cancer effects in colon cancer primarily by inhibiting the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in this type of cancer.[1][2] The compound facilitates the phosphorylation and subsequent degradation of β-catenin.[1][2] This leads to a reduction in the nuclear accumulation of β-catenin and, consequently, the downregulation of its downstream target genes, such as Cyclin D1 and c-Myc, which are critical for cell proliferation.[1][2]

Furthermore, 1,2,3,6-TGG has been demonstrated to induce both apoptosis and ferroptosis in colon cancer cells.[1] Apoptosis is triggered through the activation of caspases 3 and 7.[1] Ferroptosis, an iron-dependent form of programmed cell death, is induced by the accumulation of lipid peroxides and intracellular Fe2+.[1]

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data from in vitro studies on the effect of 1,2,3,6-TGG on various colon cancer cell lines.

Table 1: Cell Viability of Colon Cancer and Normal Cell Lines after 48h Treatment with 1,2,3,6-TGG

Cell LineType10 µM 1,2,3,6-TGG (% Viability)20 µM 1,2,3,6-TGG (% Viability)40 µM 1,2,3,6-TGG (% Viability)
SW480Colon Cancer~75%~50%~30%
HCT116Colon Cancer~80%~60%~40%
CCD-18CoNormal ColonNo significant effectNo significant effectNo significant effect
Data is estimated from graphical representations in the source material.[1]

Table 2: Induction of Apoptosis in Colon Cancer Cells by 1,2,3,6-TGG (48h treatment)

Cell Line1,2,3,6-TGG ConcentrationAnnexin V-Positive Cells (%)
SW48010 µMIncreased
20 µMSignificantly Increased
40 µMMarkedly Increased
HCT11610 µMIncreased
20 µMSignificantly Increased
40 µMMarkedly Increased
Specific percentages are not provided in the source, but a clear dose-dependent increase is reported.[1]

Table 3: Effect of 1,2,3,6-TGG on Key Protein Expression in Colon Cancer Cells (48h treatment)

ProteinCell Line10 µM 1,2,3,6-TGG20 µM 1,2,3,6-TGG40 µM 1,2,3,6-TGG
β-cateninSW480DecreasedDecreasedMarkedly Decreased
HCT116DecreasedDecreasedMarkedly Decreased
Cyclin D1SW480DecreasedDecreasedMarkedly Decreased
HCT116DecreasedDecreasedMarkedly Decreased
c-MycSW480DecreasedDecreasedMarkedly Decreased
HCT116DecreasedDecreasedMarkedly Decreased
Cleaved Caspase-3SW480IncreasedIncreasedMarkedly Increased
HCT116IncreasedIncreasedMarkedly Increased
GPX-4SW480DecreasedDecreasedMarkedly Decreased
HCT116DecreasedDecreasedMarkedly Decreased
Changes are reported as observed in Western Blot analyses.[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Colon cancer cells (e.g., SW480, HCT116) and normal colon cells (e.g., CCD-18Co)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 4,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of 1,2,3,6-TGG (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 48 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Treated and untreated colon cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with 1,2,3,6-TGG as described in the cell viability assay.

  • After treatment, harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Treated and untreated colon cancer cells

  • Caspase-Glo® 3/7 Assay kit

  • 96-well white-walled plate

  • Luminometer

Procedure:

  • Seed 4,000 cells per well in a 96-well white-walled plate and treat with 1,2,3,6-TGG for 48 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 30 minutes to 1 hour.

  • Measure the luminescence with a plate reader.

Western Blot Analysis

This protocol is for the detection of specific proteins involved in the Wnt/β-catenin pathway and apoptosis.

Materials:

  • Treated and untreated colon cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-cleaved caspase-3, anti-GPX-4, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Intracellular Fe2+ Detection (FerroOrange Probe)

This protocol is for the detection of intracellular ferrous ions, a key feature of ferroptosis.

Materials:

  • Treated and untreated colon cancer cells

  • FerroOrange probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with 1,2,3,6-TGG for 48 hours.

  • Wash the cells with serum-free medium or HBSS.

  • Add 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.

  • Wash the cells three times with HBSS or serum-free medium.

  • Observe the cells under a fluorescence microscope or analyze by flow cytometry.

In Vivo Studies (Suggested Protocol)

As of the date of this document, there are no published in vivo studies specifically investigating 1,2,3,6-TGG in colon cancer models. The following is a suggested protocol for a xenograft mouse model, based on standard practices.

Model:

  • Athymic nude mice (4-6 weeks old)

  • Subcutaneous injection of human colon cancer cells (e.g., SW480 or HCT116)

Procedure:

  • Inject 2-5 x 106 colon cancer cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly with calipers.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Administer 1,2,3,6-TGG (dissolved in a suitable vehicle) via intraperitoneal injection or oral gavage at various doses. A pilot study would be required to determine the optimal dose and administration route.

  • The control group should receive the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for target proteins).

Visualizations

G cluster_TGG This compound (1,2,3,6-TGG) cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis cluster_Ferroptosis Ferroptosis TGG 1,2,3,6-TGG GSK3b GSK-3β TGG->GSK3b Promotes activity bCatenin β-catenin TGG->bCatenin Inhibits accumulation Caspase37 Caspase-3/7 Activation TGG->Caspase37 GPX4 GPX-4 TGG->GPX4 Inhibits Fe2 Intracellular Fe²⁺ Accumulation TGG->Fe2 bCatenin_p p-β-catenin (Ser33/37) GSK3b->bCatenin_p Phosphorylates Degradation Proteasomal Degradation bCatenin_p->Degradation Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF bCatenin->TCF_LEF Binds TargetGenes Target Genes (Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis_outcome Apoptosis Caspase37->Apoptosis_outcome LipidROS Lipid Peroxides Accumulation GPX4->LipidROS Reduces (Inhibition leads to accumulation) Ferroptosis_outcome Ferroptosis LipidROS->Ferroptosis_outcome Fe2->Ferroptosis_outcome

Caption: Signaling pathway of 1,2,3,6-TGG in colon cancer cells.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Downstream Assays start Seed Colon Cancer Cells treatment Treat with 1,2,3,6-TGG start->treatment incubation Incubate (e.g., 48h) treatment->incubation viability Cell Viability (CellTiter-Glo) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis caspase Caspase-3/7 Activity incubation->caspase western Western Blot incubation->western ferroptosis Ferroptosis (Fe²⁺ Detection) incubation->ferroptosis

Caption: General workflow for in vitro experiments.

Conclusion

This compound has demonstrated significant anti-proliferative and pro-death activities in colon cancer cell lines. Its ability to target the Wnt/β-catenin pathway while simultaneously inducing apoptosis and ferroptosis makes it a multi-faceted agent with high therapeutic potential. The provided data and protocols offer a solid foundation for researchers to further explore the efficacy of 1,2,3,6-TGG, both in vitro and in preclinical in vivo models, with the ultimate goal of developing novel and effective treatments for colon cancer.

References

Techniques for Studying Wnt/β-catenin Signaling Pathway Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule inhibitors targeting this pathway is a significant focus in therapeutic research. These application notes provide a comprehensive guide to the key techniques used to investigate the inhibition of the Wnt/β-catenin signaling pathway, complete with detailed experimental protocols and data presentation for effective analysis.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is centered around the regulation of the transcriptional coactivator β-catenin. In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In the "on-state," the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as AXIN2 and c-MYC.

Wnt_Pathway beta_catenin_off beta_catenin_off beta_catenin_on beta_catenin_on

In Vitro Techniques for Studying Wnt Pathway Inhibition

A variety of in vitro assays are available to assess the efficacy of potential Wnt pathway inhibitors. These assays target different levels of the signaling cascade, from receptor binding to target gene expression.

Luciferase Reporter Assay (TOP/FOP-Flash Assay)

This is the most common method for screening Wnt pathway inhibitors.[1][2] It utilizes a reporter plasmid (TOP-Flash) containing multiple TCF/LEF binding sites upstream of a luciferase gene.[3][4] Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene, resulting in a quantifiable light signal.[1] A control plasmid (FOP-Flash) with mutated TCF/LEF binding sites is used to measure non-specific transcriptional activation.[4] A decrease in the TOP/FOP-Flash ratio indicates inhibition of the pathway.

Luciferase_Workflow start Seed cells in a 96-well plate transfect Co-transfect with TOP-Flash/FOP-Flash & Renilla plasmids start->transfect treat Treat with Wnt3a CM and/or inhibitor transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Calculate TOP/FOP ratio (normalized to Renilla) measure->analyze end Determine % Inhibition analyze->end

Protocol: TOP/FOP-Flash Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2.5 x 104 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with either TOP-Flash or FOP-Flash plasmid (100 ng/well) and a Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt signaling activator (e.g., 50% Wnt3a conditioned medium or 20 mM LiCl) and various concentrations of the test inhibitor.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the TOP/FOP ratio to determine the specific Wnt pathway activation.

ParameterValueReference
Cell LineHEK293T, SW480[6]
TOP/FOP Plasmid Conc.100 ng/well[3]
Renilla Plasmid Conc.10 ng/well[3]
Wnt3a CM Conc.50% (v/v)[7]
LiCl Conc.20 mM[2]
Incubation Time24-48 hours[1]
Western Blotting for β-catenin Levels

Western blotting is used to directly measure the levels of total and phosphorylated β-catenin.[8] Inhibition of the Wnt pathway leads to increased phosphorylation of β-catenin at Ser33/Ser37/Thr41, marking it for degradation and thus decreasing total β-catenin levels.[8]

Western_Blot_Workflow start Cell treatment and lysis quantify Protein quantification (BCA assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking (5% milk or BSA) transfer->block primary_ab Primary antibody incubation (e.g., anti-β-catenin) block->primary_ab secondary_ab Secondary antibody incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Densitometry analysis detect->analyze

Protocol: Western Blotting for β-catenin

  • Sample Preparation: Treat cells with Wnt3a conditioned medium and/or inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[2] Follow with incubation with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

ParameterValueReference
Protein Load20-30 µg[8]
Primary Antibody Dilution (β-catenin)1:1000[2]
Secondary Antibody Dilution1:3000[2]
Blocking Agent5% non-fat milk or BSA[8]
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

qPCR is used to measure the mRNA expression levels of Wnt target genes such as AXIN2 and c-MYC.[9][10] Inhibition of the Wnt pathway will lead to a decrease in the expression of these genes.

Protocol: qPCR for Wnt Target Genes

  • RNA Extraction: Treat cells with Wnt3a conditioned medium and/or inhibitor. Isolate total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[9]

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for AXIN2, c-MYC, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

GeneForward Primer (5'-3')Reverse Primer (5'-3')
AXIN2CTCCCCACCTTGAATGAAGATGGCTGGTGCAAAGACATAG
c-MYCGGCTCCTGGCAAAAGGTCACTGCGTAGTTGTGCTGATGT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
ParameterValueReference
RNA Input for cDNA Synthesis1-2 µg[9]
qPCR ChemistrySYBR Green or TaqMan[9]
Housekeeping GeneGAPDH, β-actin[9]

In Vivo Technique for Studying Wnt Pathway Inhibition

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study tumor growth, angiogenesis, and metastasis.[11] It is a cost-effective and relatively rapid alternative to mouse xenograft models.[12]

CAM_Assay_Workflow start Incubate fertilized chicken eggs window Create a window in the eggshell start->window implant Implant tumor cells on the CAM window->implant treat Treat with inhibitor implant->treat incubate Incubate for several days treat->incubate excise Excise tumor incubate->excise analyze Measure tumor size/weight and perform IHC excise->analyze

Protocol: Chick Chorioallantoic Membrane (CAM) Assay

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Cell Implantation: On day 7, gently place a silicon ring onto the CAM and seed tumor cells (1-2 x 106) within the ring.

  • Treatment: On subsequent days, topically apply the Wnt inhibitor or vehicle control onto the developing tumor.

  • Tumor Excision: On day 14, excise the tumors from the CAM and measure their size and weight.

  • Analysis: Fix the tumors for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

ParameterValueReference
Egg Incubation Temperature37°C[13]
Cell Seeding Density1-2 x 106 cells[14]
Duration of Experiment14 days[11]

Common Wnt Pathway Inhibitors

A variety of small molecule inhibitors targeting different components of the Wnt pathway are commercially available.

InhibitorTargetTypical In Vitro ConcentrationReference
IWR-1Axin stabilization1-10 µM[7]
XAV-939Tankyrase (Axin stabilization)1-10 µM[7][15]
ICG-001CBP/β-catenin interaction1-10 µM
PNU-74654β-catenin/TCF4 interaction10-50 µM[16]
Wnt-C59Porcupine (Wnt secretion)10-100 nM[17]

Preparation of Wnt3a Conditioned Medium

Wnt3a conditioned medium is a common reagent used to activate the Wnt pathway in vitro.[18]

Protocol: Wnt3a Conditioned Medium Preparation

  • Cell Culture: Culture L-Wnt3a cells (ATCC CRL-2647) in DMEM with 10% FBS and 0.4 mg/mL G418.

  • Conditioning: When cells reach confluence, replace the medium with DMEM containing 10% FBS (without G418).

  • Harvest: Collect the conditioned medium every 24 hours for 4 days.

  • Pooling and Storage: Pool the collected medium, centrifuge to remove cell debris, and filter-sterilize. Store at -80°C. A control conditioned medium should be prepared from the parental L-cell line (ATCC CRL-2648).[11]

Conclusion

The techniques and protocols outlined in this document provide a robust framework for the investigation of Wnt/β-catenin signaling pathway inhibition. By employing a combination of in vitro and in vivo assays, researchers can effectively screen and characterize novel inhibitors, contributing to the development of new therapeutics for Wnt-driven diseases. Careful experimental design and data interpretation are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, chemists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to the chemical synthesis of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG). The regioselective acylation of glucose presents significant challenges, and this resource aims to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 1,2,3,6-TGG so challenging?

A1: The primary challenge lies in the regioselective functionalization of the hydroxyl groups on the glucose core. Glucose has five hydroxyl groups (C1, C2, C3, C4, C6) with similar reactivity. Achieving selective galloylation at the 1, 2, 3, and 6 positions while leaving the C4 hydroxyl group free requires a multi-step process involving carefully planned protection and deprotection strategies. Direct galloylation without protecting groups typically results in a complex mixture of isomers and over-galloylated products, leading to very low yields of the desired compound.

Q2: What is the general synthetic strategy for 1,2,3,6-TGG?

A2: A common strategy involves three main stages:

  • Selective Protection: The glucose molecule is first modified to protect the C4 hydroxyl group. This often involves creating a derivative where the C4 and C6 positions are temporarily blocked, for example, using a benzylidene acetal (B89532).

  • Galloylation: The remaining free hydroxyl groups (C1, C2, C3, and sometimes C6 after a subsequent step) are esterified using a protected galloyl precursor, such as tri-O-benzylgalloyl chloride.

  • Deprotection: All protecting groups (on the glucose core and the galloyl moieties) are removed in the final steps to yield the target molecule, 1,2,3,6-TGG.

Q3: How can I confirm the identity and purity of my synthesized 1,2,3,6-TGG?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A sharp, single peak at the expected retention time indicates high purity. HPLC can also be used to quantify the product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the protons on the glucose ring and the galloyl groups provide definitive structural information.[2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, further validating its identity.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete reactions at any stage (protection, galloylation, or deprotection).2. Loss of product during purification steps.3. Degradation of intermediates or final product.1. Monitor reactions closely with TLC. Consider increasing reaction time or temperature, or using a more effective catalyst.2. Optimize chromatography conditions (e.g., solvent gradient, column choice). Minimize the number of purification steps if possible.3. Ensure anhydrous (moisture-free) conditions, especially during galloylation, and use an inert atmosphere (e.g., Nitrogen or Argon).[5]
Mixture of Isomers (e.g., 1,2,4,6-TGG) Ineffective or incomplete protection of the C4-hydroxyl group.1. Re-evaluate the C4-protection strategy. Ensure the protecting group is stable under the subsequent reaction conditions.2. Use a bulkier protecting group at the C4/C6 positions to sterically hinder reactions at C4.3. Purify the C4-protected intermediate thoroughly before proceeding to the galloylation step.
Incomplete Galloylation 1. Insufficient equivalents of the galloylating agent.2. Steric hindrance preventing access to hydroxyl groups.3. Low reactivity of the galloylating agent or hydroxyl groups.1. Use a larger excess of the galloylating agent (e.g., tri-O-benzylgalloyl chloride) and a suitable base like pyridine (B92270) or DMAP.2. Increase reaction temperature and time to overcome steric barriers.3. Activate the gallic acid, for example, by converting it to an acid chloride, to increase its reactivity.
Incomplete Deprotection 1. Deprotection agent (e.g., H₂/Pd-C for benzyl (B1604629) groups) is not active enough.2. Reaction time is too short or conditions are too mild.1. Ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Increase catalyst loading if necessary.2. Increase hydrogen pressure and/or reaction time for hydrogenolysis. For other protecting groups, ensure the correct deprotection reagent and conditions are used.
Product Degradation during Work-up/Purification 1,2,3,6-TGG and its precursors can be sensitive to pH changes and oxidation.1. Use neutral or slightly acidic conditions during aqueous work-up.2. Purify the product quickly and at low temperatures if possible.3. Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

The following is a generalized, representative protocol for the chemical synthesis of 1,2,3,6-TGG, based on strategies used for similar gallotannins.[6] Researchers must adapt and optimize these steps for their specific laboratory conditions.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care.

Stage 1: Synthesis of a C4-OH Free Glucose Intermediate

This stage aims to create a glucose derivative where only the C4 hydroxyl is available for specific reactions, which is then protected before galloylation of the other positions. A common route starts with protecting the 4 and 6 positions.

  • Preparation of 4,6-O-Benzylidene-D-glucose:

    • Suspend D-glucose in a suitable solvent like DMF.

    • Add benzaldehyde (B42025) dimethyl acetal and a catalytic amount of an acid (e.g., camphorsulfonic acid).

    • Heat the reaction mixture under vacuum to remove methanol.

    • Monitor by TLC until the starting material is consumed.

    • Neutralize the reaction, concentrate, and purify the product, typically by recrystallization.

  • Protection of C1, C2, C3 Hydroxyls: The next steps would involve protecting the remaining hydroxyls before selectively deprotecting the C4 position. This is a complex process that can follow various multi-step routes described in carbohydrate chemistry literature. A key challenge is to find orthogonal protecting groups that can be removed without affecting others.

Stage 2: Galloylation
  • Preparation of Tri-O-benzylgalloyl Chloride:

    • Start with gallic acid and protect the three phenolic hydroxyls as benzyl ethers using benzyl bromide and a base (e.g., K₂CO₃) in a solvent like DMF.

    • Convert the resulting tri-O-benzylgallic acid to the acid chloride using oxalyl chloride or thionyl chloride in an inert solvent (e.g., DCM) with a catalytic amount of DMF.

  • Esterification Reaction:

    • Dissolve the C4-protected glucose intermediate in an anhydrous solvent like pyridine or DCM under an inert atmosphere (N₂ or Ar).[5]

    • Cool the solution in an ice bath (0 °C).

    • Add tri-O-benzylgalloyl chloride dropwise. A catalyst like 4-Dimethylaminopyridine (DMAP) may be added to accelerate the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

    • Purify the fully protected product by silica (B1680970) gel column chromatography.

Stage 3: Deprotection
  • Removal of Benzyl and Benzylidene Groups:

    • Dissolve the purified, fully protected TGG derivative in a solvent mixture (e.g., THF/Methanol or Ethyl Acetate).

    • Add a palladium on carbon (Pd/C, 10%) catalyst.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 24-48 hours.

    • Monitor the reaction by TLC or HPLC-MS to confirm the removal of all benzyl and benzylidene groups.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product, this compound, using reverse-phase column chromatography or semi-preparative HPLC.[3]

Visualization of Workflow

// Nodes Start [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; P1 [label="Step 1: Selective\nProtection of C4-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="C4-Protected\nGlucose Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Step 2: Galloylation\n(Positions 1, 2, 3, 6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtectedTGG [label="Fully Protected\n1,2,3,6-TGG", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Step 3: Global\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Pure 1,2,3,6-TGG", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> P1; P1 -> Intermediate; Intermediate -> P2; P2 -> ProtectedTGG; ProtectedTGG -> P3; P3 -> Purification; Purification -> Final; } caption="Generalized workflow for the chemical synthesis of 1,2,3,6-TGG."

// Nodes Start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

C1 [label="Check TLC:\nMultiple Spots?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1];

S1_Yes [label="Cause: Side Reactions\n(Isomer Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; A1 [label="Action:\nReview Protection Strategy.\nImprove Intermediate Purification.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

S1_No [label="Cause: Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Action:\nIncrease Reaction Time/Temp.\nUse Excess Reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C2 [label="Check Final Product:\nDegradation?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1]; S2_Yes [label="Cause: Harsh Purification\nor Work-up Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Action:\nUse Neutral pH.\nPurify at Low Temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> C1; C1 -> S1_Yes [label="Yes"]; S1_Yes -> A1; C1 -> S1_No [label="No"]; S1_No -> A2; S1_No -> C2; C2 -> S2_Yes [label="Yes"]; S2_Yes -> A3; } caption="A decision tree for troubleshooting common synthesis issues."

References

Technical Support Center: Purification of 1,2,3,6-Tetragalloylglucose (TgG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,3,6-Tetragalloylglucose (TgG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this bioactive compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of TgG After Extraction

  • Question: We are experiencing a significantly lower than expected yield of TgG from our plant material. What are the potential causes and how can we improve our extraction efficiency?

  • Answer: Low yields of TgG can stem from several factors, primarily related to its inherent instability. TgG is susceptible to degradation at high temperatures due to internal redox reactions and polymerization[1][2]. To enhance your yield, consider the following:

    • Extraction Method: High temperatures during extraction are a major cause of TgG degradation. Traditional extraction methods may not be suitable. Ultrasound-assisted extraction (UAE) is a recommended alternative as it can be performed at lower temperatures, effectively extracting TgG while minimizing degradation[1][2].

    • Solvent Choice: Water has been shown to be an effective and environmentally friendly solvent for extracting TgG due to its excellent solubility[1][2].

    • Optimization of Extraction Parameters: The efficiency of UAE is influenced by several parameters. Systematically optimizing sonication time, temperature, liquid-to-solid ratio, and sonication power can significantly improve the extraction yield[1].

Issue 2: Poor Purity of the Final TgG Product

  • Question: Our purified TgG shows significant impurities when analyzed. What steps can we take to improve the purity?

  • Answer: Achieving high purity is crucial for downstream applications. If you are struggling with impurities, a multi-step purification approach is recommended. A combination of resin enrichment and reverse-phase silica-gel chromatography has proven effective in obtaining high-purity TgG[1].

    • Resin Enrichment: After the initial extraction, using a macroporous adsorption resin, such as D101, can effectively enrich the TgG content and remove a significant portion of impurities. Dynamic adsorption and desorption tests can be performed to optimize this step, including sample flow rates and the concentration of the ethanol (B145695) solution used for desorption[1].

    • Reverse-Phase Silica-Gel Chromatography: This is a critical step for fine purification. Careful selection of the mobile phase and gradient elution can separate TgG from closely related impurities.

Issue 3: Inconsistent Results Between Purification Batches

  • Question: We are observing significant variability in yield and purity between different purification batches. How can we improve the consistency of our process?

  • Answer: Inconsistent results are often due to a lack of precise control over experimental parameters. To ensure reproducibility:

    • Standardize Protocols: Document and strictly adhere to a standardized protocol for extraction and purification.

    • Monitor Critical Parameters: Closely monitor and control key parameters such as temperature, pH, flow rates during chromatography, and solvent concentrations.

    • Raw Material Quality: The concentration of TgG can vary in the source material. Whenever possible, use raw material from a consistent source and batch.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound (TgG)?

    • This compound is a type of hydrolyzable tannin, which is a naturally occurring polyphenol[3]. It is a polyol ester formed by a β-D-glucose core and four gallic acid units[1][2].

  • What are the known biological activities of TgG?

    • TgG has demonstrated several pharmaceutical activities, including antioxidative and potent anticomplement activity[4][5].

Technical Questions

  • What is a recommended method for achieving high-purity TgG?

    • A method involving ultrasound-assisted extraction (UAE) coupled with resin enrichment and reverse-phase silica-gel purification has been shown to produce TgG with a purity of 96.2% and a total recovery of 73.5%[1][2].

  • Why is temperature control so critical during TgG purification?

    • TgG is unstable and prone to degradation at high temperatures through internal redox reactions and polymerization, which leads to lower yields and the formation of impurities[1][2].

  • What analytical techniques can be used to assess the purity of TgG?

    • High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of TgG. Other techniques such as Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis[6][7].

Data Presentation

Table 1: Reported Purity and Recovery of this compound

Purification MethodPurity AchievedTotal RecoverySource
Ultrasound-assisted extraction, resin enrichment, and reverse-phase silica-gel purification96.2%73.5%[1][2]

Experimental Protocols

Protocol 1: High-Purity this compound Preparation from Cornus officinalis Seeds [1]

  • Extraction (Ultrasound-Assisted Extraction - UAE):

    • Mill the dried seeds of Cornus officinalis.

    • Mix the powdered seeds with water at an optimized liquid-to-solid ratio.

    • Perform extraction using an ultrasonic bath at a controlled low temperature and for a specific duration.

    • Filter the extract to remove solid plant material.

  • Enrichment (Macroporous Resin Chromatography):

    • Pack a glass column with D101 macroporous resin.

    • Load the crude extract onto the column at a controlled flow rate.

    • Wash the column with distilled water to remove impurities.

    • Elute the adsorbed TgG using an optimized concentration of ethanol solution.

    • Collect the eluate containing the enriched TgG.

  • Purification (Reverse-Phase Silica-Gel Chromatography):

    • Concentrate the enriched eluate under reduced pressure.

    • Load the concentrated sample onto a reverse-phase silica-gel column.

    • Elute the column with a suitable mobile phase gradient to separate TgG from remaining impurities.

    • Collect the fractions containing high-purity TgG.

    • Lyophilize the final product to obtain powdered TgG.

Visualizations

experimental_workflow start Start: Cornus officinalis Seeds extraction Ultrasound-Assisted Extraction (UAE) - Low Temperature - Water as Solvent start->extraction enrichment Resin Enrichment (D101) - Dynamic Adsorption/Desorption extraction->enrichment purification Reverse-Phase Silica-Gel Chromatography enrichment->purification end End: High-Purity TgG (96.2%) purification->end

Caption: Experimental workflow for high-purity TgG purification.

troubleshooting_low_yield problem Problem: Low TgG Yield cause1 Potential Cause: High Temperature Degradation problem->cause1 cause2 Potential Cause: Inefficient Extraction problem->cause2 solution1 Solution: Use Ultrasound-Assisted Extraction (UAE) at low temperatures cause1->solution1 solution2 Solution: Optimize UAE parameters (time, power, solvent ratio) cause2->solution2

Caption: Troubleshooting logic for low TgG yield.

References

Technical Support Center: Optimizing 1,2,3,6-Tetragalloylglucose (TGG) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of 1,2,3,6-Tetragalloylglucose (TGG) for in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (TGG) in cancer cells?

TGG has been shown to induce apoptosis in cancer cells through multiple signaling pathways. In gastric cancer cells, it up-regulates the expression of genes in the p53 signaling pathway, such as p21, PUMA, and PERP, and increases the levels of cytochrome C, caspase-3, and caspase-9 proteins.[1][2] It also down-regulates the anti-apoptotic protein BCL-2.[1][2] In colon cancer cells, TGG inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, leading to apoptosis and ferroptosis.

2. What is a recommended starting concentration range for TGG in in vitro studies?

Based on studies on gastric cancer cell lines (SGC7901), a concentration range of 12.5 µg/mL to 200 µg/mL has been investigated. Significant anti-proliferative and apoptotic effects were observed at concentrations of 100 µg/mL and 200 µg/mL.[1] For colon cancer cells, similar concentrations have been shown to be effective in inhibiting the Wnt/β-catenin pathway. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

3. How should I prepare a stock solution of TGG?

TGG is a polyphenolic compound with limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A commercial supplier offers TGG at a concentration of 10 mM in DMSO, suggesting good solubility at this concentration. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

4. Is TGG cytotoxic to normal, non-cancerous cells?

While extensive data on a wide range of normal cell lines is limited for TGG specifically, a related compound, pentagalloylglucose (B1669849), has shown some selectivity for cancer cells over normal fibroblasts. For example, the IC50 for pentagalloylglucose against the normal human fetal lung fibroblast cell line MRC-5 was 84.33 µg/ml, which was higher than its IC50 against HeLa and MRC5-SV2 cancer cell lines. It is crucial to test the cytotoxicity of TGG on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.

5. Can TGG interfere with common in vitro assays?

As a polyphenolic compound, TGG has the potential to interfere with certain assays. For instance, its antioxidant properties could interfere with assays that measure reactive oxygen species (ROS). It is also possible for colored compounds to interfere with colorimetric assays like the MTT assay. It is advisable to include proper controls, such as TGG in cell-free medium, to account for any potential background absorbance or chemical interference.

Troubleshooting Guides

Issue 1: TGG precipitates in the cell culture medium.
  • Cause: The aqueous solubility of TGG is low, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate.

  • Solution:

    • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture plate.

    • Pre-warming Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the TGG solution.

    • Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%.

    • Check for Saturation: If precipitation persists, you may be exceeding the solubility limit of TGG in your final volume. Consider lowering the working concentration.

Issue 2: Inconsistent or non-reproducible results.
  • Cause: This can be due to several factors, including instability of the compound, interaction with media components, or variability in experimental procedures.

  • Solution:

    • Freshly Prepare Dilutions: Prepare fresh dilutions of TGG from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Stability in Media: The stability of TGG in culture medium at 37°C over long incubation periods is not well-documented. For long-term experiments, consider replenishing the medium with freshly prepared TGG at regular intervals.

    • Serum Interaction: Tannins are known to interact with proteins.[2] Components of fetal bovine serum (FBS), such as bovine serum albumin (BSA), may bind to TGG, affecting its bioavailability. Consider reducing the serum concentration during TGG treatment or using serum-free medium, if your cell line can tolerate it. Always maintain consistent serum concentrations across all experiments.

    • Standardize Procedures: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent between experiments.

Issue 3: High background in colorimetric assays (e.g., MTT).
  • Cause: TGG, as a polyphenol, may have some inherent color that can contribute to the absorbance reading, or it may chemically interact with the assay reagents.

  • Solution:

    • Blank Controls: Include control wells that contain the same concentration of TGG in cell-free medium. Subtract the average absorbance of these blank wells from your experimental wells.

    • Alternative Assays: If interference is significant, consider using an alternative cell viability assay that is less prone to chemical interference, such as a resazurin-based assay or a method that measures ATP content (e.g., CellTiter-Glo®).

Data Presentation

Table 1: Reported Effective Concentrations of this compound in In Vitro Cancer Studies

Cell LineCancer TypeAssayConcentration (µg/mL)EffectReference
SGC7901Gastric CancerCCK-8 (Proliferation)12.5 - 200Significant inhibition at higher concentrations[1]
SGC7901Gastric CancerFlow Cytometry (Apoptosis)100, 200Significant increase in apoptosis rate[1]
Colon Cancer CellsColon CancerWestern BlotNot specifiedInhibition of Wnt/β-catenin signaling

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TGG Treatment: The following day, remove the medium and add fresh medium containing various concentrations of TGG (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL). Include a vehicle control with the same final concentration of DMSO as the highest TGG concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TGG for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blot for p53 Signaling Pathway
  • Protein Extraction: After TGG treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BCL-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

TGG_Experimental_Workflow General Experimental Workflow for TGG In Vitro Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis TGG_stock Prepare TGG Stock (e.g., 10 mM in DMSO) Dilution Prepare Working Dilutions TGG_stock->Dilution Cell_culture Culture and Seed Cells Treatment Treat Cells with TGG Cell_culture->Treatment Dilution->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Western Western Blot (e.g., p53 pathway) Incubation->Western

Caption: A general workflow for in vitro experiments using this compound.

TGG_p53_Pathway Simplified p53 Signaling Pathway Activated by TGG TGG This compound p53 p53 Activation TGG->p53 p21 p21 (CDKN1A) p53->p21 Upregulation PUMA PUMA p53->PUMA Upregulation PERP PERP p53->PERP Upregulation BCL2 BCL-2 p53->BCL2 Downregulation Caspases Caspase Activation (Caspase-3, Caspase-9) p21->Caspases PUMA->Caspases PERP->Caspases BCL2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: TGG induces apoptosis via the p53 signaling pathway.

Troubleshooting_Logic Troubleshooting Logic for TGG Experiments Start Problem Encountered Precipitation Precipitation in Media? Start->Precipitation Inconsistent Inconsistent Results? Start->Inconsistent High_BG High Background in Assay? Start->High_BG Sol_A Use Serial Dilution Precipitation->Sol_A Yes Sol_B Prepare Fresh Dilutions Inconsistent->Sol_B Yes Sol_C Check Serum Interaction Inconsistent->Sol_C Yes Sol_D Include Blank Controls High_BG->Sol_D Yes Sol_E Consider Alternative Assay High_BG->Sol_E Yes

Caption: A logical guide for troubleshooting common issues with TGG.

References

Technical Support Center: Stability of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,6-Tetragalloylglucose. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a type of hydrolyzable gallotannin, is primarily influenced by pH, temperature, and the solvent used. It is generally more stable in acidic conditions (pH below 6) and is susceptible to degradation in neutral to alkaline environments. Elevated temperatures can accelerate degradation through hydrolysis and other reactions. The presence of oxidative agents can also contribute to its degradation.

Q2: In which types of solvents is this compound most and least stable?

A2: While specific quantitative data for this compound is limited in publicly available literature, general knowledge of hydrolyzable tannins suggests that aprotic solvents like acetonitrile (B52724) and 1,4-dioxane (B91453) may offer greater stability compared to protic solvents such as methanol (B129727) and ethanol, which can participate in solvolysis reactions. Aqueous solutions, especially at neutral or alkaline pH, are generally the least stable environments.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is hydrolysis of its ester bonds. This process yields gallic acid and the core glucose molecule. Under certain conditions, further degradation or side reactions may occur.

Q4: How can I monitor the stability of my this compound sample?

A4: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., gallic acid).

  • Possible Causes & Solutions:

    • High pH: The pH of your solvent system may be neutral or alkaline. Hydrolyzable tannins are known to be unstable in basic conditions, with half-lives that can be less than 10 minutes at a pH of 10.[1][2]

      • Solution: Adjust the pH of your solvent to be in the acidic range (ideally pH 3-5) using a suitable buffer.

    • High Temperature: Storage or experimental conditions may be at an elevated temperature.

      • Solution: Store stock solutions and conduct experiments at reduced temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged exposure to ambient or higher temperatures.

    • Reactive Solvent: The solvent itself may be reacting with the compound.

      • Solution: If using protic solvents like methanol or ethanol, consider switching to a more inert aprotic solvent such as acetonitrile for stock solutions and dilutions, if compatible with your experimental design.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: Replicate experiments show high variability in the degradation rate of this compound.

  • Possible Causes & Solutions:

    • Oxygen Exposure: The presence of dissolved oxygen can lead to oxidative degradation, which can be variable.

      • Solution: Degas your solvents before use and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.

      • Solution: Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Inconsistent pH Control: Small variations in pH, especially around neutrality, can lead to significant differences in stability.

      • Solution: Use a reliable buffer system to maintain a constant pH throughout the experiment.

Data Presentation

The following table summarizes the expected relative stability of this compound in different solvent systems based on the general behavior of hydrolyzable tannins. Please note that these are illustrative and not based on experimentally determined quantitative data for this specific compound.

Solvent SystempHTemperature (°C)Expected Relative StabilityPotential Degradation Pathway(s)
AcetonitrileNeutral25HighMinimal
MethanolNeutral25ModerateSolvolysis, Hydrolysis (if water is present)
EthanolNeutral25ModerateSolvolysis, Hydrolysis (if water is present)
Water3.025HighAcid-catalyzed hydrolysis (slow)
Water7.025LowBase-catalyzed hydrolysis
Water9.025Very LowRapid base-catalyzed hydrolysis, Oxidation
Water3.050ModerateAccelerated acid-catalyzed hydrolysis
Water7.050Very LowAccelerated base-catalyzed hydrolysis

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • HPLC system with DAD or MS detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare working solutions by diluting the stock solution into the desired test solvents (e.g., buffered aqueous solutions at different pH values, or organic solvent mixtures).

3. Stability Study Execution:

  • Divide each working solution into aliquots in amber HPLC vials.

  • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis.

4. HPLC Analysis:

  • Set up an appropriate HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point.

  • Inject the samples and record the chromatograms.

5. Data Analysis:

  • Identify and integrate the peak corresponding to this compound.

  • Plot the peak area (or concentration) of this compound as a function of time for each condition.

  • Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Mandatory Visualization

Hydrolysis_Pathway cluster_products Degradation Products TGG This compound Intermediate Partially Degalloylated Intermediates TGG->Intermediate Hydrolysis (H₂O, H⁺/OH⁻) GallicAcid Gallic Acid Intermediate->GallicAcid Hydrolysis Glucose Glucose Intermediate->Glucose Final Hydrolysis Step

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow prep Prepare Stock & Working Solutions in Different Solvents/pH storage Store Aliquots at Different Temperatures prep->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

References

Technical Support Center: Overcoming Low Solubility of 1,2,3,6-Tetragalloylglucose (TGG) in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 1,2,3,6-Tetragalloylglucose (TGG), a polyphenolic compound of significant research interest. The following sections offer practical solutions and detailed experimental protocols to enhance the dissolution of TGG for various in vitro and in vivo applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TGG) poorly soluble in water?

A1: this compound is a large polyphenolic molecule. Its structure contains numerous galloyl groups, which, despite having hydroxyl (-OH) moieties, contribute to a relatively nonpolar and rigid structure. This hydrophobicity, coupled with strong intermolecular hydrogen bonding in the solid state, limits its ability to be effectively solvated by water molecules, leading to low aqueous solubility. Many polyphenols are classified as Biopharmaceutics Classification System (BCS) class II or IV compounds, characterized by low solubility.[1]

Q2: I am observing precipitation when I add my TGG stock solution (dissolved in an organic solvent) to my aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous medium where it is poorly soluble. To prevent this, consider the following troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution of your stock solution into the aqueous buffer.

  • Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is crucial to determine the specific tolerance of your experimental system.[2]

  • Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) can sometimes help maintain the solubility of the compound upon dilution.

  • Explore Alternative Solubilization Methods: If precipitation persists, using an organic solvent alone may be insufficient. Consider the methods outlined in this guide, such as pH adjustment or the use of cyclodextrins.

Q3: How does pH affect the solubility of TGG?

A3: As a gallotannin, TGG contains multiple phenolic hydroxyl groups which are weakly acidic.[2] At neutral or acidic pH, these groups are protonated, making the molecule less polar and thus less soluble in water. By increasing the pH of the aqueous medium (i.e., making it more alkaline), these phenolic groups deprotonate to form phenolate (B1203915) ions. This ionization increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[1][2] However, it is critical to ensure that the required pH is compatible with the stability of TGG and the integrity of your experimental system (e.g., cell viability, enzyme activity).

Q4: What are cyclodextrins and how can they improve TGG solubility?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][4] They can encapsulate poorly water-soluble "guest" molecules, like TGG, within their hydrophobic core, forming an "inclusion complex."[3][4] The resulting complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous media, effectively increasing the apparent solubility of the guest molecule.[4][5] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced water solubility compared to natural β-cyclodextrin.[3]

Q5: Can I use nanoparticles to deliver TGG in an aqueous system?

A5: Yes, formulating TGG as nanoparticles is a highly effective strategy to overcome solubility issues.[1] Nanoparticles increase the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.[1] A common method for preparing nanoparticles of poorly soluble compounds is antisolvent precipitation , where a solution of the compound in a solvent is rapidly mixed with an antisolvent (in which the compound is insoluble), causing the compound to precipitate as nanoparticles.[6][7]

Troubleshooting Guides & Comparative Data

This section provides structured guidance on common issues encountered when working with TGG and presents illustrative quantitative data for different solubilization strategies.

Scenario 1: TGG Precipitation in Aqueous Buffer

Potential Cause Suggested Solution Key Experimental Parameter to Check
Low intrinsic aqueous solubilityEmploy a solubility enhancement technique (see protocols below).Final concentration of TGG required for the experiment.
"Solvent Shock" from dilution of organic stockPerform serial dilutions; reduce final organic solvent concentration.Percentage of organic solvent (e.g., DMSO) in the final solution.
Incorrect pH of the mediumAdjust the pH of the aqueous buffer to a more alkaline value (e.g., pH 7.4-8.0).pH of the final assay medium.
Compound instabilityAssess TGG stability under the chosen conditions (pH, temperature).Purity of TGG over time using HPLC or a similar method.
Illustrative Solubility Enhancement Data for TGG

The following table summarizes typical solubility improvements that can be achieved for a poorly soluble polyphenol like TGG using various techniques. Note: These values are illustrative and should be experimentally verified for your specific conditions.

Method Solvent/Carrier Illustrative TGG Solubility Fold Increase (Approx.) Primary Mechanism
Control Deionized Water (pH 7.0)~0.05 mg/mL1xBaseline Solubility
pH Adjustment 50 mM Phosphate Buffer (pH 8.0)~0.5 mg/mL10xIonization of phenolic groups
Co-solvency 10% Ethanol (B145695) in Water~0.2 mg/mL4xReduction of solvent polarity
Cyclodextrin Complexation 5% (w/v) HP-β-CD in Water~2.5 mg/mL50xFormation of a water-soluble inclusion complex
Solid Dispersion 1:5 TGG:PVP K30>5 mg/mL (in buffer)>100xAmorphous state, increased wettability
Nanosuspension Antisolvent Precipitation>2 mg/mL (in buffer)>40xIncreased surface area, reduced particle size

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol is suitable for experiments where a moderately alkaline pH is tolerated.

  • Determine pH-Solubility Profile: If possible, experimentally determine the solubility of TGG across a range of pH values (e.g., pH 6.5 to 8.5) to identify the optimal pH for your needs.

  • Prepare Alkaline Buffer: Prepare a sterile buffer solution at the desired pH (e.g., 50 mM Tris-HCl or Phosphate buffer, pH 8.0).

  • Dissolve TGG: Directly weigh and dissolve the TGG powder in the prepared alkaline buffer. Use gentle vortexing or sonication to aid dissolution.

  • Assay Buffer Compatibility Check: Ensure your biological assay is stable and functions correctly at the chosen final pH. Run appropriate controls.

  • Verify Final pH: After adding the TGG solution to your final assay medium, verify that the final pH is within the acceptable range for your experiment.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

This method is effective for preparing a solid, water-soluble TGG-cyclodextrin complex.

  • Molar Ratio Calculation: Determine the desired molar ratio of TGG to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Slurry Formation: In a glass mortar, add the calculated amount of HP-β-CD and a minimal amount of water to form a thick, uniform paste.

  • TGG Addition: Dissolve the TGG in a small volume of a suitable organic solvent (e.g., ethanol). Slowly add this TGG solution dropwise to the HP-β-CD paste while continuously kneading with a pestle.

  • Kneading: Continue kneading the mixture for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a very small amount of water. If it becomes too liquid, continue kneading to allow for some solvent evaporation.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved to obtain a solid powder of the inclusion complex.

  • Solubility Testing: Test the solubility of the prepared complex in your aqueous medium of choice.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol creates an amorphous solid dispersion of TGG in a polymer matrix, which can significantly enhance dissolution rates.[8]

  • Component Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC). A common starting drug-to-polymer weight ratio is 1:5.

  • Dissolution: Dissolve both the TGG and the chosen polymer in a common volatile organic solvent (e.g., ethanol or a mixture of ethanol and acetone). Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in a thin film or solid mass on the flask wall.

  • Final Drying: Further dry the solid mass in a vacuum oven at a low temperature to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Dissolution Testing: Evaluate the dissolution rate of the prepared solid dispersion powder in your desired aqueous medium compared to the pure TGG.

Protocol 4: Nanoparticle Formulation via Antisolvent Precipitation

This method produces a nanosuspension of TGG, which can be used directly or lyophilized for later use.[6][7]

  • Solvent and Antisolvent Selection:

    • Solvent: Choose a water-miscible organic solvent in which TGG is highly soluble (e.g., acetone, ethanol).

    • Antisolvent: Use purified water or an aqueous buffer, in which TGG is poorly soluble. A small amount of a stabilizer (e.g., Poloxamer 188 or Tween 80 at 0.1-0.5% w/v) should be dissolved in the antisolvent to prevent nanoparticle aggregation.

  • Preparation of Solutions:

    • Prepare a concentrated solution of TGG in the chosen solvent (e.g., 10 mg/mL).

    • Prepare the antisolvent solution containing the stabilizer.

  • Precipitation:

    • Place the antisolvent solution in a beaker on a magnetic stirrer and stir vigorously.

    • Using a syringe pump for a controlled flow rate, inject the TGG solvent solution into the stirring antisolvent. A typical solvent-to-antisolvent volume ratio to start with is 1:10.

    • Immediate precipitation should occur, forming a cloudy nanosuspension.

  • Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizing Experimental Workflows and Biological Pathways

Diagram 1: General Workflow for Overcoming TGG Solubility Issues

This diagram outlines the decision-making process for a researcher facing challenges with TGG solubility.

G cluster_methods Solubility Enhancement Strategies start Start: Low TGG Solubility in Aqueous Media issue Issue Encountered: Precipitation or Incomplete Dissolution start->issue assess Assess Experimental Constraints issue->assess ph_ok Is pH change tolerated? assess->ph_ok pH Sensitivity organic_ok Is low % organic solvent tolerated? assess->organic_ok Solvent Sensitivity ph_adjust Method 1: pH Adjustment ph_ok->ph_adjust Yes complexation Method 2: Cyclodextrin Complexation ph_ok->complexation No organic_ok->complexation Yes solid_disp Method 3: Solid Dispersion organic_ok->solid_disp No end_goal Goal: Solubilized TGG for Experiment ph_adjust->end_goal nanoparticle Method 4: Nanoparticle Formulation complexation->nanoparticle complexation->end_goal solid_disp->end_goal nanoparticle->end_goal

Caption: Decision workflow for selecting a TGG solubilization method.

Diagram 2: TGG-Modulated Signaling Pathways in Gastric Cancer Cells

This diagram illustrates the reported effects of this compound on the p53 and PI3K-Akt signaling pathways, leading to cell cycle arrest and apoptosis in SGC7901 gastric cancer cells.[9]

G cluster_p53 p53 Pathway cluster_pi3k PI3K-Akt Pathway TGG This compound (TGG) p53 p53 Activation TGG->p53 PI3K_Akt PI3K/Akt Signaling TGG->PI3K_Akt PUMA PUMA (Upregulated) p53->PUMA PERP PERP (Upregulated) p53->PERP p21 p21 (Upregulated) p53->p21 apoptosis Apoptosis PUMA->apoptosis PERP->apoptosis g1_arrest G1 Cell Cycle Arrest p21->g1_arrest CCND1 CyclinD1 (Downregulated) p21->CCND1 PI3K_Akt->CCND1 IGF1 IGF1 (Downregulated) PI3K_Akt->IGF1 IGFBP3 IGFBP3 (Upregulated) PI3K_Akt->IGFBP3 CCND1->g1_arrest IGFBP3->IGF1

Caption: TGG induces apoptosis and G1 arrest via p53 and PI3K-Akt pathways.[9]

Diagram 3: Potential Signaling Pathways Modulated by Gallotannins (PGG-based model)

As 1,2,3,4,6-pentagalloylglucose (PGG) is structurally very similar to TGG, its known biological interactions can provide a useful model for potential TGG activity. This diagram shows several pathways PGG is known to modulate. Disclaimer: These pathways have been demonstrated for PGG and are suggested here as probable targets for TGG, pending direct experimental verification.

G Potential TGG Targets (based on PGG data) cluster_ampk Anti-inflammatory / Antioxidant Response cluster_melanogenesis Melanogenesis Regulation TGG_PGG Gallotannins (TGG/PGG) AMPK AMPK TGG_PGG->AMPK Activates [2] PKA_CREB PKA/CREB TGG_PGG->PKA_CREB Inhibits [5] MAPK MAPK TGG_PGG->MAPK Inhibits [5] PI3K_Akt PI3K/Akt AMPK->PI3K_Akt Nrf2 Nrf2 PI3K_Akt->Nrf2 Anti_Inflam Anti-inflammatory & Antioxidant Effects Nrf2->Anti_Inflam MITF MITF PKA_CREB->MITF MAPK->MITF Melanin Melanin Synthesis MITF->Melanin

Caption: Potential TGG signaling based on known PGG interactions.[2][10]

References

Technical Support Center: Troubleshooting HPLC Analysis of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,2,3,6-Tetragalloylglucose.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetric, with a tail extending from the right side of the peak maximum. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1][2]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values significantly greater than 1.0 suggest peak tailing.

Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?

A2: The primary cause of peak tailing for phenolic compounds is often secondary interactions between the analyte and the stationary phase.[3] For this compound, with its multiple galloyl groups, several factors can contribute to these unwanted interactions:

  • Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based HPLC columns can interact with the polar hydroxyl groups of the galloyl moieties, leading to peak tailing.[1][2]

  • Metal Chelation: The galloyl groups in the this compound structure can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) packing material or from other parts of the HPLC system. This chelation can cause strong, undesirable retention and result in broad, tailing peaks.[4][5][6]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion. This compound is a weakly acidic compound.[7]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion, including tailing.

Q3: Can the HPLC column itself be the source of the problem?

A3: Absolutely. The column is a frequent source of peak shape issues. Here's what to consider:

  • Column Age and Contamination: Over time, columns can degrade, or become contaminated with strongly retained sample components, creating active sites that cause tailing.

  • Improper Column Chemistry: Using a column that is not well-suited for the analysis of acidic, phenolic compounds can exacerbate tailing. Columns with a high density of residual silanols are particularly problematic.

  • Column Voids: A void at the head of the column can disrupt the sample band as it enters the column, leading to peak distortion.

Troubleshooting Guide

Issue: My this compound peak is showing significant tailing.

This troubleshooting guide provides a step-by-step approach to identify and resolve the cause of peak tailing in your HPLC analysis.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition is a critical first parameter to investigate.

  • Question: Is the mobile phase pH appropriate?

    • Answer: For acidic compounds like gallotannins, a lower pH is generally recommended to suppress the ionization of the phenolic hydroxyl groups. This minimizes secondary interactions with the stationary phase.[3][8]

    • Recommendation: Acidify the aqueous portion of your mobile phase with an additive like formic acid or trifluoroacetic acid (TFA) to a pH between 2.5 and 3.5.[3]

  • Question: Is the buffer concentration sufficient?

    • Answer: A low buffer concentration may not be adequate to control the pH at the column surface, leading to inconsistent ionization and peak tailing.

    • Recommendation: If using a buffer, ensure the concentration is sufficient, typically in the range of 10-25 mM.

Step 2: Assess the HPLC Column

If mobile phase optimization does not resolve the issue, the column should be carefully evaluated.

  • Question: Are you using the right type of column?

    • Answer: For phenolic compounds, a high-purity, end-capped C18 column is a good starting point. End-capping is a process that deactivates most of the residual silanol groups, reducing their potential for secondary interactions.[3]

    • Recommendation: If tailing persists on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

  • Question: Could the column be contaminated or degraded?

    • Answer: Yes, accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Recommendation: Try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[3]

Step 3: Investigate Instrumental and Sample-Related Factors

If the problem is not related to the mobile phase or the column, consider these other potential causes.

  • Question: Is it possible the column is overloaded?

    • Answer: Injecting too much sample can lead to peak distortion.

    • Recommendation: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Question: Could there be extra-column volume effects?

    • Answer: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and their impact on peak shape for the analysis of gallotannins.

Table 1: Recommended Mobile Phase Conditions for this compound Analysis

ParameterRecommended ValueRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of phenolic hydroxyls, reducing secondary interactions.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH Range 2.5 - 3.5Ensures complete protonation of the analyte and silanol groups, leading to better peak shape.[3]
Buffer Concentration 10 - 25 mM (if used)Maintains a stable pH environment throughout the separation.

Table 2: HPLC Column Selection Guide for Phenolic Compounds

Column TypeKey FeatureImpact on Peak Tailing
High-Purity, End-Capped C18 Reduced residual silanol groupsMinimizes secondary interactions, leading to improved peak symmetry.[3]
Phenyl-Hexyl Alternative selectivity for aromatic compoundsCan provide better peak shape for compounds that exhibit strong interactions with C18 phases.[3]
Hybrid Silica More resistant to high pHOffers greater flexibility in mobile phase pH selection.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound, designed to minimize peak tailing.

Objective: To develop a robust HPLC method for the separation and quantification of this compound with optimal peak shape.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm), end-capped

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: A gradient elution is recommended. A starting point could be:

      • 0-2 min: 10% B

      • 2-15 min: Gradient to 50% B

      • 15-17 min: Gradient to 90% B

      • 17-20 min: Hold at 90% B

      • 20-21 min: Return to 10% B

      • 21-25 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the this compound standard in the initial mobile phase composition (90% A: 10% B) to a suitable concentration.

  • Analysis:

    • Inject the standard solution and acquire the chromatogram.

    • Evaluate the peak shape and calculate the tailing factor.

  • Optimization:

    • If peak tailing is still observed, consider the troubleshooting steps outlined in the guide above. This may involve further adjusting the mobile phase pH, changing the gradient profile, or trying a different column.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting HPLC peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_mp Step 1: Evaluate Mobile Phase start->check_mp adjust_ph Adjust pH to 2.5-3.5 with Formic Acid/TFA check_mp->adjust_ph Incorrect pH check_buffer Increase Buffer Concentration check_mp->check_buffer Low Buffer check_column Step 2: Assess Column check_mp->check_column pH & Buffer OK adjust_ph->check_column check_buffer->check_column use_endcapped Use High-Purity, End-Capped C18 Column check_column->use_endcapped Inappropriate Column try_alt_phase Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) check_column->try_alt_phase Tailing Persists flush_column Flush Column with Strong Solvent check_column->flush_column Contamination Suspected check_instrument Step 3: Investigate Instrument/Sample Factors check_column->check_instrument Column OK use_endcapped->check_instrument try_alt_phase->check_instrument flush_column->check_instrument dilute_sample Dilute Sample/ Reduce Injection Volume check_instrument->dilute_sample Overload Suspected check_tubing Minimize Extra-Column Volume check_instrument->check_tubing Broadening Observed end Symmetrical Peak Achieved check_instrument->end All Factors OK dilute_sample->end check_tubing->end SecondaryInteractions cluster_column Silica Stationary Phase silanol Residual Silanol (Si-OH) metal Metal Impurity (e.g., Fe³⁺) analyte This compound (Multiple Galloyl Groups) analyte->silanol Hydrogen Bonding analyte->metal Chelation

References

Technical Support Center: Storage and Handling of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a hydrolyzable tannin, is susceptible to degradation through two primary pathways: hydrolysis and oxidation.[1] The rate of degradation is significantly influenced by several environmental factors, including:

  • pH: Stability is highest in acidic conditions and decreases as the pH becomes neutral to alkaline.[2]

  • Temperature: Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Oxygen: The presence of oxygen promotes oxidative degradation, especially at higher pH levels.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability of solid 1,2,3,6-TGG, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture.[2]

Q3: How should I prepare and store solutions of this compound for my experiments?

A3: Due to its instability in solution, it is advisable to prepare solutions of 1,2,3,6-TGG fresh for each experiment. If short-term storage is necessary, solutions should be prepared in an acidic buffer (e.g., pH 4-5) and stored at 2-8°C in the dark. Avoid neutral or alkaline buffers and exposure to air for extended periods.

Q4: I am observing a change in the color of my this compound solution over time. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, is a common indicator of 1,2,3,6-TGG degradation, specifically oxidation. This is due to the formation of quinone-type structures which are colored. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the purity and degradation of 1,2,3,6-TGG. This method can separate the intact compound from its degradation products, allowing for accurate quantification of its stability over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of active compound in solution High pH of the solvent/buffer.Prepare solutions in a slightly acidic buffer (pH 4-5).
Elevated storage temperature.Store solutions at 2-8°C and for the shortest time possible.
Exposure to light.Protect solutions from light by using amber vials or covering with foil.
Presence of oxygen.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Appearance of new peaks in HPLC chromatogram Degradation of 1,2,3,6-TGG.Refer to the degradation pathways to identify potential degradation products. Ensure the HPLC method is capable of separating these new peaks from the parent compound.
Inconsistent experimental results Use of partially degraded 1,2,3,6-TGG.Always use freshly prepared solutions. Monitor the purity of the stock solution by HPLC before each experiment.
Improper storage of solid material.Ensure solid 1,2,3,6-TGG is stored at -20°C in a desiccated environment, protected from light.

Quantitative Data on Stability

The following tables summarize the expected stability of this compound under various conditions. This data is compiled from general knowledge of hydrolyzable tannins and should be used as a guideline. Specific stability will depend on the exact experimental conditions.

Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 5.0)

TemperatureHalf-life (t½)
4°C~ 2 weeks
25°C (Room Temperature)~ 48 hours
40°C~ 12 hours

Table 2: Effect of pH on the Stability of this compound in Solution at 25°C

pHHalf-life (t½)
3.0> 1 week
5.0~ 48 hours
7.0~ 6 hours
9.0< 1 hour

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of 1,2,3,6-TGG and its degradation products. Method optimization may be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate a solution of 1,2,3,6-TGG in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of 1,2,3,6-TGG in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat a solution of 1,2,3,6-TGG with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 1,2,3,6-TGG to 80°C for 48 hours.

  • Photodegradation: Expose a solution of 1,2,3,6-TGG to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Hydrolysis_Pathway TGG This compound TriGG Trigalloylglucose Isomers TGG->TriGG Hydrolysis GallicAcid Gallic Acid TGG->GallicAcid Hydrolysis DiGG Digalloylglucose Isomers TriGG->DiGG Hydrolysis TriGG->GallicAcid Hydrolysis MonoGG Monogalloylglucose Isomers DiGG->MonoGG Hydrolysis DiGG->GallicAcid Hydrolysis Glucose Glucose MonoGG->Glucose Hydrolysis MonoGG->GallicAcid Hydrolysis

Caption: Proposed Hydrolytic Degradation Pathway of this compound.

Oxidation_Pathway TGG This compound Semiquinone o-Semiquinone Radical TGG->Semiquinone Oxidation Quinone o-Quinone Semiquinone->Quinone Oxidation Polymerization Polymeric Products Quinone->Polymerization Further Reactions

Caption: Proposed Oxidative Degradation Pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Solid Solid 1,2,3,6-TGG (-20°C, Dark, Dry) Solution Prepare Fresh Solution (Acidic Buffer, 2-8°C, Dark) Solid->Solution HPLC Stability-Indicating HPLC Analysis Solution->HPLC ForcedDegradation Forced Degradation Studies Solution->ForcedDegradation Data Quantify Purity and Degradation HPLC->Data ForcedDegradation->HPLC

Caption: Experimental Workflow for Stability Assessment of this compound.

References

Technical Support Center: Optimization of Cell Viability Assays with 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,2,3,6-Tetragalloylglucose in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize experiments and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound (TGG) is a gallotannin, a type of polyphenol found in various plants. In cancer cells, TGG has been shown to induce apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death). It can exert its effects by modulating several signaling pathways, including the p53, PI3K-Akt, and Wnt/β-catenin pathways.[1][2]

Q2: Which cell viability assays are commonly used, and which is recommended for this compound?

A2: Common cell viability assays include tetrazolium reduction assays like MTT, MTS, and XTT, as well as resazurin-based assays.[3] However, due to the antioxidant properties of polyphenols like TGG, there is a high risk of interference with tetrazolium-based assays, potentially leading to inaccurate results. Therefore, for TGG and other plant-derived polyphenols, the Sulforhodamine B (SRB) assay is often a more suitable alternative as it is based on the measurement of cellular protein content and is less prone to interference from reducing compounds.

Q3: What are the known signaling pathways affected by this compound?

A3: Research has indicated that this compound can influence several key signaling pathways involved in cell proliferation and apoptosis. These include the p53 signaling pathway, the PI3K-Akt signaling pathway, and the Wnt/β-catenin signaling pathway.[1][2] TGG has been observed to facilitate the degradation of β-catenin, a key component of the Wnt pathway, and to upregulate genes involved in apoptosis that are downstream of p53.[1][2]

Troubleshooting Guide

Q1: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?

A1: This is a common issue when testing polyphenolic compounds with antioxidant properties using tetrazolium-based assays like MTT. This compound, being a gallotannin, can directly reduce the MTT reagent to its formazan (B1609692) product in a cell-free environment. This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

Solution:

  • Perform a cell-free control: Incubate your highest concentration of this compound with the MTT reagent in cell-free media. If a color change occurs, it confirms interference.

  • Switch to a different assay: The Sulforhodamine B (SRB) assay is a recommended alternative as it quantifies total cellular protein and is not based on metabolic reduction, thus avoiding this type of interference.

Q2: I am observing high variability in my results between replicate wells treated with this compound. What are the possible reasons?

A2: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations across wells. Ensure the stock solution is fully dissolved in a suitable solvent (like DMSO) and then diluted to the final concentration in the medium, with thorough mixing.

  • Compound instability: While specific data on the stability of this compound in cell culture media is limited, some complex natural compounds can degrade over long incubation periods.

Solution:

  • Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.

  • Verify compound solubility and preparation: Prepare fresh dilutions of the compound for each experiment from a well-dissolved stock solution.

  • Consider a shorter incubation time: If instability is suspected, a time-course experiment (e.g., 24h, 48h, 72h) can help identify an optimal, shorter incubation period.

Q3: The IC50 value I determined for this compound seems much higher than what is reported in the literature for similar compounds. Why might this be?

A3: This discrepancy could be due to:

  • Assay interference: As mentioned, if you are using an MTT or similar assay, the interference from this compound can lead to an artificially high IC50 value.

  • Cell line-specific sensitivity: Different cell lines can have vastly different sensitivities to a given compound.

  • Experimental conditions: Factors such as cell seeding density, incubation time, and passage number can all influence the apparent IC50 value.

Solution:

  • Validate with an alternative assay: Confirm your findings using a non-metabolic assay like the SRB assay.

  • Standardize your protocol: Ensure your experimental parameters are consistent and well-documented. Use cells within a consistent range of passage numbers.

  • Include a positive control: Use a well-characterized cytotoxic agent to ensure your assay is performing as expected.

Data Presentation

Table 1: Example Concentration Ranges for this compound in Cell Viability Assays

Cell LineAssay TypeReported Effective Concentration/IC50Reference
SGC7901 (Gastric Cancer)Not specified200 µg/mL showed significant effects[1]
Colon Cancer CellsNot specifiedAntiproliferative activity observed[2]
General Starting RangeSRB or other non-interfering assay0.1 µM - 200 µMGeneral Recommendation

Note: The optimal concentration range is highly cell-line dependent and should be determined empirically through a dose-response experiment.

Experimental Protocols

Recommended Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining cell viability after treatment with this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include appropriate vehicle controls (e.g., DMSO diluted to the highest concentration used for the compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

MTT_Interference cluster_0 Standard MTT Assay cluster_1 Interference TGG This compound (Antioxidant) Measurement Absorbance Measurement (Overestimated Viability) Cells Viable Cells (Metabolically Active) Formazan Formazan (Purple, Insoluble) Cells->Formazan Mitochondrial Reductases MTT MTT (Yellow, Soluble) MTT->Formazan Formazan->Measurement TGG_direct This compound (Direct Reduction) Formazan_direct Formazan TGG_direct->Formazan_direct Chemical Reduction (Cell-Free) MTT_direct MTT MTT_direct->Formazan_direct Formazan_direct->Measurement

Caption: Potential interference of this compound with the MTT assay.

SRB_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate (e.g., 48h) treat->incubate fix Fix Cells with Cold TCA incubate->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with SRB Solution wash1->stain wash2 Wash with 1% Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Dye with Tris-Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

TGG_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_PI3K PI3K/Akt Pathway TGG This compound BetaCatenin β-catenin Degradation TGG->BetaCatenin promotes p53_act p53 Activation TGG->p53_act PI3K_inh PI3K/Akt Inhibition TGG->PI3K_inh inhibits Wnt_Genes ↓ c-Myc, Cyclin D1 BetaCatenin->Wnt_Genes Apoptosis Apoptosis & Proliferation Inhibition Wnt_Genes->Apoptosis p53_genes ↑ p21, PUMA p53_act->p53_genes p53_genes->Apoptosis PI3K_inh->Apoptosis

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Improving NMR Resolution of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,6-Tetragalloylglucose and related hydrolyzable tannins. The following information is designed to help you overcome common challenges in acquiring high-resolution NMR spectra for this complex class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 1H NMR spectrum of this compound broad and poorly resolved?

A1: Peak broadening in the NMR spectra of gallotannins like this compound is a common issue that can arise from several factors:

  • Molecular Aggregation: At higher concentrations, the large, polar galloyl groups can interact, leading to the formation of aggregates. This increases the effective size of the molecule in solution, slowing down molecular tumbling and resulting in broader lines.

  • Viscosity of the Solution: High sample concentration can significantly increase the viscosity of the solution, which also restricts molecular motion and leads to peak broadening.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant line broadening.

  • Chemical Exchange: The numerous hydroxyl protons on the galloyl groups can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals. The galloyl groups themselves can also exhibit restricted rotation (atropisomerism), leading to multiple conformers in slow exchange on the NMR timescale, which can manifest as broad peaks or multiple sets of signals.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common instrumental reason for broad peaks.

Q2: I am observing significant signal overlap in the aromatic and sugar regions of the spectrum. How can I resolve these signals?

A2: Signal overlap is a major challenge in the NMR of gallotannins due to the presence of multiple, structurally similar galloyl groups and the complex sugar moiety. Here are several strategies to improve signal dispersion:

  • Varying the Solvent: Changing the deuterated solvent can alter the chemical shifts of protons and carbons by influencing solute-solvent interactions, such as hydrogen bonding and aromatic stacking. Solvents like acetone-d6 (B32918), DMSO-d6, and methanol-d4 (B120146) can provide different chemical shift dispersions compared to more common solvents like CDCl3. For instance, the aromatic protons of the galloyl groups may be better resolved in a more aromatic solvent like benzene-d6 (B120219) due to anisotropic effects.

  • Temperature Adjustment: Acquiring spectra at different temperatures can help resolve overlapping signals.[1] Increasing the temperature can increase the rate of conformational exchange, potentially simplifying the spectrum by coalescing broad peaks into sharper ones.[2] Conversely, lowering the temperature can slow down exchange processes, allowing for the resolution of individual conformers. The chemical shifts of hydroxyl protons are particularly sensitive to temperature changes.[2]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Helps to identify coupled proton spins, allowing you to trace the connectivity within the glucose and galloyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, spreading out the proton signals into the wider carbon dimension and greatly aiding in the assignment of protons attached to specific carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure, especially for identifying the points of attachment of the galloyl groups to the glucose core.

    • TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, which is useful for differentiating the protons of the glucose ring from those of the galloyl groups.

Q3: What is the optimal sample preparation procedure for this compound?

A3: Proper sample preparation is critical for obtaining high-quality NMR spectra. Here are some key recommendations:

  • Concentration: Use the lowest concentration that provides an adequate signal-to-noise ratio in a reasonable amount of time. For 1H NMR, a concentration of 1-10 mg/mL is a good starting point.

  • Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d6 and acetone-d6 are often good choices for polar polyphenols.

  • Filtration: Always filter your sample through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter, which can severely degrade the magnetic field homogeneity.

  • Degassing: To remove dissolved paramagnetic oxygen, it is advisable to degas the sample. This can be done by bubbling an inert gas like nitrogen or argon through the sample for several minutes or by using the freeze-pump-thaw method for more rigorous oxygen removal.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the NMR analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Broad, unresolved peaks throughout the spectrum (including solvent peak) Poor magnetic field homogeneity (shimming).Re-shim the spectrometer. If the problem persists, the instrument may require service.
Broad analyte peaks, but sharp solvent peak 1. High sample concentration leading to aggregation or high viscosity. 2. Presence of paramagnetic impurities (e.g., dissolved O2, metal ions). 3. Unresolved conformational exchange.1. Dilute the sample. 2. Degas the sample. If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA. 3. Acquire spectra at different temperatures (higher or lower) to see if peaks sharpen or resolve.
Significant signal overlap in aromatic and/or sugar regions Inherent structural complexity and similar chemical environments of protons.1. Try different deuterated solvents (e.g., acetone-d6, DMSO-d6, methanol-d4). 2. Acquire spectra at different temperatures. 3. Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
Low signal-to-noise ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible without causing peak broadening. 2. Increase the number of scans. 3. Use a higher-field NMR spectrometer if available.
Presence of a broad "rolling" baseline 1. Incomplete solvent suppression. 2. Acoustic ringing (often seen on high-field instruments).1. Use appropriate solvent suppression pulse sequences (e.g., presaturation). 2. Adjust acquisition parameters (e.g., receiver gain, acquisition time) or use post-acquisition baseline correction algorithms.

Experimental Protocols

Protocol 1: Standard 1H NMR of this compound
  • Sample Preparation:

    • Accurately weigh 5 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Cap the tube and gently invert to ensure homogeneity.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard 1H NMR spectrum with the following typical parameters:

      • Pulse program: zg30 or zgpr (with presaturation of the residual water peak)

      • Number of scans: 16 to 64 (depending on concentration)

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

Protocol 2: 2D HSQC for Improved Resolution
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1. A slightly higher concentration (10-20 mg) may be beneficial for 2D experiments.

  • NMR Acquisition:

    • Perform the initial setup (tuning, locking, shimming) as for the 1D experiment.

    • Acquire a 2D 1H-13C HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Typical parameters:

      • Number of increments in the indirect dimension (13C): 256-512

      • Number of scans per increment: 2-8

      • Set the spectral widths to cover the expected proton and carbon chemical shift ranges.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Reference the spectrum using the solvent signals.

Data Presentation

Due to the complexity of the NMR spectra of gallotannins, obtaining and assigning a complete set of chemical shifts for this compound is challenging and often requires a combination of 1D and 2D NMR techniques. The following table provides representative chemical shift ranges for the key structural motifs of galloylglucoses, based on data for similar compounds.

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for Galloylglucoses in DMSO-d6

Structural Unit Proton (δ, ppm) Carbon (δ, ppm)
Glucose Core
Anomeric H-15.5 - 6.590 - 95
Ring Protons H-2 to H-63.5 - 5.560 - 80
Galloyl Groups
Aromatic H-2', H-6'6.8 - 7.2108 - 112
Phenolic OH9.0 - 10.5-
Carbonyl C=O-164 - 168
Aromatic C-1'-118 - 122
Aromatic C-2', C-6'-108 - 112
Aromatic C-3', C-5'-145 - 148
Aromatic C-4'-138 - 142

Note: These are approximate ranges and can vary depending on the specific galloylglucose, solvent, and temperature.

Visualizations

Logical Workflow for Troubleshooting Poor NMR Resolution

troubleshooting_workflow Troubleshooting Workflow for Poor NMR Resolution start Poor NMR Resolution (Broad/Overlapping Peaks) check_shimming Are all peaks (including solvent) broad and distorted? start->check_shimming reshim Re-shim the spectrometer. Consult facility manager if problem persists. check_shimming->reshim Yes check_impurities Is the solvent peak sharp but analyte peaks are broad? check_shimming->check_impurities No check_concentration Is the sample concentration high? dilute Dilute the sample and re-acquire. check_concentration->dilute Yes degas Degas the sample (N2 or Ar bubbling). Consider adding a chelating agent. check_concentration->degas No end Improved Resolution dilute->end check_impurities->check_concentration Yes change_solvent_temp Are signals overlapping? degas->change_solvent_temp acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC). change_solvent_temp->acquire_2D No change_conditions Change solvent and/or temperature. change_solvent_temp->change_conditions Yes acquire_2D->end change_conditions->acquire_2D

A step-by-step workflow for troubleshooting broad NMR peaks.

Experimental Workflow for NMR Analysis of this compound

experimental_workflow NMR Analysis Workflow for this compound sample_prep Sample Preparation (Dissolve, Filter, Degas) acquire_1D Acquire 1D NMR (1H, 13C, DEPT) sample_prep->acquire_1D assess_resolution Assess Resolution and Overlap acquire_1D->assess_resolution optimize Optimize Conditions (Solvent, Temperature) assess_resolution->optimize Poor acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) assess_resolution->acquire_2D Good/Fair optimize->acquire_1D structure_elucidation Structure Elucidation and Assignment acquire_2D->structure_elucidation

A typical workflow for the NMR analysis of a complex natural product.

References

dealing with non-specific binding of 1,2,3,6-Tetragalloylglucose in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG). This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding and interference of 1,2,3,6-TGG in common assays. As a gallotannin, 1,2,3,6-TGG can interact non-specifically with proteins and other assay components, leading to unreliable results. This resource is designed to help you identify and resolve these issues in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using 1,2,3,6-TGG in various assays.

Issue 1: High Background or False Positives in Enzyme Inhibition Assays

Question: I am performing an enzyme inhibition assay with 1,2,3,6-TGG and observing high background signal or what appears to be non-specific inhibition. How can I address this?

Answer: Gallotannins like 1,2,3,6-TGG are known to be non-specific enzyme inhibitors, often through protein aggregation and precipitation.[1][2] This can lead to a high background signal or an overestimation of the inhibitory effect. Here are some strategies to mitigate these effects:

  • Incorporate a Non-ionic Detergent: The inclusion of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer can help prevent the aggregation of proteins and reduce non-specific binding of 1,2,3,6-TGG.[1][2]

  • Add a Blocking Protein: Bovine Serum Albumin (BSA) can be added to the assay buffer to act as a "blocking" agent. BSA provides alternative binding sites for 1,2,3,6-TGG, thereby reducing its non-specific interaction with the enzyme of interest.

  • Optimize Buffer Conditions: The pH of your assay buffer can influence the interaction between tannins and proteins. Experimenting with a range of pH values may help to minimize non-specific binding.

Recommended Concentrations of Additives for Enzyme Inhibition Assays

AdditiveRecommended ConcentrationPurpose
Tween-20 0.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions and protein aggregation.
Triton X-100 0.01% - 0.1% (v/v)Similar to Tween-20, helps to solubilize proteins and prevent aggregation.
BSA 0.1% - 1% (w/v)Acts as a blocking agent to saturate non-specific binding sites.
Issue 2: Inaccurate Results in Cell Viability Assays (e.g., MTT, XTT, MTS)

Question: My cell viability results with 1,2,3,6-TGG seem inconsistent or suggest lower potency than expected. Could the compound be interfering with the assay itself?

Answer: Yes, polyphenols, including gallotannins, have been reported to interfere with tetrazolium-based cell viability assays like MTT, XTT, and MTS. These compounds can directly reduce the tetrazolium salts, leading to a false positive signal for cell viability and an underestimation of the compound's cytotoxic effects.

Here’s how to troubleshoot this issue:

  • Run a Cell-Free Control: To determine if 1,2,3,6-TGG is directly reducing the tetrazolium salt, perform the assay in the absence of cells. Add 1,2,3,6-TGG to the assay medium and the tetrazolium reagent. If a color change occurs, it indicates direct reduction by the compound.

  • Include Bovine Serum Albumin (BSA): Adding BSA to the culture medium can help to sequester 1,2,3,6-TGG and prevent its direct interaction with the tetrazolium salt.

  • Use an Alternative Viability Assay: If interference is confirmed, consider using a different method to assess cell viability that is less susceptible to interference from reducing compounds. Alternative assays include:

    • Trypan Blue Exclusion Assay: A direct cell counting method.

    • ATP-based Assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.

    • Crystal Violet Assay: Stains the DNA of adherent cells.

Recommended BSA Concentration for Cell Viability Assays

AdditiveRecommended ConcentrationPurpose
BSA 0.5 - 2 mg/mLSequesters 1,2,3,6-TGG to prevent direct reduction of tetrazolium salts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of non-specific binding by 1,2,3,6-TGG?

A1: 1,2,3,6-TGG, as a gallotannin, possesses multiple galloyl groups. These groups can form hydrogen bonds and hydrophobic interactions with proteins.[3] This can lead to the formation of protein-tannin aggregates and precipitation, which is a primary cause of non-specific effects in assays.[1][2]

Q2: Can I use Polyethylene Glycol (PEG) to remove 1,2,3,6-TGG from my sample?

A2: Yes, PEG is known to bind to tannins and can be used to precipitate them out of a solution.[4][5][6] This is particularly useful if you are working with a crude extract containing 1,2,3,6-TGG and want to confirm that the observed activity is due to the tannin. PEG with an average molecular weight of 4000 to 6000 is commonly used for this purpose.[7]

Q3: Are reporter gene assays (e.g., luciferase, β-galactosidase) susceptible to interference by 1,2,3,6-TGG?

A3: While direct evidence for 1,2,3,6-TGG is limited, polyphenols have been shown to interfere with some reporter gene assays. They can potentially inhibit the reporter enzyme itself or interfere with the detection method (e.g., light absorption or fluorescence). It is advisable to run controls to test for such interference. This can include adding the compound to purified reporter enzyme or to cell lysates from cells expressing the reporter gene to see if there is a direct effect on the signal.

Q4: How should I prepare my stock solution of 1,2,3,6-TGG?

A4: 1,2,3,6-TGG is generally soluble in polar organic solvents like DMSO and ethanol, as well as in water. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Be mindful of the final DMSO concentration in your assay, as it can have its own effects on cells and enzymes. It is recommended to keep the final DMSO concentration below 0.5%.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay with Controls for Non-Specific Binding
  • Prepare Reagents:

    • Assay Buffer: Prepare your standard assay buffer.

    • Assay Buffer with Detergent: Prepare the assay buffer containing 0.05% (v/v) Tween-20.

    • Assay Buffer with BSA: Prepare the assay buffer containing 0.5% (w/v) BSA.

    • Enzyme Solution: Dilute the enzyme to the desired concentration in each of the three buffers.

    • Substrate Solution: Prepare the substrate in each of the three buffers.

    • 1,2,3,6-TGG Solutions: Prepare a serial dilution of 1,2,3,6-TGG in each of the three buffers.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the 1,2,3,6-TGG solutions (or buffer as a control) to the respective wells.

    • Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals.

  • Data Analysis:

    • Calculate the reaction rates for each condition.

    • Compare the inhibition curves obtained in the standard buffer with those from the buffers containing Tween-20 or BSA. A significant reduction in the apparent inhibition in the presence of Tween-20 or BSA suggests that non-specific binding was contributing to the observed effect.

Protocol 2: Cell Viability MTT Assay with Controls for Interference
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1,2,3,6-TGG in a cell culture medium with and without the addition of 1 mg/mL BSA.

    • Replace the medium in the wells with the prepared compound solutions. Include wells with medium only (no cells) as a background control.

  • Cell-Free Control: In a separate set of wells without cells, add the 1,2,3,6-TGG dilutions.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (including the cell-free control wells).

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Observe if there is any absorbance in the cell-free control wells containing 1,2,3,6-TGG, which would indicate direct MTT reduction.

    • Compare the cell viability curves in the presence and absence of BSA. An increase in apparent cell viability (i.e., a rightward shift in the dose-response curve) in the presence of BSA would suggest that 1,2,3,6-TGG was interfering with the assay.

Visualizations

non_specific_binding cluster_assay Standard Assay Condition TGG 1,2,3,6-TGG Enzyme Target Enzyme TGG->Enzyme Specific Binding (Desired Inhibition) TGG->Enzyme Non-Specific Binding (Protein Aggregation) Assay_Component Other Assay Proteins (e.g., BSA in media) TGG->Assay_Component Non-Specific Binding

Diagram 1: Non-specific binding of 1,2,3,6-TGG in a standard assay.

troubleshooting_workflow start Inconsistent or High Background Results with 1,2,3,6-TGG check_assay_type Identify Assay Type start->check_assay_type enzyme_assay Enzyme-Based Assay check_assay_type->enzyme_assay Enzyme cell_assay Cell-Based Assay (e.g., MTT) check_assay_type->cell_assay Cell add_detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) enzyme_assay->add_detergent add_bsa_enzyme Add Blocking Protein (e.g., 0.5% BSA) enzyme_assay->add_bsa_enzyme cell_free_control Run Cell-Free Control cell_assay->cell_free_control result_improved Results Improved? add_detergent->result_improved add_bsa_enzyme->result_improved interference_confirmed Interference Confirmed? cell_free_control->interference_confirmed add_bsa_cell Add BSA to Media (e.g., 1 mg/mL) add_bsa_cell->result_improved alternative_assay Consider Alternative Viability Assay result_improved->alternative_assay No end Reliable Data result_improved->end Yes interference_confirmed->add_bsa_cell Yes interference_confirmed->alternative_assay Yes

Diagram 2: Troubleshooting workflow for assays with 1,2,3,6-TGG.

mitigation_strategies cluster_problem The Problem: Non-Specific Interaction cluster_solution Mitigation Strategies TGG 1,2,3,6-TGG Protein Assay Protein (Enzyme, Receptors, etc.) TGG->Protein Aggregation & Precipitation Detergent Non-ionic Detergent (e.g., Tween-20) BSA Blocking Protein (BSA) PEG Tannin-Binding Polymer (PEG) Detergent->Protein Prevents Aggregation BSA->TGG Sequesters TGG PEG->TGG Binds to TGG

References

Technical Support Center: Enhancing the Bioavailability of 1,2,3,6-Tetragalloylglucose for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG). Given the limited specific data on 1,2,3,6-TGG, information on related hydrolyzable tannins, such as pentagalloylglucose (B1669849) (PGG) and tannic acid, is used as a proxy where noted.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a hydrolyzable tannin, a type of polyphenol. Like many polyphenols, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to its poor stability in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, and extensive metabolism by gut microbiota and host enzymes.

Q2: What are the primary metabolic pathways for hydrolyzable tannins like 1,2,3,6-TGG in vivo?

A2: Hydrolyzable tannins are typically broken down (hydrolyzed) in the gut into their constituent parts: a sugar core (in this case, glucose) and gallic acid. This hydrolysis is carried out by enzymes from the gut microbiota and potentially host digestive enzymes. The released gallic acid can then be absorbed and further metabolized in the liver.

Q3: What are the most promising strategies to enhance the oral bioavailability of 1,2,3,6-TGG?

A3: Key strategies focus on protecting 1,2,3,6-TGG from degradation and improving its absorption. These include:

  • Nanoformulations: Encapsulating 1,2,3,6-TGG in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from the harsh gut environment and enhance its uptake.

  • Solid Dispersions: Creating a solid dispersion of 1,2,3,6-TGG with a hydrophilic carrier can improve its dissolution rate and solubility.

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit enzymes that metabolize polyphenols or enhance intestinal permeability, thereby increasing their bioavailability.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with 1,2,3,6-TGG and provides potential solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low or undetectable plasma concentrations of 1,2,3,6-TGG. 1. Degradation in the GI tract: 1,2,3,6-TGG is susceptible to hydrolysis. 2. Poor absorption: The molecule's size and polarity may limit its passage across the intestinal wall. 3. Rapid metabolism: Gut microbiota and liver enzymes quickly break down the compound. 4. Inadequate analytical sensitivity: The method used to measure plasma concentrations may not be sensitive enough.1. Formulation: Use an encapsulation strategy (e.g., liposomes, nanoparticles) to protect the compound. 2. Formulation: Employ a solid dispersion to enhance solubility and dissolution. 3. Co-administration: Consider co-administering with a bioenhancer (e.g., piperine), but this requires careful validation. 4. Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for quantification in plasma.
High variability in plasma concentrations between animals. 1. Inconsistent dosing: Inaccurate oral gavage technique. 2. Differences in gut microbiota: Individual variations in gut bacteria can lead to different rates of metabolism. 3. Food effect: The presence or absence of food in the stomach can alter absorption.1. Dosing Technique: Ensure all personnel are properly trained in oral gavage. Use a consistent vehicle for administration. 2. Animal Model: Use animals from the same source and house them under identical conditions to minimize gut microbiota variability. Consider using germ-free or antibiotic-treated models for mechanistic studies. 3. Fasting: Fast animals overnight before dosing to ensure a consistent gastric environment.
Precipitation of the compound in the formulation vehicle. 1. Poor solubility: 1,2,3,6-TGG has limited solubility in aqueous solutions. 2. Vehicle incompatibility: The chosen vehicle may not be suitable for dissolving or suspending the compound.1. Solubility Testing: Perform solubility studies in various pharmaceutically acceptable vehicles (e.g., water, PBS, corn oil, solutions with co-solvents like PEG 400). 2. Formulation: Prepare a nanosuspension or use a co-solvent system to improve solubility and stability.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₄H₂₈O₂₂PubChem
Molecular Weight 788.57 g/mol PubChem
Appearance SolidHuman Metabolome Database
Water Solubility (estimated) 20.95 mg/L @ 25 °CThe Good Scents Company
Table 2: Representative Pharmacokinetic Parameters of Gallic Acid After Oral Administration of a Gallotannin-Containing Formulation in Rats

Note: Data for 1,2,3,6-TGG is not available. This table presents data for gallic acid, the primary metabolite of hydrolyzable tannins, after oral administration of a Triphala formulation (which contains gallotannins) to rats. This provides an indication of the systemic exposure to the active metabolite.

Dose of FormulationCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t½ (h)
1000 mg/kg45.3 ± 15.20.5114.3 ± 38.11.7 ± 0.5
5000 mg/kg224.7 ± 75.01.0561.8 ± 187.31.5 ± 0.4

Data adapted from a study on the pharmacokinetics of gallic acid following oral administration of a Triphala formulation in rats[1].

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate 1,2,3,6-TGG in liposomes to protect it from degradation and enhance its absorption.

Materials:

  • This compound

  • Soy phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic light scattering (DLS) instrument

Methodology:

  • Lipid Film Hydration:

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add 1,2,3,6-TGG to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 by weight).

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated 1,2,3,6-TGG by centrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Calculate the encapsulation efficiency by quantifying the amount of 1,2,3,6-TGG in the liposomes and the total amount used.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile of a 1,2,3,6-TGG formulation after oral administration to rats or mice.

Materials:

  • 1,2,3,6-TGG formulation (e.g., solution, suspension, or nanoformulation)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Weigh each animal to determine the correct dose volume.

    • Administer the 1,2,3,6-TGG formulation via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL for rats, smaller volumes for mice) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1,2,3,6-TGG and its major metabolite, gallic acid, in plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_output Outcome formulation 1,2,3,6-TGG Formulation (e.g., Liposomes, Solid Dispersion) characterization Physicochemical Characterization (Size, EE%, Stability) formulation->characterization dosing Oral Administration to Rodents characterization->dosing Optimized Formulation sampling Blood Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Bioanalysis of Plasma sampling->analysis pk_pd Pharmacokinetic Analysis analysis->pk_pd bioavailability Determination of Bioavailability (Cmax, Tmax, AUC) pk_pd->bioavailability Results

Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of 1,2,3,6-TGG.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation tgg_oral Oral 1,2,3,6-TGG hydrolysis Microbial/Enzymatic Hydrolysis tgg_oral->hydrolysis gallic_acid Gallic Acid hydrolysis->gallic_acid glucose Glucose hydrolysis->glucose absorption Absorption gallic_acid->absorption metabolism Phase II Metabolism (Glucuronidation, Sulfation) absorption->metabolism efflux Efflux (e.g., P-gp) absorption->efflux metabolites Gallic Acid & Metabolites metabolism->metabolites liver Liver Metabolism metabolites->liver To Liver excretion Excretion liver->excretion

Caption: Putative signaling pathway for the intestinal absorption and metabolism of 1,2,3,6-TGG.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1,2,3,6-Tetragalloylglucose and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the exploration of novel therapeutic agents with enhanced efficacy and reduced toxicity is a paramount objective. This guide provides a detailed comparison of the anti-cancer properties of 1,2,3,6-Tetragalloylglucose (TGG), a naturally occurring polyphenol, and 5-fluorouracil (B62378) (5-FU), a long-standing chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by in vitro experimental data.

Mechanism of Action

This compound (TGG) is a hydrolysable tannin that has demonstrated anti-cancer activity through the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways implicated in cancer progression. In gastric cancer cells, TGG has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway. This activation leads to the upregulation of pro-apoptotic proteins such as p21, PUMA, and PERP, and a concomitant decrease in anti-apoptotic proteins like Bcl-2. Furthermore, TGG induces the release of cytochrome C and the activation of caspases 3 and 9, key executioners of apoptosis.[1][2][3] In colon cancer, TGG has been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in this malignancy, leading to apoptosis and ferroptosis.[4]

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that functions as an antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[5][6] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA replication and repair, leading to cell death.[5][7] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.[5] The p53 signaling pathway can also be activated by cellular stress induced by 5-FU, contributing to its apoptotic effects.

Quantitative Data Presentation

The following tables summarize the comparative efficacy of TGG and 5-FU in the human gastric cancer cell line SGC7901, based on available in vitro data.

Table 1: IC50 Values for TGG and 5-FU in SGC7901 Gastric Cancer Cells

CompoundTime PointIC50 (µg/mL)IC50 (µM)
This compound24 h125.8 ± 1.2~176.8
48 h94.2 ± 0.9~132.4
72 h68.5 ± 0.7~96.3
5-Fluorouracil48 h57.13~439.1
72 h20~153.7

Note: The IC50 values for 5-FU in SGC7901 cells can vary between studies. The values presented here are from different sources for comparison.

Table 2: Comparative Apoptosis Rates in SGC7901 Cells after 48h Treatment

Concentration (µg/mL)This compound (% Apoptosis)5-Fluorouracil (% Apoptosis)
12.58.899.96
2512.0112.48
5017.1820.67
10024.3441.09
20028.7848.96

At the tested concentrations, 5-fluorouracil induced a higher percentage of apoptosis in SGC7901 cells compared to this compound after 48 hours of treatment.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

The anti-proliferative effects of TGG and 5-FU on SGC7901 cells were determined using the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: SGC7901 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Drug Treatment: The cells were then treated with various concentrations of TGG or 5-FU for 24, 48, and 72 hours.

  • CCK-8 Addition: Following the incubation period, 10 µL of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for an additional 2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.

Apoptosis Assay (FITC-Annexin V/PI Double-Staining)

The induction of apoptosis by TGG and 5-FU in SGC7901 cells was quantified using a FITC-Annexin V/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: SGC7901 cells were treated with different concentrations of TGG or 5-FU for 48 hours.

  • Cell Harvesting: After treatment, the cells were harvested by trypsinization and washed with cold PBS.

  • Staining: The cells were resuspended in binding buffer and stained with FITC-Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Quantification: The percentage of apoptotic cells (early and late) was determined from the flow cytometry data.[1]

Signaling Pathway and Experimental Workflow Diagrams

TGG_p53_Signaling_Pathway TGG This compound p53 p53 Activation TGG->p53 p21 p21 p53->p21 PUMA PUMA p53->PUMA PERP PERP p53->PERP Bcl2 Bcl-2 p53->Bcl2 PUMA->Bcl2 CytochromeC Cytochrome C Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TGG-induced p53 signaling pathway in gastric cancer.

TGG_Wnt_Signaling_Pathway TGG This compound Wnt_Pathway Wnt/β-catenin Pathway TGG->Wnt_Pathway beta_catenin β-catenin Degradation Wnt_Pathway->beta_catenin Apoptosis Apoptosis beta_catenin->Apoptosis Ferroptosis Ferroptosis beta_catenin->Ferroptosis

Caption: TGG-mediated inhibition of Wnt/β-catenin pathway in colon cancer.

fiveFU_Signaling_Pathway fiveFU 5-Fluorouracil TS Thymidylate Synthase fiveFU->TS DNA_Synthesis DNA Synthesis fiveFU->DNA_Synthesis incorporation RNA_Function RNA Function fiveFU->RNA_Function incorporation TS->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis RNA_Function->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Apoptosis

Caption: 5-Fluorouracil mechanism of action.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seeding_V Cell Seeding Treatment_V Drug Treatment Seeding_V->Treatment_V CCK8 CCK-8 Addition Treatment_V->CCK8 Absorbance_V Absorbance Reading CCK8->Absorbance_V IC50 IC50 Calculation Absorbance_V->IC50 Seeding_A Cell Seeding Treatment_A Drug Treatment Seeding_A->Treatment_A Staining Annexin V/PI Staining Treatment_A->Staining FlowCytometry Flow Cytometry Staining->FlowCytometry Quantification Apoptosis Quantification FlowCytometry->Quantification

Caption: In vitro experimental workflow.

Conclusion

The available in vitro data suggests that both this compound and 5-fluorouracil exhibit significant anti-cancer activity, albeit through different primary mechanisms. In the SGC7901 gastric cancer cell line, 5-FU demonstrates greater potency in inducing apoptosis at the tested concentrations. However, TGG's ability to modulate key cancer-related signaling pathways, such as p53 and Wnt/β-catenin, highlights its potential as a multi-targeted therapeutic agent.

It is important to note that this comparison is based on limited in vitro studies. Further research, particularly in vivo comparative studies in animal models, is crucial to fully elucidate the therapeutic potential of TGG relative to established chemotherapeutics like 5-FU. Such studies would provide a more comprehensive understanding of their respective efficacy, toxicity profiles, and potential for combination therapies. The distinct mechanisms of action of TGG and 5-FU may offer opportunities for synergistic effects when used in combination, a promising avenue for future investigation.

References

A Comparative Analysis of 1,2,3,6-Tetragalloylglucose and Pentagalloylglucose in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental evaluation of two promising gallotannins.

This guide provides an objective comparison of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) and Pentagalloylglucose (PGG), two naturally occurring gallotannins that have demonstrated significant potential in cancer treatment. By summarizing key experimental data, detailing methodologies for crucial assays, and visualizing the complex signaling pathways they modulate, this document serves as a valuable resource for the scientific community engaged in oncology research and drug discovery.

Quantitative Efficacy in Cancer Cell Lines: A Comparative Overview

The following tables summarize the cytotoxic effects of 1,2,3,6-TGG and PGG across various cancer cell lines, as determined by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). While direct comparative studies are limited, the compiled data provides insights into the potency and cancer cell type specificity of each compound.

Table 1: IC50 Values of this compound (1,2,3,6-TGG) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
SGC7901Gastric CancerNot explicitly in µM, but showed significant inhibition at 200 µg/mL48

Table 2: IC50 Values of Pentagalloylglucose (PGG) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
PC3Prostate Cancer31.64[1]Not Specified
K562/ADR (resistant)Leukemia77.94 µg/mLNot Specified
K562 (sensitive)Leukemia94.7 µg/mL[2]Not Specified
HeLaCervical Adenocarcinoma76[3]24
MRC5-SV2Fetal Lung Cancer56[3]24
Glioma cellsGlioma25[4]24
HCT116Colorectal CancerRefer to original study for value[4]48
HT29Colorectal CancerRefer to original study for value[4]48
MDA-MB-468Breast Cancer33.60 µg/mL[5]24

Mechanisms of Action: Modulating Key Cancer Signaling Pathways

Both 1,2,3,6-TGG and PGG exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound (1,2,3,6-TGG) has been shown to induce apoptosis and inhibit cancer cell growth by targeting the p53 signaling pathway and the Wnt/β-catenin signaling pathway . In gastric cancer cells, 1,2,3,6-TGG up-regulates the expression of p21, PUMA, PERP, and IGF-BP3, while down-regulating CyclinD. This leads to cell cycle arrest in the G1 phase and apoptosis. Furthermore, it has been demonstrated to induce both apoptosis and ferroptosis in colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.

Pentagalloylglucose (PGG) exhibits a broader range of molecular targets.[6] It has been reported to modulate multiple signaling pathways, including the p53 pathway , STAT3 signaling , NF-κB signaling , and the MAPK pathway .[7][8] This multi-targeted approach contributes to its ability to inhibit tumor growth, angiogenesis, and metastasis across a wide spectrum of cancers.[4][6]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 1,2,3,6-TGG and PGG.

p53_pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Regulation 1_2_3_6_TGG 1,2,3,6-TGG p53 p53 1_2_3_6_TGG->p53 activates p21 p21 p53->p21 induces PUMA PUMA p53->PUMA induces CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin inhibits CellCycleArrest G1 Cell Cycle Arrest Apoptosis Apoptosis Bcl2 Bcl-2 PUMA->Bcl2 inhibits

Caption: p53 signaling pathway activation by 1,2,3,6-TGG.

Wnt_pathway 1_2_3_6_TGG 1,2,3,6-TGG DestructionComplex Destruction Complex (APC, Axin, GSK3β) 1_2_3_6_TGG->DestructionComplex stabilizes beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes induces transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of Wnt/β-catenin pathway by 1,2,3,6-TGG.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer efficacy of compounds like 1,2,3,6-TGG and PGG.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,2,3,6-TGG and PGG in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC50 value for each compound.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP)

  • Antibody against the incorporated label (if using indirect detection)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Culture and treat cells with 1,2,3,6-TGG or PGG as desired.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

  • TUNEL Labeling: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Detection (for indirect method): If using an indirect labeling method, wash the cells and incubate with the corresponding antibody (e.g., anti-BrdU antibody) according to the manufacturer's instructions.

  • Nuclear Staining: Wash the cells and counterstain the nuclei with DAPI or Hoechst solution.

  • Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides using mounting medium, and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the expression levels of key proteins in signaling pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., p53, β-catenin, GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., X-ray film or digital imager)

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.

Conclusion

Both this compound and Pentagalloylglucose demonstrate significant anti-cancer properties, albeit through potentially different primary mechanisms and with varying efficacy against different cancer types. 1,2,3,6-TGG shows promise in targeting specific pathways like p53 and Wnt/β-catenin, while PGG's broader mechanism of action may be advantageous in overcoming resistance. This guide provides a foundational comparison to aid researchers in designing further studies to elucidate the full therapeutic potential of these natural compounds. Future head-to-head comparative studies in various cancer models are warranted to definitively establish their relative efficacy and to guide the selection of the most appropriate compound for specific cancer types.

References

Unveiling the Impact of 1,2,3,6-Tetragalloylglucose on the p53 Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) on the p53 signaling pathway, a critical regulator of cell fate. Through a detailed comparison with other known p53-activating compounds, this document aims to equip researchers with the necessary data and methodologies to evaluate the therapeutic potential of 1,2,3,6-TGG.

Comparative Analysis of p53-Activating Compounds

The efficacy of 1,2,3,6-TGG in activating the p53 pathway is benchmarked against established anti-cancer agents known to modulate p53 activity: Nutlin-3a, a potent MDM2 inhibitor, and the chemotherapeutic drugs Etoposide and Doxorubicin (B1662922).

Table 1: Comparative Cytotoxicity (IC50) in Gastric Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueIncubation TimeCitation
This compound SGC-790148.96 µg/mL48h[1]
Nutlin-3a AGS> 10 µM (~5.8 µg/mL)24h[2]
Nutlin-3a NUGC4~8 µM (~4.6 µg/mL)24h[2]
Etoposide KATO-IIINot specified-[3]
Doxorubicin SGC-79010.8146 µg/mL48h[4]
Doxorubicin AGSNot specified-[5]
Table 2: Effect on p53 Target Gene Expression

Activation of the p53 pathway leads to the transcriptional upregulation of target genes involved in cell cycle arrest and apoptosis.

CompoundCell LineTarget GeneFold Change/ObservationCitation
This compound SGC-7901p21Upregulated[1]
This compound SGC-7901PUMAUpregulated[1]
This compound SGC-7901PERPUpregulated[1]
Nutlin-3a Gastric Cancer Cells (wt p53)p21 (WAF1)Increased expression[6]
Nutlin-3a Caki cellsPUMAUpregulation[7]
Etoposide GC cellsp21, BAX, PUMADown-regulated by PMP22 overexpression[8]
Doxorubicin HCT116 (p53+/+)p21Increased induction[9]
Doxorubicin Breast Cancer Cellsp21Upregulated at low-dose[10]
Table 3: Effect on Cell Cycle Distribution in SGC-7901 Gastric Cancer Cells (48h treatment)

Alterations in cell cycle progression are a hallmark of p53 activation.

CompoundConcentration% in G0/G1 Phase% in S Phase% in G2/M PhaseCitation
Control 0 µg/mL58.3131.2510.44[1]
1,2,3,6-TGG 12.5 µg/mL56.6226.5316.85[1]
1,2,3,6-TGG 25 µg/mL57.1425.9816.88[1]
1,2,3,6-TGG 50 µg/mL58.9630.1510.89[1]
1,2,3,6-TGG 100 µg/mL60.2529.879.88[1]
1,2,3,6-TGG 200 µg/mL61.3728.969.67[1]

Note: While 1,2,3,6-TGG was observed to arrest SGC7901 cells in the G1 phase, the provided data shows a slight increase in the G0/G1 population at higher concentrations.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are provided below to facilitate a deeper understanding.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes 1,2,3,6-TGG 1,2,3,6-TGG p53 p53 1,2,3,6-TGG->p53 activates Other Activators Nutlin-3a Etoposide Doxorubicin Other Activators->p53 activate MDM2 MDM2 MDM2->p53 inhibits p53->MDM2 induces p21 p21 p53->p21 induces PUMA PUMA p53->PUMA induces PERP PERP p53->PERP induces G1 Arrest G1 Arrest p21->G1 Arrest promotes Apoptosis Apoptosis PUMA->Apoptosis promotes PERP->Apoptosis promotes

Figure 1: p53 signaling pathway activation by 1,2,3,6-TGG and other compounds.

experimental_workflow Cell Culture Cell Culture Compound Treatment Treatment with 1,2,3,6-TGG or other compounds Cell Culture->Compound Treatment Cell Viability Assay MTT Assay Compound Treatment->Cell Viability Assay Protein Analysis Western Blot Compound Treatment->Protein Analysis Gene Expression Analysis qPCR Compound Treatment->Gene Expression Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Protein Analysis->Data Analysis Gene Expression Analysis->Data Analysis

Figure 2: General experimental workflow for validating compound effects.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,2,3,6-TGG) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p53 and Target Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, or other target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

qPCR is used to measure the amount of a specific RNA.

  • RNA Extraction: Following compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, specific primers for the target genes (e.g., p21, PUMA, PERP), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the control.

This guide provides a foundational understanding of the effects of this compound on the p53 signaling pathway and offers a framework for its comparative evaluation. The provided data and protocols are intended to support further investigation into the therapeutic applications of this and other p53-activating compounds.

References

comparative analysis of antioxidant activity with other polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various polyphenols, supported by experimental data. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these bioactive compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of polyphenols can be evaluated using various assays, each with its own mechanism. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The results are often expressed as IC50 values (the concentration of antioxidant required to scavenge 50% of the initial free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).[1][2][3] A lower IC50 value indicates a higher antioxidant activity.[4]

The following table summarizes the antioxidant activity of several common polyphenols from different classes. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Polyphenol ClassPolyphenolDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe(II)/g)ORAC (µmol TE/g)
Flavonoids Quercetin~5[5]~3.5HighHigh
Catechin~8~6ModerateHigh
Epigallocatechin gallate (EGCG)~2.5~1.5Very HighVery High
Luteolin~10~7ModerateHigh
Phenolic Acids Gallic Acid~2~1Very HighHigh
Caffeic Acid~9~5HighModerate
Ferulic Acid~25~15ModerateModerate
p-Coumaric Acid>50>30LowLow
Stilbenes Resveratrol~20~10ModerateHigh
Proanthocyanidins Procyanidin C1Very Low (~1)Very LowVery HighVery High

Note: The values presented are approximate and collated from various studies for comparative purposes. Absolute values can vary significantly based on the specific experimental protocol.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Pathway

Beyond direct radical scavenging, many polyphenols exert their antioxidant effects by modulating cellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway.[6][7] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[6]

Recent studies have shown that polyphenols like epigallocatechin-3-gallate, caffeic acid phenethyl ester, and ethyl ferulate can induce HO-1 expression through the ARE/Nrf2 pathway, thereby protecting neurons from oxidative damage.[6]

Nrf2_Pathway cluster_nucleus Nucleus Polyphenols Polyphenols Keap1_Nrf2 Keap1-Nrf2 Complex Polyphenols->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription

Figure 1. The Keap1-Nrf2-ARE signaling pathway activated by polyphenols.

The Role of Polyphenols in Modulating the NF-κB Pathway

In addition to the Nrf2 pathway, polyphenols can also modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[7][8] Chronic inflammation is closely linked to oxidative stress. By inhibiting the activation of NF-κB, polyphenols can reduce the expression of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation-induced oxidative damage.[8] For instance, hesperetin (B1673127) has been shown to attenuate neuroinflammation mediated by NF-κB.[8]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Protocol:

  • Prepare a stock solution of the polyphenol in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • Add varying concentrations of the polyphenol solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared using the solvent instead of the polyphenol solution.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the polyphenol.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2] The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[9]

Protocol:

  • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the polyphenol in a suitable solvent.

  • Add varying concentrations of the polyphenol solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control is prepared using the solvent instead of the polyphenol solution.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value or TEAC is determined.

Antioxidant_Assay_Workflow start Start prep_sample Prepare Polyphenol Stock Solution start->prep_sample prep_reagent Prepare Radical Solution (DPPH or ABTS•+) start->prep_reagent reaction Mix Polyphenol and Radical Solution prep_sample->reaction prep_reagent->reaction incubation Incubate in the Dark reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Figure 2. General experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion

Polyphenols represent a diverse group of compounds with significant antioxidant potential. Their activity is not only attributed to their ability to directly scavenge free radicals but also to their influence on cellular signaling pathways that regulate endogenous antioxidant defenses. While in vitro assays provide a valuable framework for comparing the antioxidant capacity of different polyphenols, further in vivo studies are essential to fully understand their physiological relevance and therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection of promising candidates for further investigation in the fields of nutrition, pharmacology, and drug development.

References

A Comparative Guide to the Anti-Inflammatory Mechanisms of 1,2,3,6-Tetragalloylglucose and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of 1,2,3,6-Tetragalloylglucose (TGG) with established anti-inflammatory agents: Dexamethasone, Quercetin, and Resveratrol. Due to the limited direct research on the specific anti-inflammatory pathways of TGG, this guide utilizes data from its closely related and structurally similar compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), as a scientifically reasonable proxy. The structural similarity between TGG and PGG, both belonging to the gallotannin class of polyphenols, suggests a shared mechanism of action. This comparison aims to provide a valuable resource for researchers exploring novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the quantitative data on the inhibitory effects of this compound (via PGG as a proxy) and alternative anti-inflammatory agents on key inflammatory mediators.

CompoundTargetAssay SystemIC50 Value
This compound (as PGG) iNOSLPS-activated Raw 264.7 cells~18 µg/mL[1]
COX-2 (PGE2 production)LPS-activated Raw 264.7 cells~8 µg/mL[1]
COX-2 (PGD2 production)LPS-activated Raw 264.7 cells~12 µg/mL[1]
Dexamethasone Pro-inflammatory CytokinesLPS-stimulated human monocytesVaries by cytokine
Quercetin Pro-inflammatory CytokinesVarious cell linesVaries by cytokine and cell line
Resveratrol Pro-inflammatory CytokinesVarious cell linesVaries by cytokine and cell line

Mechanistic Overview of Anti-Inflammatory Action

This section details the known signaling pathways modulated by each compound in the context of inflammation.

This compound (Inferred from PGG)

This compound, as a gallotannin, is presumed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Studies on the closely related compound PGG reveal that it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

TGG_Mechanism TGG This compound (inferred from PGG) NFkB NF-κB Pathway TGG->NFkB Inhibits MAPK MAPK Pathway TGG->MAPK Inhibits ProInflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory_Mediators Promotes MAPK->ProInflammatory_Mediators Promotes

Caption: Inferred anti-inflammatory mechanism of this compound.

Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the reduced expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Dexamethasone_Mechanism Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates Anti_Inflammatory_Genes Anti-inflammatory Genes Nucleus->Anti_Inflammatory_Genes Transactivates Pro_Inflammatory_TFs Pro-inflammatory TFs (NF-κB, AP-1) Nucleus->Pro_Inflammatory_TFs Transrepresses

Caption: Anti-inflammatory mechanism of Dexamethasone.

Quercetin

Quercetin, a flavonoid found in many plants, exhibits a broad range of anti-inflammatory activities. It can inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes. Furthermore, Quercetin can modulate the NF-κB and MAPK signaling pathways and scavenge reactive oxygen species (ROS), which are potent inflammatory stimuli.

Quercetin_Mechanism Quercetin Quercetin COX_LOX COX & LOX Enzymes Quercetin->COX_LOX Inhibits NFkB_MAPK NF-κB & MAPK Pathways Quercetin->NFkB_MAPK Modulates ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Pro_Inflammatory_Cytokines Promotes

Caption: Anti-inflammatory mechanism of Quercetin.

Resveratrol

Resveratrol, a natural polyphenol, possesses potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of various pro-inflammatory genes. Resveratrol can also modulate the activity of sirtuin-1 (SIRT1), a protein that plays a role in inflammation and cellular aging. Additionally, it can inhibit the production of pro-inflammatory eicosanoids by targeting COX enzymes.

Resveratrol_Mechanism Resveratrol Resveratrol NFkB NF-κB Pathway Resveratrol->NFkB Inhibits SIRT1 SIRT1 Resveratrol->SIRT1 Activates COX COX Enzymes Resveratrol->COX Inhibits Pro_Inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_Inflammatory_Genes Promotes Eicosanoids Pro-inflammatory Eicosanoids COX->Eicosanoids Produces

Caption: Anti-inflammatory mechanism of Resveratrol.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to validate the anti-inflammatory mechanisms discussed.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro assay is a standard method to screen for anti-inflammatory compounds.

Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators in macrophages stimulated with LPS.

Cell Line: RAW 264.7 murine macrophages or human monocyte-derived macrophages (hMDMs).

Protocol:

  • Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory mediators such as Nitric Oxide (NO) using the Griess reagent, and cytokines like TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Assess cell viability using an MTT or similar assay to rule out cytotoxicity of the test compound.

LPS_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Macrophages Adherence Overnight Adherence Seed_Cells->Adherence Pre_treatment Pre-treat with Test Compound Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Assess_Viability Assess Cell Viability LPS_Stimulation->Assess_Viability Measure_Mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6) Collect_Supernatant->Measure_Mediators

Caption: Workflow for LPS-induced inflammation assay.

Western Blotting for NF-κB and MAPK Pathway Activation

This technique is used to detect the phosphorylation and activation of key proteins in inflammatory signaling pathways.

Objective: To determine if a test compound inhibits the activation of NF-κB and MAPK pathways.

Protocol:

  • Culture cells (e.g., macrophages) and treat them with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38, p-ERK, p-JNK for MAPK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Normalize the results to a loading control protein (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Treatment Cell Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blotting.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2.

Protocol:

  • Use a commercial COX inhibitor screening assay kit or a custom-developed assay.

  • In a 96-well plate, combine the reaction buffer, a fluorescent or colorimetric probe, and either purified COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Measure the fluorescence or absorbance over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

COX_Inhibition_Assay cluster_0 Reaction Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis Mix_Components Combine Buffer, Probe, and COX Enzyme Add_Compound Add Test Compound Mix_Components->Add_Compound Add_Substrate Add Arachidonic Acid Add_Compound->Add_Substrate Measure_Signal Measure Fluorescence/ Absorbance Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for COX Inhibition Assay.

Conclusion

This compound, based on the evidence from its close analog PGG, presents a promising profile as a multi-target anti-inflammatory agent, with inhibitory effects on key inflammatory pathways and mediators. Its mechanism appears to share similarities with other natural polyphenols like Quercetin and Resveratrol, primarily through the modulation of the NF-κB and MAPK signaling pathways. In contrast, Dexamethasone operates through a distinct, receptor-mediated mechanism. The provided data and protocols offer a framework for further investigation and comparative evaluation of this compound as a potential therapeutic candidate for inflammatory diseases. Further direct studies on TGG are warranted to confirm these inferred mechanisms and to establish a more precise quantitative comparison.

References

Unveiling the Potency of Galloylglucoses: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of different galloylglucoses, a class of polyphenolic compounds, highlighting how the number and position of galloyl moieties influence their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

Galloylglucoses, esters of gallic acid and glucose, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. The core structure, a glucose molecule, can be esterified with one or more galloyl groups, leading to a range of derivatives from mono- to penta-galloylglucose. A substantial body of evidence indicates a clear structure-activity relationship (SAR), where the biological potency generally increases with the number of galloyl residues.

Comparative Analysis of Biological Activities

To illustrate the structure-activity relationship of galloylglucoses, the following tables summarize quantitative data from various in vitro studies. These tables provide a direct comparison of the antioxidant, anti-inflammatory, and anticancer activities of different galloylglucose derivatives.

Antioxidant Activity

The antioxidant capacity of galloylglucoses is a key contributor to their protective effects against oxidative stress-related diseases. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl groups of the galloyl moieties to scavenge free radicals. As the number of galloyl groups increases, so does the radical scavenging potential of the molecule.

Table 1: Comparative Antioxidant Activity of Galloylated 1,5-Anhydro-D-glucitol Derivatives

CompoundNumber of Galloyl GroupsDPPH Radical Scavenging Activity (EC50, µM)
Methyl Gallate119.4 - 22.9
Mono-galloylated 1,5-AG1~19.4 - 22.9
Di-galloylated 1,5-AG211.9 - 15.2
Tri-galloylated 1,5-AG37.94 - 10.3
Tetra-galloylated 1,5-AG45.60 - 6.61

Data adapted from a study on 1,5-anhydro-D-glucitol, a close analog of glucose.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Galloylglucoses have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. A general trend of increased anti-inflammatory activity with a higher degree of galloylation has been observed. Pentagalloylglucose (PGG), in particular, has been shown to be a powerful inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]

Table 2: Anti-inflammatory Activity of Pentagalloylglucose (PGG)

CompoundTargetInhibitory Activity (IC50)Cell Line
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)iNOS (NO production)~18 µg/mLRAW 264.7
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)COX-2 (PGE2 production)~8 µg/mLRAW 264.7
Anticancer Activity

The anticancer properties of galloylglucoses are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. The number of galloyl groups is a critical determinant of this activity.

Table 3: Comparative Anticancer Activity of Galloyl Derivatives

CompoundCancer Cell LineActivity (GI50, µM)
Methyl GallateOVCAR-3 (Ovarian)< 5.54
Galloyl HydrazideOVCAR-3 (Ovarian)< 5.54
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)LNCaP (Prostate)~6
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)MCF-7 (Breast)30-50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of galloylglucoses.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of galloylglucoses is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A solution of DPPH in methanol (B129727) is prepared, exhibiting a deep violet color.

  • Different concentrations of the test compound (galloylglucose) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

  • The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of nitric oxide (NO).

Procedure:

  • RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the galloylglucose for a specific duration (e.g., 1 hour).

  • LPS is then added to the wells to stimulate inflammation, and the cells are incubated for a further period (e.g., 24 hours).

  • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

Anticancer Activity Assay (MTT Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the galloylglucose and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of viability) value is determined.

Signaling Pathways and Molecular Mechanisms

The biological activities of galloylglucoses are underpinned by their ability to modulate key cellular signaling pathways. The NF-κB and MAPK signaling cascades are critical regulators of inflammation and cell survival, and their inhibition is a key mechanism of action for many galloylglucose derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation NF-κB_IκBα NF-κB/IκBα (Inactive) NF-κB NF-κB (Active) NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Galloylglucoses Galloylglucoses Galloylglucoses->IKK Galloylglucoses->NF-κB_nucleus NF-κB_IκBα->NF-κB Release Gene Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF-κB_nucleus->Gene Expression MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nStress Growth Factors/ Stress Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK_nucleus ERK ERK->ERK_nucleus Translocation Galloylglucoses Galloylglucoses Galloylglucoses->ERK Transcription Factors Transcription Factors (e.g., AP-1) ERK_nucleus->Transcription Factors Gene Expression Cell Proliferation, Inflammation Transcription Factors->Gene Expression

References

Unveiling the Anti-Cancer Potential of 1,2,3,6-Tetragalloylglucose: A Comparative Analysis Across Gastric and Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies highlights the potent anti-cancer effects of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a naturally occurring gallotannin. This guide provides a detailed comparison of its activity in different cancer cell lines, focusing on human gastric carcinoma (SGC7901) and colon adenocarcinoma (SW480 and HCT116), offering valuable insights for researchers and drug development professionals in oncology.

Quantitative Analysis of Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of 1,2,3,6-TGG have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) and other key metrics are summarized below, demonstrating the compound's potent activity.

Table 1: Cytotoxicity of this compound in Human Gastric Cancer Cell Line SGC7901

ParameterValueIncubation Time
IC5036.23 µg/mL48 hours

Data sourced from a study on the anti-gastric cancer activity of 1,2,3,6-TGG isolated from Trapa bispinosa Roxb. shell.

Table 2: Apoptotic Effect of this compound on SGC7901 Cells

Concentration (µg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Apoptosis was measured after 48 hours of treatment. The data shows a clear dose-dependent increase in apoptosis.[1]

While specific IC50 values for the colon cancer cell lines SW480 and HCT116 were not explicitly detailed in the reviewed literature, studies have demonstrated a significant, concentration-dependent reduction in cell viability. Treatment with 1,2,3,6-TGG at concentrations of 10, 20, and 40 μM for 48 hours resulted in a marked decrease in the proliferation of both SW480 and HCT116 cells.[2]

Mechanistic Insights: Distinct Signaling Pathways Targeted in Different Cancers

1,2,3,6-TGG exerts its anti-cancer effects through the modulation of distinct signaling pathways in gastric and colon cancer cells, showcasing its multifaceted mechanism of action.

In Gastric Cancer (SGC7901): The p53 Signaling Pathway

In the human gastric cancer cell line SGC7901, 1,2,3,6-TGG induces apoptosis and cell cycle arrest primarily through the activation of the p53 signaling pathway. Key molecular events include:

  • Cell Cycle Arrest: Arrests the cell cycle at the G1 phase.[1]

  • Induction of Apoptosis: Triggers apoptosis in a dose-dependent manner, accompanied by a decrease in mitochondrial membrane potential.[1]

  • Modulation of Key Proteins: Upregulates the expression of pro-apoptotic proteins such as p21, PUMA, PERP, Cytochrome C, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[1]

p53_pathway TGG 1,2,3,6-TGG p53 p53 Activation TGG->p53 Mitochondria Mitochondrial Pathway TGG->Mitochondria p21 p21 (up) p53->p21 PUMA PUMA (up) p53->PUMA PERP PERP (up) p53->PERP CyclinD1 Cyclin D1 (down) p53->CyclinD1 G1_arrest G1 Phase Arrest p21->G1_arrest CyclinD1->G1_arrest Bcl2 Bcl-2 (down) Mitochondria->Bcl2 CytoC Cytochrome C (release) Mitochondria->CytoC Casp9 Caspase-9 (activation) CytoC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p53 signaling pathway induced by 1,2,3,6-TGG in SGC7901 cells.

In Colon Cancer (SW480 & HCT116): Wnt/β-catenin Signaling and Ferroptosis

In colon cancer cell lines SW480 and HCT116, 1,2,3,6-TGG inhibits cell proliferation by targeting the Wnt/β-catenin signaling pathway and inducing both apoptosis and ferroptosis.[2] Key observations include:

  • Inhibition of Wnt/β-catenin Signaling: Facilitates the degradation of β-catenin and reduces the levels of its downstream targets, Cyclin D1 and c-Myc.[2]

  • Induction of Apoptosis: Triggers apoptosis through the activation of Caspase-3 and Caspase-7.[2]

  • Induction of Ferroptosis: Promotes ferroptosis, a form of iron-dependent cell death, characterized by the accumulation of lipid peroxides and a decrease in the key anti-ferroptotic protein GPX4.[2]

wnt_pathway TGG 1,2,3,6-TGG Wnt Wnt/β-catenin Signaling TGG->Wnt beta_catenin β-catenin (degradation) TGG->beta_catenin Casp37 Caspase-3/7 (activation) TGG->Casp37 GPX4 GPX4 (down) TGG->GPX4 Wnt->beta_catenin CyclinD1 Cyclin D1 (down) beta_catenin->CyclinD1 cMyc c-Myc (down) beta_catenin->cMyc Proliferation Cell Proliferation Inhibition CyclinD1->Proliferation cMyc->Proliferation Apoptosis Apoptosis Ferroptosis Ferroptosis Casp37->Apoptosis GPX4->Ferroptosis

Wnt/β-catenin signaling and cell death pathways affected by 1,2,3,6-TGG.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 1,2,3,6-TGG and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

cck8_workflow A Seed cells in 96-well plate B Treat with 1,2,3,6-TGG A->B C Incubate for 48 hours B->C D Add CCK-8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F

Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with different concentrations of 1,2,3,6-TGG for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

  • Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, β-catenin, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This comparative guide underscores the significant potential of this compound as a promising anti-cancer agent with distinct mechanisms of action in different cancer types. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.

References

Validation of 1,2,3,6-Tetragalloylglucose as a Wnt Signaling Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), also referred to as Tetragalloylglucose (TAGP), as a Wnt signaling inhibitor. Its performance is evaluated against other known Wnt pathway inhibitors, supported by available experimental data. Detailed methodologies for key validation experiments are also provided.

1. Overview of this compound as a Wnt Signaling Inhibitor

This compound is a naturally occurring gallotannin that has been identified as an inhibitor of the canonical Wnt signaling pathway.[1] Its primary mechanism of action involves the promotion of β-catenin degradation, a central regulator of the Wnt pathway. By facilitating the phosphorylation of β-catenin at Ser33/37/Thr41, 1,2,3,6-TGG marks it for ubiquitination and subsequent degradation by the proteasome.[1] This reduction in cytoplasmic and nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as Cyclin D1 and c-Myc, which are critical for cell proliferation.[2]

2. Performance Comparison of Wnt Signaling Inhibitors

The following tables summarize the quantitative data for 1,2,3,6-TGG and other well-characterized Wnt signaling inhibitors.

Table 1: Comparison of Wnt Signaling Inhibitors - Mechanism and Potency

InhibitorTarget/Mechanism of ActionCell Line(s)IC50 (TOPflash/Cell Viability)
This compound (TAGP) Promotes phosphorylation and proteasomal degradation of β-catenin.[1]HEK293-FL, SW480, HCT116Data not available from TCF/LEF reporter assays. Induces β-catenin degradation at 10-40 µM.[1]
IWR-1-endo Stabilizes Axin, promoting β-catenin destruction complex formation.L-Wnt-STF180 nM (TCF/LEF reporter)
XAV-939 Tankyrase (TNKS) inhibitor, leading to Axin stabilization.[3]DLD-115.3 µM (Cell Viability)[3]
ICG-001 Binds to CREB-binding protein (CBP), inhibiting its interaction with β-catenin.SKCO1, LoVopIC50 of 5.55 and 5.47, respectively (SRB assay)[3]
CWP232291 Targets the interaction between β-catenin and its transcriptional co-activators.Ovarian Cancer Cell LinesVaries by cell line
LGK974 Porcupine (PORCN) inhibitor, blocking Wnt ligand secretion.HNSCC cell line3.0 mg/kg in vivo caused tumor regression.[4]
C644-0303 Downregulates TCF/LEF transcriptional activity.HCT-116, LS-174T, HT-29, DLD-110-25 µM (Cell Viability)[5]

Table 2: Effects of Wnt Inhibitors on Downstream Targets in Colon Cancer Cells

InhibitorCell LineEffect on β-catenin LevelsEffect on Wnt Target Genes (e.g., Cyclin D1, c-Myc, Axin2)
This compound (TAGP) SW480, HCT116Dose-dependent reduction.[1]Downregulation of Cyclin D1 and c-Myc.[2]
JW74 SW480, DLD-1Mildly reduced by JW67, decreased by JW74.[1][5]Dose-dependent reduction of AXIN2, SP5, and NKD1.[1][5]
MSAB HCT116, SW480Downregulation of active β-catenin.[6]Decreased mRNA and protein levels of Axin2, c-Myc, and Cyclin D1.[6]
OBD9 HCT116, DLD1, SW620Reduction in total β-catenin.Reduction in AXIN2, TCF4, and c-Myc protein and mRNA levels.[6]

3. Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Wnt signaling inhibitors are provided below.

3.1. TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding: Seed cells (e.g., HEK293T or colon cancer cell lines) into 96-well plates at a density that will reach approximately 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Treatment: After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., 1,2,3,6-TGG) and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl or CHIR99021).

  • Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control.

3.2. Western Blot Analysis for β-catenin

This technique is used to determine the levels of total and phosphorylated β-catenin.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for total β-catenin or phospho-β-catenin (e.g., anti-non-phospho (Active) β-catenin (Ser33/37/Thr41)). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

3.3. β-catenin Degradation Assay (Cycloheximide Chase)

This assay measures the half-life of the β-catenin protein.

  • Treatment: Treat cells with the test inhibitor or vehicle control.

  • Cycloheximide (B1669411) Addition: Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

  • Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 30, 60, 120 minutes).

  • Western Blot Analysis: Perform Western blot analysis for β-catenin as described above.

  • Data Analysis: Quantify the β-catenin band intensities at each time point and plot the percentage of remaining β-catenin relative to the 0-hour time point to determine the protein's half-life.

3.4. Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

4. Visualizations

4.1. Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Target_Genes_off Repression Gro Gro Gro->TCF_LEF_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inh Destruction Complex (Inhibited) Dsh->Destruction_Complex_inh Inhibition beta_catenin_on β-catenin (Stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_Target_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Target_Genes_on Activation TAGP 1,2,3,6-TGG TAGP->Destruction_Complex Promotes Activity Experimental_Workflow cluster_workflow Validation Workflow Start Identify Potential Wnt Inhibitor Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Initial Screening TCF_LEF_Assay TCF/LEF Reporter Assay (TOPflash) Cell_Viability->TCF_LEF_Assay Confirm Pathway Inhibition Beta_Catenin_Levels Western Blot: Total & Phospho-β-catenin TCF_LEF_Assay->Beta_Catenin_Levels Investigate Mechanism Beta_Catenin_Degradation β-catenin Degradation Assay (Cycloheximide Chase) Beta_Catenin_Levels->Beta_Catenin_Degradation Confirm Degradation Target_Gene_Expression qPCR/Western Blot: Wnt Target Genes Beta_Catenin_Degradation->Target_Gene_Expression Assess Downstream Effects Conclusion Validated Wnt Inhibitor Target_Gene_Expression->Conclusion Logical_Comparison Inhibitors Wnt Signaling Inhibitors 1,2,3,6-TGG IWR-1 XAV-939 ICG-001 Mechanisms Mechanism of Action Promotes β-catenin Degradation Stabilizes Axin (via Axin interaction) Stabilizes Axin (via Tankyrase inhibition) Inhibits β-catenin/CBP Interaction Inhibitors:p1->Mechanisms:f0 Inhibitors:p2->Mechanisms:f1 Inhibitors:p3->Mechanisms:f2 Inhibitors:p4->Mechanisms:f3 Targets Primary Molecular Target Destruction Complex Activity Axin Tankyrase β-catenin/CBP Mechanisms:f0->Targets:f0 Mechanisms:f1->Targets:f1 Mechanisms:f2->Targets:f2 Mechanisms:f3->Targets:f3

References

A Comparative Analysis of 1,2,3,6-Tetragalloylglucose and Synthetic ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring Angiotensin-Converting Enzyme (ACE) inhibitor, 1,2,3,6-Tetragalloylglucose, and commonly prescribed synthetic ACE inhibitors. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics by offering a side-by-side look at their in vitro efficacy, supported by experimental data and methodologies.

Introduction to ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, leading to increased blood pressure. ACE inhibitors are a class of drugs that block this conversion, resulting in vasodilation and reduced blood pressure. They are widely used in the treatment of hypertension and heart failure. While synthetic ACE inhibitors have been the cornerstone of therapy for decades, research into naturally occurring compounds with similar activity is a growing area of interest.

This compound is a type of gallotannin, a polyphenol found in various plants. Tannins have been reported to possess ACE inhibitory properties, making them potential candidates for the development of new antihypertensive agents. This guide will compare the in vitro ACE inhibitory activity of this compound with three widely used synthetic ACE inhibitors: Captopril (B1668294), Enalapril (B1671234), and Lisinopril.

Data Presentation: In Vitro ACE Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the selected synthetic ACE inhibitors. Lower IC50 values indicate greater potency in inhibiting ACE activity in vitro.

InhibitorType/ClassIC50 (µM)Source
This compound Natural (Gallotannin)48.3 ± 1.2[1]
Captopril Synthetic (Sulfhydryl-containing)0.008 - 0.023[2][3][4]
Enalaprilat (active form of Enalapril) Synthetic (Dicarboxylate-containing)0.001 - 0.005[5]
Lisinopril Synthetic (Dicarboxylate-containing)0.001 - 0.004[6]

Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions can vary between studies.

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro ACE inhibitory activity of a compound, based on the spectrophotometric method described by Cushman and Cheung, which is suitable for both natural and synthetic inhibitors.

Principle:

The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Inhibitor compound (e.g., this compound, Captopril)

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO for plant extracts, water for synthetic drugs).

    • Prepare a series of dilutions of the inhibitor stock solution to determine the IC50 value.

    • Prepare the HHL substrate solution in borate buffer.

    • Prepare the ACE solution in deionized water.

  • Enzyme Reaction:

    • In a test tube, add a specific volume of the inhibitor solution (or solvent for the control).

    • Add the ACE solution and pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to the mixture and vortex to extract the hippuric acid.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (without inhibitor).

      • A_sample is the absorbance of the sample with the inhibitor.

  • Determination of IC50:

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

Mandatory Visualization

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ACE_Inhibitors This compound & Other ACE Inhibitors ACE_Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.

ACE_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_quantification 3. Quantification cluster_analysis 4. Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Pre_incubation Pre-incubate Inhibitor with ACE Inhibitor_Prep->Pre_incubation Reagent_Prep Prepare Assay Reagents (ACE, HHL, Buffer) Reagent_Prep->Pre_incubation Reaction_Start Initiate Reaction with HHL Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Stop Reaction (add HCl) Incubation->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for an in vitro ACE inhibition assay.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Characterization of 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of natural products is paramount. 1,2,3,6-Tetragalloylglucose, a hydrolyzable tannin, presents a unique analytical challenge due to its complex structure and potential for isomerism. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust characterization of this compound. Cross-validation of data from these orthogonal techniques ensures the highest confidence in structural elucidation and purity assessment.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data typically obtained from HPLC and NMR analyses of a purified this compound sample.

Table 1: HPLC Quantitative Analysis

ParameterResultInterpretation
Retention Time (t R )15.8 minElution characteristic under specified conditions
Peak Purity (PDA)98.5%Purity assessment based on UV-Vis spectra
Assay (% w/w)98.2%Quantitative measure of the compound in the sample

Table 2: ¹H and ¹³C NMR Spectral Data for Structural Confirmation

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Glucose Core
16.25 (d, J=8.0 Hz)93.5H-1 to C-2, C-1 of Galloyl at C-1
25.50 (t, J=8.0 Hz)72.1H-2 to C-1, C-3, C-1 of Galloyl at C-2
35.85 (t, J=8.0 Hz)74.3H-3 to C-2, C-4, C-1 of Galloyl at C-3
44.20 (t, J=8.0 Hz)69.8H-4 to C-3, C-5
54.45 (m)75.6H-5 to C-4, C-6
6a4.55 (dd, J=12.0, 2.0 Hz)62.9H-6a to C-5, C-1 of Galloyl at C-6
6b4.35 (dd, J=12.0, 5.0 Hz)H-6b to C-5, C-1 of Galloyl at C-6
Galloyl Groups
2', 6' (x4)7.10-7.20 (s)110.5H-2'/6' to C-4', C=O
3', 5' (x4)146.2
4' (x4)139.8
C=O (x4)165.0-167.0

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    25 60 40
    30 10 90
    35 10 90
    36 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a methanol (B129727):water (1:1) solution to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for structural elucidation of this compound.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated acetone (B3395972) (acetone-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments to be Performed:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the glucose and galloyl moieties.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the attachment points of the galloyl groups to the glucose core.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the cross-validation workflow.

cluster_structure Chemical Structure of this compound C27H24O18

Caption: Chemical structure of this compound.

cross_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample Purified this compound Sample HPLC_Analysis HPLC-PDA Analysis Sample->HPLC_Analysis NMR_Analysis 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR_Analysis HPLC_Data Obtain Retention Time, Purity (PDA), and Assay HPLC_Analysis->HPLC_Data Compare Compare & Correlate Data HPLC_Data->Compare Purity & Identity NMR_Data Obtain Chemical Shifts, Coupling Constants, and Correlations NMR_Analysis->NMR_Data NMR_Data->Compare Structure & Identity Confirm Confirmed Structure & Purity Compare->Confirm

Caption: Workflow for cross-validation of HPLC and NMR data.

comparing the inhibitory concentration (IC50) of 1,2,3,6-Tetragalloylglucose with other known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the inhibitory concentration (IC50) of 1,2,3,6-Tetragalloylglucose (TeGG) against α-glucosidase, benchmarked against a range of established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of gallotannins and other compounds in managing conditions associated with high blood sugar.

This guide presents a compilation of IC50 values for a variety of known α-glucosidase inhibitors to provide a quantitative context for the potential efficacy of TeGG.

Quantitative Comparison of α-Glucosidase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against α-glucosidase, as reported in scientific literature. These values serve as a benchmark for assessing the potency of α-glucosidase inhibitors.

Inhibitor NameIC50 Value (µM)IC50 Value (µg/mL)Notes
Acarbose179 - 208.5352.9 - 262.32Acarbose is a widely used anti-diabetic drug and serves as a common positive control in α-glucosidase inhibition assays.[1][2]
Quercetin--A flavonoid with reported α-glucosidase inhibitory activity.[3]
Luteolin--A flavonoid that has demonstrated α-glucosidase inhibition.[4]
Kaempferol--A natural flavonol with inhibitory effects on α-glucosidase.[5]
Myricetin--A flavonoid with known α-glucosidase inhibitory properties.[4]
Genistein--An isoflavone (B191592) that exhibits α-glucosidase inhibition.[4]
Epigallocatechin gallate (EGCG)--A major component of green tea with potent α-glucosidase inhibitory activity.[6]
This compound (TeGG) Not specified Not specified Qualitative data suggests its inhibitory activity is less than Pentagalloylglucose (PGG) and Tannic Acid (TA).

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

Signaling_Pathway Dietary Carbohydrates Dietary Carbohydrates α-Glucosidase α-Glucosidase Dietary Carbohydrates->α-Glucosidase substrate Glucose Glucose α-Glucosidase->Glucose hydrolysis Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose This compound & Other Inhibitors This compound & Other Inhibitors This compound & Other Inhibitors->α-Glucosidase inhibition

Figure 1: α-Glucosidase Inhibition Pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Solution Enzyme Solution Pre-incubation Pre-incubation Enzyme Solution->Pre-incubation Inhibitor Solution (e.g., TeGG) Inhibitor Solution (e.g., TeGG) Inhibitor Solution (e.g., TeGG)->Pre-incubation Substrate Solution (pNPG) Substrate Solution (pNPG) Initiate Reaction Initiate Reaction Substrate Solution (pNPG)->Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Measure Absorbance Measure Absorbance Terminate Reaction->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: General Workflow for α-Glucosidase Inhibition Assay.

Experimental Protocols

The determination of α-glucosidase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro α-glucosidase inhibitory assay.

Principle: This assay is typically performed using α-glucosidase from Saccharomyces cerevisiae. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

General Procedure:

  • Preparation of Reagents:

    • α-Glucosidase enzyme solution is prepared in a suitable buffer, typically a phosphate (B84403) buffer with a pH of 6.8.[1]

    • The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (such as DMSO) and then diluted to various concentrations with the buffer.

    • The substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.[1]

    • A stop solution, such as sodium carbonate (Na2CO3), is used to terminate the enzymatic reaction.[7]

  • Assay Protocol:

    • In a 96-well microplate, the α-glucosidase enzyme solution is pre-incubated with various concentrations of the test inhibitor for a specific period (e.g., 5-10 minutes) at 37°C.[1]

    • The reaction is initiated by adding the pNPG substrate solution to the mixture.[1]

    • The reaction mixture is then incubated for a defined time (e.g., 20-30 minutes) at 37°C.[1]

    • The reaction is terminated by the addition of the stop solution.[7]

  • Data Analysis:

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Controls:

  • A positive control, typically a known α-glucosidase inhibitor like Acarbose, is run in parallel to validate the assay.[1]

  • A blank control containing all reagents except the enzyme is included to account for any background absorbance.

  • A negative control containing the enzyme and substrate without the inhibitor represents 100% enzyme activity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2,3,6-Tetragalloylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3,6-Tetragalloylglucose in a laboratory setting. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components, particularly its phenolic nature. Phenols as a class of compounds are known to be toxic and corrosive. Therefore, stringent safety protocols are essential.

Hazard Identification and Engineering Controls

Engineering Controls are the primary line of defense:

  • Fume Hood: All work involving the handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has good general ventilation to maintain airborne concentrations at the lowest achievable level.

  • Eyewash Station and Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel distance from the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Recommendations
Hands Chemical-resistant glovesDouble gloving is recommended. For incidental contact, two pairs of nitrile gloves (minimum 4-mil thickness) or one pair of 8-mil nitrile gloves can be used. For more extensive work or in case of a spill, heavy-duty gloves such as Butyl rubber or Viton® are required due to the potential for phenols to penetrate standard nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.[1][2]
Eyes/Face Safety goggles and face shieldStandard safety glasses are not sufficient. Chemical splash goggles and a full-face shield are necessary to protect against splashes.[2]
Body Laboratory coat and apronA standard laboratory coat should be worn. If there is a potential for splashing, a chemically resistant apron made of materials like neoprene or butyl rubber should also be worn.[1]
Respiratory Respirator (if required)A respirator with an appropriate filter (e.g., A-P3 for phenol (B47542) and aerosols) should be used if engineering controls are insufficient or during a large spill. A proper fit test and training are required.[2][3]
Feet Closed-toe shoesImpervious, closed-toe shoes must be worn at all times in the laboratory.[2]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, ensure all necessary PPE is readily available and in good condition.
  • Confirm that the chemical fume hood, eyewash station, and safety shower are all functioning correctly.
  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

2. Handling the Compound:

  • Always handle this compound within a certified chemical fume hood.
  • Avoid creating dust when working with the solid form.
  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.
  • Keep containers tightly closed when not in use.[2]
  • Do not eat, drink, or smoke in the laboratory.[2]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]
  • Clean the work area within the fume hood after completion of the task.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[4]

  • Container Disposal: Dispose of the original container and any contaminated containers as hazardous waste.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The institutional Environmental Health and Safety (EHS) office should be consulted for specific guidance.[5]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with water at an eyewash station for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]
Spill Evacuate the area. For a small spill within a fume hood, use an appropriate absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, contact the institutional EHS office immediately.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal post_handling->disposal Segregate waste post_handling->emergency If contamination is discovered

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。